Gymconopin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-5-methoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C30H26O6/c1-35-26-12-19(32)10-17-4-3-16-11-24(33)23(13-22(16)28(17)26)29-21-7-5-15-9-18(31)6-8-20(15)30(21)27(36-2)14-25(29)34/h6,8-14,31-34H,3-5,7H2,1-2H3 |
InChI Key |
HQFURZDOSPYSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)C4=C5CCC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Uncharted Territory: The Quest for Gymconopin C
An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated as "Gymconopin C." This suggests that the molecule may represent a very recent, as-yet-unpublished discovery, a compound under proprietary research and development, or a potential misnomer of an existing natural product.
While a detailed technical guide on the discovery and isolation of this compound cannot be constructed at this time due to the absence of data, this report aims to provide a framework for such a document by examining the methodologies commonly employed for the isolation and characterization of novel bioactive compounds from fungi of the Gymnopus and Gymnopilus genera, from which a hypothetical "Gymconopin" might originate.
A General Framework for the Discovery and Isolation of Fungal Metabolites
The discovery of novel bioactive compounds from fungi is a meticulous process that begins with the collection and identification of the fungal species and culminates in the elucidation of the chemical structure and biological activity of its metabolites. The following sections outline the typical experimental workflow.
Fungal Cultivation and Extraction
The initial step involves the cultivation of the fungus, in this case, a species of Gymnopus or Gymnopilus, on a suitable growth medium to generate sufficient biomass. Environmental conditions such as temperature, pH, and nutrient availability are carefully controlled to encourage the production of secondary metabolites.
Table 1: Hypothetical Cultivation and Extraction Parameters
| Parameter | Condition | Rationale |
| Fungal Strain | Gymnopus sp. or Gymnopilus sp. | Source of novel compounds. |
| Growth Medium | Potato Dextrose Agar (PDA) or Yeast Malt Extract Broth (YMB) | Provides necessary nutrients for fungal growth and metabolite production. |
| Incubation Temperature | 25°C | Optimal growth temperature for many temperate fungi. |
| Incubation Time | 21-28 days | Allows for sufficient accumulation of biomass and secondary metabolites. |
| Extraction Solvent | Methanol or Ethyl Acetate | Solvents with a broad polarity range to extract a wide variety of compounds. |
| Extraction Method | Maceration or Soxhlet extraction | Efficient methods for extracting metabolites from fungal mycelia. |
Chromatographic Separation and Isolation
The crude fungal extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to separate and purify the individual metabolites.
Experimental Protocols:
-
Vacuum Liquid Chromatography (VLC): The crude extract is often first fractionated using VLC on silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield several fractions of decreasing polarity.
-
Column Chromatography (CC): Fractions of interest from VLC are further purified by CC on silica gel or other stationary phases, using an isocratic or gradient elution system to separate compounds based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a reverse-phase C18 column and a mobile phase gradient of water and acetonitrile or methanol.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structure Elucidation
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms, allowing for the assembly of the complete molecular structure. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., -OH, C=O). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Indicates the presence of chromophores and conjugated systems. |
Biological Activity Screening
The isolated compound is then screened for various biological activities to determine its potential therapeutic applications.
Conclusion and Future Directions
While the discovery and isolation of "this compound" remain to be publicly documented, the established methodologies for natural product chemistry provide a clear roadmap for such an endeavor. The genera Gymnopus and Gymnopilus are known to produce a rich diversity of bioactive compounds, and it is plausible that novel molecules with therapeutic potential await discovery.
For researchers, scientists, and drug development professionals, the path forward is clear. Should "this compound" be a novel discovery, the publication of its isolation, structure elucidation, and biological activity will be a valuable addition to the field of natural products research. If the name is a misnomer, clarification will be necessary to correctly attribute any associated biological activity. The scientific community eagerly awaits further information on this and other potential new chemical entities from the fungal kingdom.
Gymconopin C from Gymnadenia conopsea: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of Gymconopin C, a phenanthrene compound isolated from the tubers of the fragrant orchid, Gymnadenia conopsea. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this natural product. It consolidates available information on its source, chemical classification, and reported antiallergic effects. Detailed experimental protocols for assessing its bioactivity are provided, alongside a discussion of potential signaling pathways it may modulate based on its chemical class.
Introduction
Gymnadenia conopsea, commonly known as the fragrant orchid, is a perennial herbaceous plant that has been utilized in traditional medicine for its various purported health benefits.[1][2] Phytochemical investigations of its tubers have revealed a rich diversity of secondary metabolites, including glycosides, stilbenoids, and phenanthrenes.[3] Among these, this compound, a phenanthrene derivative, has been identified as a constituent of interest.[1] Phenanthrene compounds from various natural sources are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide focuses specifically on this compound, providing a centralized resource for its scientific exploration.
Chemical Properties and Source
Source: this compound is isolated from the tubers of the orchid Gymnadenia conopsea (L.) R. Br.[1] This plant is widely distributed across Europe and temperate and subtropical regions of Asia.[1]
Chemical Classification: this compound belongs to the phenanthrene class of polycyclic aromatic hydrocarbons. The core structure consists of three fused benzene rings.
Reported Biological Activity
Data Presentation
The following table structure is recommended for summarizing quantitative data on the biological activity of this compound.
| Assay | Test System | Parameter | Value (e.g., IC50) | Positive Control | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Balb/c Mice | % Inhibition of extravasation | Data not available | Ketotifen Fumarate | (Internal Data) |
| Histamine Release Assay | RBL-2H3 Cells | % Inhibition of histamine release | Data not available | Quercetin | (Internal Data) |
| β-Hexosaminidase Release Assay | RBL-2H3 Cells | % Inhibition of β-hexosaminidase release | Data not available | Quercetin | (Internal Data) |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiallergic activity of this compound are provided below. These protocols are based on established and widely used methods in the field.
Isolation of this compound from Gymnadenia conopsea Tubers
A general bioactivity-guided fractionation approach can be employed for the isolation of this compound.
Workflow for Isolation:
Caption: Isolation workflow for this compound.
Protocol:
-
Extraction: Dried and powdered tubers of Gymnadenia conopsea are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Purification: The ethyl acetate fraction, which is likely to contain phenanthrenes, is subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure of the isolated compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
In Vivo Antiallergic Activity: Passive Cutaneous Anaphylaxis (PCA) Assay
The PCA assay is a widely used in vivo model to evaluate type I hypersensitivity reactions.[1][3][4][5]
Experimental Workflow:
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
Protocol:
-
Sensitization: Male Balb/c mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) into one ear.
-
Drug Administration: 24 hours after sensitization, this compound (at various doses) or the vehicle control is administered orally or intraperitoneally.
-
Antigen Challenge: One hour after drug administration, the mice are challenged by an intravenous injection of DNP-human serum albumin (HSA) in saline containing Evans blue dye.
-
Evaluation: Thirty minutes after the challenge, the mice are euthanized, and the ears are collected. The Evans blue dye that has extravasated into the ear tissue is extracted, and the absorbance is measured spectrophotometrically. The percentage inhibition of the allergic reaction is calculated by comparing the absorbance of the drug-treated group with the vehicle-treated group.
In Vitro Antiallergic Activity: Inhibition of Histamine and β-Hexosaminidase Release from RBL-2H3 Cells
Rat basophilic leukemia (RBL-2H3) cells are a common in vitro model for studying mast cell degranulation.[6][7][8][9][10]
Experimental Workflow:
Caption: Workflow for in vitro degranulation assays using RBL-2H3 cells.
Protocol:
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For sensitization, the cells are incubated with anti-DNP IgE overnight.
-
Drug Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of this compound or the vehicle for a specified period.
-
Stimulation: Degranulation is induced by challenging the cells with DNP-HSA.
-
Quantification of Histamine Release: The supernatant is collected, and the amount of released histamine is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Quantification of β-Hexosaminidase Release: The release of β-hexosaminidase, another marker of degranulation, is measured by incubating the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance of the product is measured spectrophotometrically. The percentage inhibition of release is calculated relative to the vehicle control.
Potential Signaling Pathways
While the precise molecular targets of this compound are yet to be elucidated, its classification as a phenanthrene suggests potential interactions with signaling pathways known to be modulated by similar compounds.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Polycyclic aromatic hydrocarbons are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] Activation of AhR can lead to the induction of drug-metabolizing enzymes and modulate immune responses.
Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.
PI3K/AKT and NF-κB Signaling Pathways
Phenanthrene and its derivatives have been shown to induce inflammatory responses through the activation of the PI3K/AKT and NF-κB signaling pathways.[11] These pathways are central to the regulation of inflammation and immune responses.
Caption: Potential involvement of PI3K/AKT and NF-κB signaling.
Conclusion and Future Directions
This compound represents a promising natural product from Gymnadenia conopsea with potential therapeutic applications, particularly in the context of allergic diseases. This guide provides a foundational resource for researchers by outlining its chemical nature, source, and detailed protocols for the investigation of its biological activities.
Future research should focus on:
-
Quantitative Bioactivity: Determining the precise IC50 values of this compound in various antiallergic and anti-inflammatory assays.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy: Expanding in vivo studies to other models of allergic and inflammatory diseases.
-
Structure-Activity Relationship: Synthesizing and testing analogs of this compound to identify key structural features for its biological activity.
By systematically addressing these research areas, the full therapeutic potential of this compound can be explored and potentially translated into novel drug development programs.
References
- 1. criver.com [criver.com]
- 2. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Natural Phenanthrenes in the Orchidaceae Family: A Technical Guide for Researchers
The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a prolific source of specialized secondary metabolites. Among these, phenanthrenes—a class of polycyclic aromatic compounds derived from stilbene precursors—have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the occurrence, extraction, characterization, and biological evaluation of natural phenanthrenes from orchids, tailored for researchers, scientists, and drug development professionals.
Occurrence and Distribution of Phenanthrenes in Orchidaceae
Phenanthrenes and their 9,10-dihydro derivatives are considered chemotaxonomic markers for several genera within the Orchidaceae family.[1][2] They have been isolated from various plant parts, including tubers, stems, and roots. Genera such as Dendrobium, Bulbophyllum, Bletilla, and Cymbidium are particularly rich sources of these compounds.[3][4][5] Table 1 lists a selection of phenanthrenes and their corresponding orchid sources.
Table 1: Representative Phenanthrenes Isolated from the Orchidaceae Family
| Phenanthrene Derivative | Orchid Species | Plant Part | Reference(s) |
| Coelonin | Bletilla ochracea | Tuber | [4] |
| Shancidin | Cymbidium faberi | Root | [4] |
| Nudol | Eulophia nuda | - | [6] |
| 3,4,8-Trimethoxyphenanthrene-2,5-diol | Dendrobium nobile | Stem | [6] |
| Arundiquinone | Arundina graminifolia | Aerial | [7] |
| Gymnopusin | Camaridium densum | - | [8] |
| Flavanthrinin | Bulbophyllum reptans | - | [7] |
| Loddigesiinol A & B | Dendrobium loddigesii | - | [9] |
| 2,5-dihydroxy-4-methoxyphenanthrene | Dendrobium plicatile | Stem | [10] |
| 4,9-dimethoxyphenanthrene-2,5-diol | Bulbophyllum vaginatum | - | [11] |
| Coeloginanthrin | Coelogyne cristata | - | [12] |
| Aerosanthrene | Aerides rosea | Stem | [13] |
Biosynthesis of Orchid Phenanthrenes
The biosynthesis of phenanthrenes in plants is understood to proceed through the photocyclization of stilbene precursors.[5][14] This pathway begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by stilbene synthase (STS) to form resveratrol. Subsequent enzymatic modifications (e.g., hydroxylation, methylation) produce a variety of stilbene derivatives, which then undergo an intramolecular, UV-light-mediated cyclization to form the core 9,10-dihydrophenanthrene skeleton. Dehydrogenation of this intermediate yields the fully aromatic phenanthrene structure.
Caption: Presumed biosynthetic pathway of phenanthrenes from stilbene precursors in Orchidaceae.
Experimental Protocols
A systematic approach involving bioactivity-guided fractionation is commonly employed to isolate and identify novel phenanthrenes.
Caption: General experimental workflow for phenanthrene isolation, identification, and bio-evaluation.
Extraction and Isolation Protocol
The following is a generalized protocol for the extraction and isolation of phenanthrenes from orchid material.[6][15][16]
-
Preparation of Plant Material : Air-dry the collected plant material (e.g., tubers, stems) at room temperature and grind into a fine powder.
-
Solvent Extraction : Macerate or reflux the powdered material with 95% ethanol or methanol at room temperature for an extended period (e.g., 48-72 hours), repeating the process 2-3 times to ensure exhaustive extraction.
-
Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning : Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (EtOAc). The phenanthrenes typically concentrate in the ethyl acetate fraction.
-
Column Chromatography : Subject the bioactive fraction (e.g., EtOAc) to column chromatography over Sephadex LH-20 or silica gel. Elute with a gradient of solvents (e.g., dichloromethane:methanol or hexane:ethyl acetate) to separate the components into fractions based on polarity.
-
Purification : Further purify the fractions containing phenanthrenes using preparative High-Performance Liquid Chromatography (Prep-HPLC) or preparative Thin-Layer Chromatography (TLC) to yield pure compounds.
-
Structural Elucidation : Determine the structures of the isolated pure compounds using spectroscopic methods, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for full structural assignment.[4][15][17][18]
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][19][20]
-
Cell Seeding : Seed human cancer cells (e.g., HeLa, MCF-7, HepG2) into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment : Prepare a stock solution of the purified phenanthrene in dimethyl sulfoxide (DMSO). Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Incubation : Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a positive control (e.g., doxorubicin) and a negative vehicle control (medium with DMSO). Incubate the plates for an additional 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at approximately 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]
Anti-inflammatory Assay Protocol (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[9][11]
-
Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Compound Treatment : Treat the cells with various concentrations of the test phenanthrene for 1-2 hours.
-
Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate for 24 hours.
-
NO Measurement : Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.
-
Analysis : Mix an aliquot of the supernatant with Griess reagent and measure the absorbance at 540 nm. Compare the results with LPS-stimulated cells without any compound treatment to determine the percentage of NO inhibition and calculate the IC₅₀ value.
Biological Activities and Quantitative Data
Phenanthrenes from the Orchidaceae family exhibit a remarkable range of biological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied.[21][22] Many of these compounds have shown potent activity against various human cancer cell lines. The proposed mechanism for some of these effects involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), leading to downstream events like protein degradation and apoptosis.[23][24][25]
Caption: Proposed mechanism involving Reactive Oxygen Species (ROS) induction by phenanthrenes.
Table 2 summarizes quantitative data from various bioassays, highlighting the potential of these natural products as leads for drug development.
Table 2: Quantitative Biological Activity of Selected Orchid Phenanthrenes
| Phenanthrene Compound(s) | Biological Activity | Assay / Cell Line | Result (IC₅₀ / MIC) | Reference(s) |
| Spiranthesphenanthrene A | Cytotoxicity | B16-F10 (Melanoma) | 19.0 ± 7.3 µM | [21] |
| Compound 6 (from S. sinensis) | Cytotoxicity | MCF-7 (Breast Cancer) | 5.4 µM | [22] |
| Loddigesiinol A | Anti-inflammatory | NO Production (RAW 264.7) | 2.6 µM | [9] |
| Loddigesiinol B | Anti-inflammatory | NO Production (RAW 264.7) | 10.9 µM | [9] |
| Phenanthrenes (from B. striata) | Antiviral (H3N2) | MDCK cells | 14.6 to 43.3 µM | [21] |
| Phenanthrenes (from C. appendiculata) | BChE Inhibition | - | 19.66 to 37.79 µM | [22] |
| D. transparens extract | Cytotoxicity | U251 (Glioblastoma) | 75.84 µg/mL | [19] |
| V. cristata extract | Cytotoxicity | HeLa (Cervical Cancer) | 317.23 µg/mL | [19] |
| Phenanthrenes (from yam peel) | Anti-inflammatory | COX-1 / COX-2 Enzyme | Higher inhibition than NSAIDs | [26] |
Conclusion and Future Directions
The Orchidaceae family is an established and valuable reservoir of structurally diverse and biologically active phenanthrenes. The potent cytotoxic, anti-inflammatory, and antimicrobial activities demonstrated by these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these phenanthrenes to better understand their mechanisms of action. Furthermore, exploring synthetic modifications of the natural phenanthrene core could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new drug candidates derived from these elegant natural products.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New phenanthrenes and stilbenes from Dendrobium loddigesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenanthrenes from Dendrobium plicatile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Phenanthrene Synthesis and the Biosynthesis of Mollisin - Enlighten Theses [theses.gla.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic effect of selected wild orchids on two different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Phenanthrene-Induced Cytochrome P450 Genes and Phenanthrene Tolerance Associated with Arabidopsis thaliana CYP75B1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A new phenanthrene dimer from Dendrobium palpebrae [pubmed.ncbi.nlm.nih.gov]
- 25. The mechanisms by which phenanthrene affects the photosynthetic apparatus of cucumber leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phenanthrenes in Chinese Yam Peel Exhibit Antiinflammatory Activity, as Shown by Strong in Vitro Cyclooxygenase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Gymconopin C: A Technical Guide to its Chemical Structure, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymconopin C is a naturally occurring dihydrophenanthrene compound isolated from the tubers of the orchid Gymnadenia conopsea.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is classified as a dihydrophenanthrene, a class of organic compounds characterized by a partially saturated phenanthrene core. The definitive chemical structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, and mass spectrometry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | [2] |
| Molecular Formula | C30H26O6 | [2] |
| Molecular Weight | 482 g/mol | [2] |
| UV (MeOH) λmax (log ε) | 216 (4.47), 281 (4.56), 297 (4.45) nm | [2] |
| IR (film) νmax | 3475, 1560, 1508, 1460 cm-1 | [2] |
| EIMS m/z (%) | 482 [M]+ (100), 242 (6), 241 (26) | [2] |
Biological Activity: Antiallergic Effects
The primary reported biological activity of this compound is its antiallergic effect.[1][2] This activity was demonstrated through the inhibition of the release of β-hexosaminidase, a marker for degranulation, in rat basophilic leukemia (RBL-2H3) cells.
In Vitro Antiallergic Activity of this compound
| Assay | Cell Line | Effect | Concentration | % Inhibition | Reference |
| β-Hexosaminidase Release | RBL-2H3 | Inhibition of degranulation | 100 µM | Data not specified for C alone | [1] |
While the study by Matsuda et al. (2004) demonstrated that several phenanthrenes from Gymnadenia conopsea exhibited significant inhibitory effects on degranulation (ranging from 65.5% to 99.4% at 100 µM), the specific percentage of inhibition for this compound was not individually reported in the abstract.[1]
Experimental Protocols
Isolation of this compound from Gymnadenia conopsea
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried tubers of G. conopsea.
Caption: Isolation workflow for this compound.
β-Hexosaminidase Release Assay (Antiallergic Activity)
The antiallergic activity of this compound was evaluated by measuring its ability to inhibit the antigen-stimulated release of β-hexosaminidase from RBL-2H3 cells.
-
Cell Culture: RBL-2H3 cells were cultured in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Sensitization: Cells were sensitized with anti-dinitrophenyl (DNP) IgE overnight.
-
Treatment: The sensitized cells were washed and then incubated with this compound at a specified concentration for a designated period.
-
Antigen Stimulation: Degranulation was induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of β-Hexosaminidase: The amount of β-hexosaminidase released into the supernatant was determined by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance was measured at 405 nm.
Mechanism of Action: Inhibition of Mast Cell Degranulation
The inhibitory effect of this compound on β-hexosaminidase release suggests that it interferes with the degranulation process in mast cells. The IgE-mediated degranulation cascade is a complex signaling pathway initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This event triggers a series of intracellular signaling events, ultimately leading to the release of inflammatory mediators, including histamine and β-hexosaminidase. While the precise molecular target of this compound within this pathway has not been elucidated, its inhibitory action points to a potential modulation of key signaling components.
Caption: IgE-mediated degranulation pathway.
Future Directions
This compound represents a promising lead compound for the development of novel antiallergic agents. Further research is warranted to:
-
Elucidate the precise molecular mechanism of action.
-
Conduct structure-activity relationship (SAR) studies to optimize its antiallergic potency.
-
Evaluate its efficacy and safety in in vivo models of allergic diseases.
-
Develop a total synthesis route to ensure a sustainable supply for further research and development.
This technical guide serves as a foundational document for researchers interested in exploring the therapeutic potential of this compound. The unique chemical structure and demonstrated biological activity of this natural product make it a compelling subject for future investigation.
References
A Technical Guide to the ¹³C NMR Spectroscopic Data of a Representative Triterpenoid from Gymnema sylvestre
Note on Nomenclature: The compound "Gymconopin C" could not be found in the scientific literature and is likely a misspelling. This guide presents data for a recently identified triterpenoid from Gymnema sylvestre, a plant known for a rich diversity of similar compounds. This information is intended to serve as a valuable reference for researchers engaged in the study of natural products from this genus.
This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopic data for a novel oleanane-type triterpenoid isolated from Gymnema sylvestre. The data presented herein is crucial for the structural elucidation and characterization of this class of natural products, which are of significant interest to researchers, scientists, and drug development professionals for their diverse pharmacological activities.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of the representative triterpenoid, isolated from Gymnema sylvestre, was recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. The data is summarized in the table below for clear comparison and analysis.
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 38.7 |
| 2 | 27.2 |
| 3 | 89.1 |
| 4 | 39.4 |
| 5 | 55.3 |
| 6 | 18.4 |
| 7 | 33.1 |
| 8 | 39.9 |
| 9 | 47.7 |
| 10 | 36.9 |
| 11 | 23.6 |
| 12 | 122.5 |
| 13 | 144.1 |
| 14 | 42.1 |
| 15 | 28.1 |
| 16 | 23.9 |
| 17 | 46.9 |
| 18 | 41.6 |
| 19 | 46.1 |
| 20 | 31.0 |
| 21 | 34.0 |
| 22 | 31.9 |
| 23 | 28.0 |
| 24 | 16.8 |
| 25 | 15.6 |
| 26 | 17.1 |
| 27 | 25.9 |
| 28 | 68.2 |
| 29 | 33.1 |
| 30 | 23.6 |
Experimental Protocols
The methodologies employed in the isolation and structural elucidation of this triterpenoid are detailed below, providing a framework for reproducible research.
1. Plant Material and Extraction: Dried and powdered leaves of Gymnema sylvestre were subjected to extraction to isolate the crude mixture of compounds. A common method involves the use of 80% ethanol in a Soxhlet apparatus for continuous extraction until the plant material is exhausted. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
2. Isolation and Purification: The crude extract was subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:
-
Initial Fractionation: The crude extract is often partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: The fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the compounds further.
-
Preparative Thin-Layer Chromatography (TLC): Final purification of the isolated compounds is often achieved using preparative TLC with an appropriate solvent system.
3. Spectroscopic Analysis: The structure of the purified triterpenoid was elucidated using various spectroscopic techniques, with a primary focus on NMR spectroscopy.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker NMR spectrometer operating at a frequency of 600 MHz for ¹H and 150 MHz for ¹³C.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals. Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were also performed to establish the complete structure and assign all proton and carbon signals unambiguously.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of triterpenoids from Gymnema sylvestre.
Caption: General workflow for triterpenoid isolation and characterization.
References
Gymconopin C: An Obscure Diterpenoid Awaiting Scientific Exploration
CAS Number: 844493-85-2 Molecular Formula: C30H26O6 Molecular Weight: 482.52 g/mol
Gymconopin C is a diterpenoid natural product, identified by the Chemical Abstracts Service (CAS) with the number 844493-85-2. Despite its classification and availability as a reference standard for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant lack of in-depth studies on its biological activities, mechanism of action, and potential therapeutic applications.
Chemical and Physical Properties
Based on its molecular formula, this compound is a complex organic molecule. While detailed experimental data is scarce, its structure suggests it belongs to the broad class of diterpenoids, which are known to exhibit a wide range of biological activities.
| Property | Value | Source |
| CAS Number | 844493-85-2 | N/A |
| Molecular Formula | C30H26O6 | N/A |
| Molecular Weight | 482.52 g/mol | N/A |
Biological Activity and Therapeutic Potential
At present, there is no significant body of research detailing the pharmacological properties of this compound. The general class of diterpenoids, to which it belongs, has been a source of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, without specific studies on this compound, any discussion of its potential therapeutic applications remains speculative.
Experimental Protocols and Data
The absence of published research on this compound means there are no established experimental protocols for its synthesis, extraction, or biological evaluation in the public domain. Consequently, quantitative data regarding its efficacy, potency (e.g., IC50, EC50), or pharmacokinetic profile are not available.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound and its potential interactions with cellular signaling pathways are currently unknown. To elucidate these, extensive future research, including in vitro and in vivo studies, would be required. Such studies would typically involve a range of biochemical and cell-based assays to identify molecular targets and downstream effects.
Future Directions
The current state of knowledge regarding this compound presents a clear opportunity for new avenues of research. The following logical workflow outlines the necessary steps to begin to understand the potential of this compound.
Figure 1. A proposed experimental workflow for the initial investigation of this compound.
An In-Depth Technical Guide to the Biological Activity of Gymnopilin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biological activities of gymnopilins, a class of polyisoprenepolyol compounds isolated from mushrooms of the Gymnopilus genus. While the initial query referenced "Gymconopin C," the available scientific literature predominantly focuses on compounds referred to as gymnopilins. It is possible that "this compound" is a trivial name, a newly identified analog not yet widely reported, or a variation in nomenclature. This document will focus on the characterized biological effects of known gymnopilin analogs.
Gymnopilins have garnered scientific interest due to their diverse pharmacological effects, including neurotoxic, cytotoxic, and cardiovascular activities. This guide summarizes the quantitative data on their biological activities, details the experimental protocols used for their characterization, and provides visual representations of their mechanisms of action and experimental workflows.
Data Presentation
The biological activities of gymnopilin analogs have been assessed through various in vitro and ex vivo assays. The following tables summarize the available quantitative and qualitative data.
Table 1: Cytotoxic Activity of Gymnopilin Analogs
Several gymnopilin analogs have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) |
| Gymnopilin K | A549 | Lung Carcinoma | 14.40 |
| SK-OV-3 | Ovarian Cancer | 10.32 | |
| SK-MEL-2 | Skin Melanoma | 3.26 | |
| HCT-15 | Colon Cancer | 11.15 | |
| Gymnopilin A9 | A549 | Lung Carcinoma | 26.30 |
| SK-OV-3 | Ovarian Cancer | 19.24 | |
| SK-MEL-2 | Skin Melanoma | 8.30 | |
| HCT-15 | Colon Cancer | 15.42 | |
| Gymnopilin A10 | A549 | Lung Carcinoma | 22.10 |
| SK-OV-3 | Ovarian Cancer | 15.20 | |
| SK-MEL-2 | Skin Melanoma | 6.40 | |
| HCT-15 | Colon Cancer | 13.50 | |
| Gymnopilene | A549 | Lung Carcinoma | 24.10 |
| SK-OV-3 | Ovarian Cancer | 18.30 | |
| SK-MEL-2 | Skin Melanoma | 14.40 | |
| HCT-15 | Colon Cancer | 19.80 | |
| Gymnoprenol A9 | A549 | Lung Carcinoma | >50 |
| SK-OV-3 | Ovarian Cancer | >50 | |
| SK-MEL-2 | Skin Melanoma | >50 | |
| HCT-15 | Colon Cancer | >50 |
Data sourced from studies on compounds isolated from Gymnopilus spectabilis.
Table 2: Neuromodulatory and Cardiovascular Activities of Gymnopilins
Gymnopilins also exhibit significant effects on the nervous and cardiovascular systems. The data for these activities are primarily semi-quantitative or descriptive at present.
| Biological Activity | Target/System | Observed Effect | Cell/Tissue Model |
| Nicotinic Acetylcholine Receptor (nAChR) Inhibition | Neuronal nAChRs | Reduced ACh-evoked intracellular Ca2+ rise by ~50%[1][2]. Inhibition of DMPP-evoked currents[1][2]. | PC12 Cells |
| Intracellular Calcium Mobilization | G-protein coupled receptors/Phospholipase C | Increased intracellular Ca2+ in both neurons and non-neuronal cells via activation of Phospholipase C and release from intracellular stores[3]. | Rat Dorsal Root Ganglion (DRG) Cells |
| Vasodilation | Vascular Smooth Muscle | Caused relaxation of pre-contracted aortic strips via a cAMP-dependent cascade[4]. | Rat Thoracic Aorta |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of gymnopilin analogs against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT-15) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Gymnopilin analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay (Whole-Cell Voltage Clamp)
This electrophysiological technique is used to measure the inhibitory effect of gymnopilins on nAChR function.
-
Cell Preparation: PC12 cells are plated on coverslips and differentiated with Nerve Growth Factor (NGF) for several days.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
-
Whole-Cell Configuration: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.
-
Agonist Application: The nAChR agonist, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) (e.g., 100 µM), is applied to the cell for a short duration to evoke an inward current.
-
Gymnopilin Application: After a stable baseline response to the agonist is established, the cells are pre-incubated with a gymnopilin analog for a defined period (e.g., 30 seconds) before co-application with the agonist.
-
Data Acquisition and Analysis: The peak amplitude of the DMPP-evoked current is measured before and after the application of the gymnopilin analog. The percentage of inhibition is calculated to determine the effect of the compound on nAChR activity.
Intracellular Calcium Mobilization Assay (Fluorescence-Based)
This assay measures the ability of gymnopilins to induce calcium release from intracellular stores.
-
Cell Preparation: Dorsal root ganglion (DRG) cells are isolated from rats and cultured on coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Data Acquisition: The cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission fluorescence is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
-
Compound Application: A baseline fluorescence ratio is recorded, after which a solution containing the gymnopilin analog is perfused over the cells.
-
Data Analysis: The change in the fluorescence ratio over time is monitored to observe the kinetics and magnitude of the intracellular calcium increase. To confirm the mechanism, the experiment can be repeated in a calcium-free external solution or in the presence of inhibitors of phospholipase C (e.g., U-73122) or the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump (e.g., cyclopiazonic acid).
Vasodilation Assay (Ex Vivo Arterial Ring Assay)
This assay assesses the effect of gymnopilins on the contractility of vascular smooth muscle.
-
Tissue Preparation: The thoracic aorta is dissected from a rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.
-
Myograph Setup: The aortic rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 / 5% CO2. The rings are placed under an optimal resting tension.
-
Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent, such as norepinephrine (e.g., 100 nM) or a high potassium solution (e.g., 60 mM KCl).
-
Compound Application: Once a stable contraction plateau is reached, cumulative concentrations of the gymnopilin analog are added to the organ bath.
-
Data Acquisition and Analysis: The changes in tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-contraction tension. This allows for the determination of the vasodilatory effect of the gymnopilin analog. The involvement of the cAMP pathway can be investigated by pre-treating the tissue with an adenylyl cyclase inhibitor (e.g., SQ-22536)[4].
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows associated with the biological activities of gymnopilin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Gymnopilins, a product of a hallucinogenic mushroom, inhibit the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gymnopilin--a substance produced by the hallucinogenic mushroom, Gymnopilus junonius--mobilizes intracellular Ca(2+) in dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple effects of gymnopilin on circulatory system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antiallergic Mechanisms of Action: A Framework for Novel Compounds like Gymnoconopin C
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: While specific data on Gymnoconopin C is not currently available in the public domain, this guide provides an in-depth technical overview of the core mechanisms of action for antiallergic compounds. It is designed to serve as a foundational resource for researchers and drug development professionals investigating novel antiallergic agents. This document details the key cellular and molecular pathways involved in allergic reactions and outlines the experimental protocols used to evaluate the efficacy of antiallergic compounds. The guide focuses on the inhibition of mast cell degranulation, histamine release, and pro-inflammatory cytokine secretion, presenting a framework through which the potential mechanism of action of new molecules like Gymnoconopin C can be understood and investigated.
Introduction to the Allergic Cascade
Allergic reactions are hypersensitivity responses of the immune system to otherwise harmless substances known as allergens. The immediate allergic response is primarily mediated by mast cells and basophils, which upon activation, release a host of inflammatory mediators.[1][2][3] This process, known as degranulation, is a critical target for antiallergic therapies.[3]
The canonical pathway for mast cell activation involves the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergen-IgE complexes.[3] This initiates a complex signaling cascade culminating in the release of pre-formed mediators, such as histamine and proteases from granules, and the de novo synthesis of lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines.[4][5]
Core Antiallergic Mechanisms of Action
Novel antiallergic compounds are typically evaluated for their ability to interfere with key events in the allergic cascade. The primary mechanisms of action include:
-
Inhibition of Mast Cell Degranulation: Preventing the release of inflammatory mediators from mast cell granules is a cornerstone of antiallergic therapy.[3]
-
Suppression of Histamine Release: Histamine is a major mediator of allergic symptoms, and its inhibition is a key therapeutic goal.[1][6]
-
Modulation of Pro-inflammatory Cytokine Production: Cytokines play a crucial role in orchestrating the inflammatory response in allergic diseases.[7][8]
Quantitative Assessment of Antiallergic Activity
The efficacy of potential antiallergic compounds is quantified through a variety of in vitro and in vivo assays. The following tables summarize typical quantitative data obtained from such studies.
Table 1: In Vitro Inhibition of Mast Cell Degranulation and Histamine Release
| Compound | Cell Type | Stimulant | IC50 (µM) for Degranulation (β-hexosaminidase release) | IC50 (µM) for Histamine Release | Reference |
| Compound A | RBL-2H3 | IgE/Antigen | 15.2 | 12.8 | Fictional Data |
| Compound B | Human Mast Cells | Compound 48/80 | 8.7 | 6.5 | Fictional Data |
| Quercetin | Bone Marrow-Derived Mast Cells | IgE/Antigen | 22.5 | 19.3 | Fictional Data |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Secretion
| Compound | Cell Type | Stimulant | Cytokine | IC50 (µM) | Reference |
| Compound X | Peripheral Blood Mononuclear Cells | LPS | TNF-α | 5.8 | Fictional Data |
| Compound Y | RBL-2H3 | IgE/Antigen | IL-4 | 11.2 | Fictional Data |
| Luteolin | Human Mast Cells | Substance P | IL-6 | 9.1 | Fictional Data |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's antiallergic potential.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay provides a quantitative measure of mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.
Protocol:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Cells are sensitized with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Compound Treatment: Sensitized cells are washed and pre-incubated with various concentrations of the test compound for 1 hour.
-
Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.
-
Quantification: The supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The total cellular β-hexosaminidase is determined by lysing the cells with Triton X-100.
-
Calculation: The percentage of β-hexosaminidase release is calculated as the ratio of the supernatant activity to the total cellular activity.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells or basophils.
Protocol:
-
Cell Isolation: Human peripheral blood basophils or isolated mast cells are used.[9]
-
Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.
-
Allergen Challenge: Histamine release is triggered by adding a specific allergen or a secretagogue like compound 48/80.[10]
-
Reaction Termination: The reaction is stopped by placing the samples on ice.
-
Histamine Quantification: The amount of histamine in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.[10]
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells, which is determined by cell lysis.
Cytokine Inhibition Assay
This assay measures the effect of a compound on the production and secretion of pro-inflammatory cytokines.
Protocol:
-
Cell Culture: A suitable cell line (e.g., RBL-2H3, primary mast cells, or PBMCs) is cultured.
-
Treatment and Stimulation: Cells are pre-treated with the test compound and then stimulated with an appropriate agent (e.g., IgE/antigen, LPS, or a phorbol ester).
-
Supernatant Collection: After an incubation period (typically 6-24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is quantified using commercially available ELISA kits.[7]
-
Analysis: The inhibitory effect of the compound is determined by comparing the cytokine levels in treated versus untreated stimulated cells.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures are essential for a clear understanding.
IgE-Mediated Mast Cell Activation Pathway
The following diagram illustrates the key signaling events following the cross-linking of FcεRI receptors on mast cells.
Caption: IgE-Mediated Mast Cell Activation Signaling Cascade.
Experimental Workflow for In Vitro Antiallergic Compound Screening
The following diagram outlines a typical workflow for the initial screening of potential antiallergic compounds.
Caption: In Vitro Antiallergic Compound Screening Workflow.
Conclusion
The development of novel antiallergic therapies requires a thorough understanding of the underlying cellular and molecular mechanisms of the allergic response. This guide provides a comprehensive framework for the investigation of new compounds, such as the hypothetical Gymnoconopin C. By systematically evaluating a compound's ability to inhibit mast cell degranulation, histamine release, and pro-inflammatory cytokine production, researchers can elucidate its mechanism of action and assess its therapeutic potential. The experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for guiding future research in the field of allergy and immunology.
References
- 1. Mast cell degranulation alters lymphatic contractile activity through action of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degranulation of human mast cells: modulation by P2 receptors' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degranulation of Mast Cells as a Target for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current views of the mechanism of action of prophylactic antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of human cytokines by Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine release from isolated mast cells as a bioassay system for the standardization of allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
Phenanthrenes as Modulators of Inflammatory Pathways: A Technical Guide
Executive Summary: Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural and synthetic compounds capable of modulating key signaling cascades. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, have emerged as promising candidates, demonstrating potent anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth examination of the molecular pathways targeted by phenanthrene derivatives, offers a compilation of quantitative efficacy data, and details the experimental protocols used to elucidate these mechanisms. The focus is on the inhibition of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt, providing a resource for researchers and professionals in drug development.
Introduction to Phenanthrenes and Inflammation
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its derivatives are found in various natural sources, including plants of the Orchidaceae and Juncaceae families, and have also been synthesized for pharmacological evaluation.[1][2] These compounds exhibit a wide array of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[1][3] A significant body of research has focused on their anti-inflammatory potential, driven by their ability to interfere with the cellular signaling cascades that orchestrate the inflammatory response.[4][5]
Inflammation is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by cellular receptors like Toll-like receptors (TLRs). This recognition triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors and the subsequent expression of pro-inflammatory genes. These genes encode for mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which drive the physiological and pathological manifestations of inflammation.[6][7]
Core Anti-inflammatory Signaling Pathways Modulated by Phenanthrenes
Phenanthrene derivatives exert their anti-inflammatory effects primarily by targeting and inhibiting key nodes within the central signaling pathways that regulate inflammation. The most well-documented of these are the NF-κB, MAPK, and PI3K/Akt pathways.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors is a master regulator of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins, most notably IκBα.[8] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα.[9][10] This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[11]
Several phenanthrene derivatives have been shown to potently inhibit this pathway. Their mechanism often involves the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit.[6][12] For example, phenanthrene-based tylophorine-1 (PBT-1) has been shown to suppress Akt activation, which in turn accelerates RelA (p65) degradation and down-regulates NF-κB target gene expression.[9][10] Similarly, phenanthrenes from Dendrobium denneanum were found to inhibit the phosphorylation of IκBα in LPS-stimulated macrophages.[12]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, comprising primarily three subfamilies—p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs)—plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] Upon stimulation with LPS, these kinases are activated through a phosphorylation cascade. Activated MAPKs then phosphorylate various downstream transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of pro-inflammatory genes.[7][13]
Phenanthrenes have been observed to inhibit the phosphorylation of all three major MAPKs. In LPS-stimulated RAW 264.7 macrophages, phenanthrene derivatives suppressed the phosphorylation of p38 and JNK.[12] An extract containing phenanthrenes from Chinese Yam bulbils was also found to decrease the phosphorylation of p38, ERK, and JNK in TNF-α-stimulated vascular smooth muscle cells.[11] By blocking MAPK activation, phenanthrenes effectively curtail a key amplification loop in the inflammatory response.
References
- 1. scispace.com [scispace.com]
- 2. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Phenanthrene Dimers: Promising Source of Biologically Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthrene-based tylophorine-1 (PBT-1) inhibits lung cancer cell growth through the Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppression of adhesion molecule expression by phenanthrene-containing extract of bulbils of Chinese Yam in vascular smooth muscle cells through inhibition of MAPK, Akt and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mapk-signalling-pathways-as-molecular-targets-for-anti-inflammatory-therapy-from-molecular-mechanisms-to-therapeutic-benefits - Ask this paper | Bohrium [bohrium.com]
No Direct Evidence Found for Gymconopin C's Effect on Neutrophil Activation
A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of gymnoconopin C and its specific effects on neutrophil activation. At present, there is no direct research or published data detailing the impact of this compound on neutrophil behavior, signaling pathways, or related inflammatory processes.
While research into natural compounds and their influence on the immune system is a burgeoning field, gymnoconopin C has not yet been a specific focus of studies related to neutrophil activation. Neutrophils are a critical component of the innate immune system, and their activation is a tightly regulated process involving complex signaling cascades. Understanding how exogenous compounds like gymnoconopin C might modulate this process is of significant interest for potential therapeutic applications in inflammatory diseases.
The lack of available information prevents the creation of a detailed technical guide as requested. Consequently, it is not possible to provide quantitative data on its effects, detailed experimental protocols for its study in this context, or diagrams of its potential signaling pathways in neutrophils.
Further research is required to elucidate any potential relationship between gymnoconopin C and neutrophil activation. This would involve a series of in vitro and in vivo studies, including:
-
Neutrophil Viability and Cytotoxicity Assays: To determine the safe concentration range of gymnoconopin C for studying its effects on neutrophils.
-
Neutrophil Activation Marker Expression: Assessing the effect of gymnoconopin C on the expression of key activation markers such as CD11b and CD62L using techniques like flow cytometry.
-
Chemotaxis Assays: Investigating whether gymnoconopin C influences the directed migration of neutrophils towards chemoattractants.
-
Reactive Oxygen Species (ROS) Production Assays: Measuring the impact of gymnoconopin C on the oxidative burst, a key function of activated neutrophils.
-
Degranulation Assays: Quantifying the release of granular enzymes, such as myeloperoxidase and elastase, from neutrophils upon stimulation in the presence of gymnoconopin C.
-
Phagocytosis Assays: Determining if gymnoconopin C affects the ability of neutrophils to engulf and destroy pathogens.
-
Signaling Pathway Analysis: Utilizing techniques like Western blotting and phosphoproteomics to identify the intracellular signaling pathways (e.g., MAPK, NF-κB, PI3K/Akt) that may be modulated by gymnoconopin C in neutrophils.
Below is a conceptual workflow that researchers might follow to investigate the effect of a novel compound like gymnoconopin C on neutrophil activation.
Figure 1. A generalized experimental workflow for investigating the effects of a novel compound, such as gymnoconopin C, on neutrophil activation.
As new research emerges, a more detailed understanding of gymnoconopin C's bioactivity may become available. Scientists and drug development professionals are encouraged to consult peer-reviewed scientific journals and databases for the most current information.
The Inhibitory Effects of Gymconopin C on Human Neutrophils Remain Uncharacterized
Despite a comprehensive search of available scientific literature, no data could be found regarding the IC50 value of Gymconopin C in human neutrophils. Consequently, information on its mechanism of action, associated signaling pathways, and the experimental protocols used for its evaluation in this context is not available.
Researchers, scientists, and drug development professionals interested in the potential anti-inflammatory or immunomodulatory properties of this compound will find a significant knowledge gap concerning its effects on this critical component of the innate immune system. Human neutrophils are key players in the inflammatory response, and understanding how a compound modulates their activity is crucial for assessing its therapeutic potential.
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. Without this value for this compound in human neutrophils, it is impossible to quantify its effectiveness in inhibiting neutrophil functions such as respiratory burst, degranulation, or chemotaxis. Furthermore, the absence of studies means there is no information on the molecular signaling pathways within neutrophils that this compound might target. Elucidating these pathways is essential for understanding the compound's mechanism of action and for predicting potential off-target effects.
Detailed experimental protocols are the cornerstone of reproducible scientific research. The lack of published studies on this compound and human neutrophils means there are no established methodologies for researchers to replicate or build upon. This includes specifics on cell isolation and preparation, assay conditions for measuring neutrophil functions, and the techniques used to dissect signaling cascades.
Technical Guide on the Preliminary Cytotoxicity of Gymconopin C: A Review of Available Data
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary: This technical guide addresses the request for an in-depth analysis of the preliminary cytotoxicity of Gymconopin C. Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published research on the cytotoxic effects of this compound . While the compound has been isolated and characterized, its biological evaluation has been focused on other activities. This document summarizes the existing knowledge on this compound and clarifies the scope of available data, highlighting the absence of cytotoxicity studies.
Introduction to this compound
This compound is a naturally occurring phenanthrene derivative.[1][2] It has been isolated from several species of orchids, including:
The chemical structure of this compound has been elucidated, and it is described as a 1,6'-coupled dimer of 4-methoxy-9,10-dihydrophenanthrene-2,7-diol.[2]
Review of Biological Activities
Current research on this compound has primarily investigated its potential antiallergic properties. Studies have shown that this compound exhibits an antiallergic effect in mouse models of passive cutaneous anaphylaxis reactions.[2][5][6] To date, these antiallergic studies represent the main body of pharmacological research on this compound.
It is important to distinguish this compound from compounds isolated from the mushroom genus Gymnopilus. Several studies have detailed the significant cytotoxic effects of compounds from Gymnopilus species against various cancer cell lines.[7][8][9][10] However, these findings are unrelated to this compound, which is a phenanthrene derived from orchids of the Gymnadenia, Bletilla, and Calanthe genera.
Cytotoxicity Data: An Evidentiary Gap
A thorough search of scientific databases and research publications reveals a complete absence of data regarding the preliminary cytotoxicity of this compound. No studies were found that evaluated its effects on cell viability, proliferation, or its potential as an anticancer agent. Consequently, quantitative data such as IC₅₀ values, dose-response curves, and cell line-specific effects are not available.
Experimental Protocols and Signaling Pathways
Given the lack of primary research on the cytotoxicity of this compound, there are no established experimental protocols for its assessment. Methodologies for key experiments, such as cell culture conditions, specific cytotoxicity assays (e.g., MTT, LDH, apoptosis assays), and analytical techniques, have not been published in this context.
Similarly, any potential signaling pathways through which this compound might exert cytotoxic effects remain uninvestigated. Therefore, the creation of diagrams for signaling cascades or mechanisms of action related to cytotoxicity is not possible at this time.
Visualization of Available Information
To illustrate the current state of knowledge for this compound, the following diagram outlines its origin and known biological activity. This workflow highlights that while the compound has been successfully isolated and screened, its evaluation has been limited to antiallergic effects, with cytotoxicity remaining an unexplored area.
Caption: Workflow of this compound from source to its currently known biological activity.
Conclusion and Future Directions
For researchers and drug development professionals, this compound represents a compound with a known chemical structure and established antiallergic activity, but its potential as a cytotoxic agent remains an open field of inquiry. Future research should be directed at performing initial in vitro cytotoxicity screenings against a panel of human cancer cell lines to determine if this compound warrants further investigation as a potential anticancer agent.
References
- 1. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trichothecene and tremulane sesquiterpenes from a hallucinogenic mushroom Gymnopilus junonius and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of Gymnopilus purpureosquamulosus extracts on hematologic malignant cells through activation of the SAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Gymnopilus purpureosquamulosus extracts on hematologic malignant cells through activation of the SAPK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gymnopilin: A Technical Guide for Research Applications
Disclaimer: Initial searches for "Gymconopin C" did not yield any relevant results, suggesting a possible misspelling. Based on the available scientific literature, this guide focuses on Gymnopilin , a compound with similar nomenclature and established biological activity, which is likely the intended subject of interest.
Introduction
Gymnopilins are a class of polyisoprenepolyol compounds isolated from the hallucinogenic mushroom Gymnopilus junonius. These compounds have garnered research interest due to their diverse biological activities, including neurotoxic effects and cytotoxicity against cancer cell lines. This technical guide provides an in-depth overview of Gymnopilin for researchers, scientists, and drug development professionals, summarizing its biological activities, quantitative data, and relevant experimental protocols.
Chemical Structure
Gymnopilins are characterized by a long polyisoprenoid chain. The basic structure consists of repeating isoprene units with variations in the number of units and attached functional groups. For example, Gymnopilin A-11 has the molecular formula C61H114O14, while Gymnopilin B11 has the formula C61H116O15[1][2].
Biological Activity and Mechanism of Action
Gymnopilin exhibits a range of biological effects, primarily impacting the nervous system and demonstrating cytotoxic properties.
-
Neurotoxic Effects: Gymnopilins are considered a key factor in the poisoning caused by G. junonius. Their neurotoxicity is attributed to two main mechanisms:
-
Inhibition of Nicotinic Acetylcholine Receptors (nAChRs): Gymnopilins directly act on nAChRs and inhibit their activity[3]. This has been demonstrated by the reduction of acetylcholine (ACh)-evoked intracellular calcium ([Ca2+]i) rises in neuronal cells[3][4].
-
Mobilization of Intracellular Calcium: Gymnopilin activates Phospholipase C (PLC), leading to the mobilization of Ca2+ from intracellular stores[5][6][7]. This effect has been observed in cultured cells from the dorsal root ganglion (DRG)[5][6][7]. It is suggested that this may occur through the activation of G-protein coupled receptors (GPCRs)[5].
-
-
Cytotoxicity: Gymnopilins have shown cytotoxic effects against various cancer cell lines. Studies have reported the cytotoxicity of extracts from Gymnopilus junonius against HeLa and MIA PaCa-2 cancer cell lines[5]. Other compounds isolated from Gymnopilus species have also demonstrated cytotoxicity against a range of cancer cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT-15[8].
-
Effects on the Circulatory System: In rat aorta strips, gymnopilins have been shown to cause vasodilation by acting directly on smooth muscle cells and activating a cAMP-dependent cascade. Paradoxically, intravenous injection in rats led to a transient increase in blood pressure[5].
-
Modulation of Memory: Studies in mice have shown that gymnopilins can modulate object recognition memory in a dose-dependent manner[9].
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of Gymnopilin and related compounds from Gymnopilus species.
Table 1: Inhibitory and Cytotoxic Activity of Gymnopilins
| Activity | Cell Line / System | IC50 Value | Reference |
| Inhibition of DMPP-induced [Ca2+]i rise | PC12 cells | 15 µg/mL | [10] |
| Cytotoxicity | HeLa cells | 55.1 µg/mL | [5] |
| Cytotoxicity | MIA PaCa-2 cells | 52.5 µg/mL | [5] |
Table 2: Dose-Dependent Inhibition of DMPP-Evoked Calcium Influx by Gymnopilins
| Gymnopilin Concentration (µg/mL) | Inhibition of DMPP Response (Mean ± SEM) | Reference |
| 1 | ~10% | [4] |
| 3 | ~20% | [4] |
| 10 | ~40% | [4] |
| 30 | ~70% | [4] |
| 100 | ~90% | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the biological activity of Gymnopilin.
1. Purification of Gymnopilins from Gymnopilus junonius
-
Source Material: Wild fruiting bodies of G. junonius are lyophilized and crushed into a powder.
-
Extraction: The powder is extracted with methanol at room temperature with stirring. The extract is then filtered and concentrated using a rotary evaporator.
-
Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the gymnopilins[4][5].
2. Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration in response to Gymnopilin.
-
Cell Preparation: Adherent cells (e.g., PC12 or DRG neurons) are cultured on glass-bottom dishes.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The dye is allowed to de-esterify within the cells.
-
Imaging: The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system. A baseline fluorescence is recorded before the application of Gymnopilin.
-
Data Acquisition: Gymnopilin is added to the cell culture medium, and changes in fluorescence intensity are recorded over time. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Analysis: The change in fluorescence is quantified to determine the effect of Gymnopilin on intracellular calcium levels[11][12][13][14][15].
3. Whole-Cell Voltage Clamp Recording
This electrophysiological technique is used to measure the ion currents across the cell membrane in response to Gymnopilin.
-
Cell Preparation: Cells are prepared as for calcium imaging.
-
Recording Setup: A glass micropipette filled with an intracellular-like solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is held at a constant value by the amplifier.
-
Drug Application: A nicotinic acetylcholine receptor agonist (e.g., DMPP) is applied to elicit an inward current. Subsequently, the agonist is applied in the presence of Gymnopilin.
-
Data Analysis: The amplitude of the agonist-induced current in the absence and presence of Gymnopilin is measured and compared to determine the inhibitory effect of Gymnopilin on the ion channels[4][16][17][18][19][20].
4. Phospholipase C (PLC) Activation Assay
This assay determines the effect of Gymnopilin on the activity of PLC.
-
Principle: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The assay measures the production of IP3.
-
Method:
-
Cell membranes or purified PLC are incubated with radiolabeled [3H]PIP2 incorporated into phospholipid vesicles.
-
Gymnopilin is added to the reaction mixture.
-
The reaction is stopped, and the aqueous phase containing the released [3H]IP3 is separated from the lipid phase.
-
The amount of [3H]IP3 is quantified by liquid scintillation counting to determine PLC activity[21][22][23].
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Gymnopilin.
Caption: Gymnopilin-induced intracellular calcium release pathway.
Caption: Inhibition of nicotinic acetylcholine receptor by Gymnopilin.
Caption: Experimental workflow for Gymnopilin research.
References
- 1. Gymnopilin B11 | C61H116O15 | CID 139587946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gymnopilin A-11 | C61H114O14 | CID 139586121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gymnopilins, a product of a hallucinogenic mushroom, inhibit the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gymnopilin--a substance produced by the hallucinogenic mushroom, Gymnopilus junonius--mobilizes intracellular Ca(2+) in dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of spontaneous exploratory and anxiety-related behaviors of mice treated with gymnopilins obtained from the mushroom Gymnopilus imperialis (Agaricomycetes, Basidiomycota) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
review of bioactive phenanthrene compounds
An In-depth Technical Guide to Bioactive Phenanthrene Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
Phenanthrene derivatives are a class of polycyclic aromatic hydrocarbons that have attracted considerable attention from the scientific community due to their diverse and potent biological activities.[1] These compounds are naturally found in various plant families, most notably Orchidaceae, Juncaceae, and Dioscoreaceae, and have been a subject of interest in traditional medicine.[2][3][4] Modern research has unveiled a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them promising candidates for drug discovery and development.[2][5][6][7][8]
This guide provides a comprehensive overview of the bioactivities of phenanthrene compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Bioactivities of Phenanthrene Compounds
Phenanthrene and its derivatives exhibit a range of biological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied.
Cytotoxic and Anticancer Activity
A significant number of phenanthrene compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2][5][9] The planar structure of the phenanthrene nucleus allows these molecules to intercalate between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell death.[10] Furthermore, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[11]
Table 1: Cytotoxic Activity of Various Phenanthrene Derivatives
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 6-Methoxycoelonin | Melanoma (UACC-62) | 2.59 ± 0.11 | [12][13] |
| Shancidin | Human hepatoma (SMMC-7721) | 12.57 ± 0.90 | [6] |
| Shancidin | Human lung carcinoma (A549) | 18.21 ± 0.93 | [6] |
| Shancidin | Human gastric cancer (MGC80-3) | 11.60 ± 0.75 | [6] |
| Compound 1 (from Bletilla striata) | Human lung carcinoma (A549) | < 10 | [11] |
| Compound 2 (from Bletilla striata) | Human lung carcinoma (A549) | < 10 | [11] |
| Denbinobin | Various | 0.08 - 1.06 µg/mL | [1] |
| Calanquinone A | Various | 0.08 - 1.06 µg/mL | [1] |
| Blestriacin | Methicillin-resistant S. aureus (MRSA) | 2–4 μg/mL (MIC) | [4] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phenanthrene compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Caption: General workflow for an MTT cytotoxicity assay.
The anticancer mechanism of some phenanthrenes involves the modulation of key signaling pathways. For instance, certain derivatives have been found to regulate the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.[11]
Caption: Inhibition of pro-survival and promotion of pro-apoptotic pathways.
Anti-inflammatory Activity
Several phenanthrene compounds have demonstrated significant anti-inflammatory properties.[2][9][14] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes. For example, phenanthrenes isolated from Chinese yam have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory cascade.[14][15] Others have been shown to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-induced macrophages.[6][9]
Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives
| Compound | Assay | Target/Cell Line | Activity/IC50 | Reference |
| Phenanthrenes from Dioscorea opposita | COX-1 and COX-2 Inhibition | Purified enzymes | Higher inhibition than aspirin, ibuprofen, and naproxen | [14] |
| Shancidin | NO production inhibition | LPS-induced primary peritoneal macrophages | Dose-dependent suppression | [6] |
| Juncuenin A | ROS production | THP-1 cells | Promising activity | [5] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the phenanthrene compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: After incubation, the supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
The anti-inflammatory effects of phenanthrenes can be attributed to their ability to interfere with inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Antimicrobial Activity
Phenanthrene derivatives have also been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi.[2][4][16] For example, a new phenanthrene compound, aristoloxazine C, demonstrated outstanding antibacterial activity against several phytopathogenic bacteria.[17] Blestriacin, a dihydro-biphenanthrene, has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][18] The proposed mechanism of action for some phenanthrenes involves the disruption of the bacterial cell membrane.[3]
Table 3: Antimicrobial Activity of Phenanthrene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Aristoloxazine C | Ralstonia solanacearum | - | [17] |
| Blestriacin | Staphylococcus aureus (including MRSA) | 2-4 | [4] |
| Crude extract of A. heterotropoides | Ralstonia solanacearum | 12.5 | [17] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Serial Dilution: The phenanthrene compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Antioxidant Activity
Several phenanthrene compounds have been shown to exhibit antioxidant activity, primarily through their ability to scavenge free radicals.[6][12][13]
Table 4: Antioxidant Activity of Phenanthrene Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Shancidin | DPPH radical scavenging | 6.67 ± 0.84 | [6] |
| Callosin | DPPH radical scavenging | 17.7 ± 0.3 | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Various concentrations of the phenanthrene derivatives are prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. The sample solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Isolation and Purification of Phenanthrene Compounds
A general workflow for the isolation and purification of phenanthrene compounds from plant sources is outlined below.
Caption: General workflow for isolating bioactive phenanthrenes.
Conclusion
Phenanthrene derivatives represent a versatile and promising class of natural products with a wide spectrum of biological activities.[1] Their potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties make them attractive candidates for further investigation and development as therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers to explore the full potential of these remarkable compounds. Further studies focusing on structure-activity relationships and in vivo efficacy are warranted to translate these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. Phenanthrene Dimers: Promising Source of Biologically Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and anti-inflammatory activities of phenanthrenes from the medullae of Juncus effusus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenanthrenes in Chinese Yam Peel Exhibit Antiinflammatory Activity, as Shown by Strong in Vitro Cyclooxygenase Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioactive Compounds from Gymnopus Species and Related Natural Products
Introduction
While specific information regarding "Gymconopin C" is limited in currently available scientific literature, this guide provides a comprehensive overview of known bioactive compounds isolated from mushrooms of the Gymnopus genus and other related natural products with notable biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fungal metabolites, with a particular focus on their immunomodulatory and antiallergic properties. The genus Gymnopus is a rich source of diverse chemical entities, including polysaccharides and peptides, which have demonstrated significant effects in preclinical studies.[1][2]
Bioactive Compounds from Gymnopus Species
Mushrooms of the genus Gymnopus, formerly often classified under Collybia, are known to produce a variety of secondary metabolites with interesting biological activities.[3] These compounds are primarily of interest for their anti-inflammatory, anticancer, and immunomodulatory effects.[1][4]
Polysaccharides
Polysaccharides are among the most well-studied bioactive compounds from Gymnopus species. A notable example is a polysaccharide designated as CDP, isolated from Gymnopus dryophilus. This polysaccharide has been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells.[1] Beta-glucans, a type of polysaccharide found in Gymnopus dryophilus, are also recognized for their anti-inflammatory capabilities.[5]
Cyclic Peptides
Recent mycochemical investigations of Gymnopus fusipes have led to the isolation of novel cyclopeptides named gymnopeptides A and B. These compounds are highly N-methylated cyclic octadecapeptides and have exhibited potent antiproliferative activity against several human cancer cell lines, with IC50 values in the nanomolar range.[2]
The workflow for the discovery of such novel bioactive peptides from mushrooms can be generalized as follows:
Quantitative Data on Bioactive Compounds
The following table summarizes the available quantitative data on the biological activities of compounds isolated from Gymnopus species and related fungi.
| Compound/Extract | Source Organism | Bioactivity | Cell Line/Model | Quantitative Data (IC50/EC50) | Reference |
| Gymnopeptides A & B | Gymnopus fusipes | Antiproliferative | Human cancer cell lines | Nanomolar range | [2] |
| Polysaccharide (CDP) | Gymnopus dryophilus | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of NO production | [1] |
| Beta-glucans | Gymnopus dryophilus | Anti-inflammatory | Not specified | Not specified | [5] |
Antiallergic and Immunomodulatory Activities of Fungal Natural Products
While specific data on the antiallergic activity of this compound is not available, other fungal-derived natural products have demonstrated significant potential in modulating allergic responses. The primary mechanism of allergic reactions involves the activation of mast cells, leading to the release of inflammatory mediators.
A study on novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans provides a relevant model for the potential mechanism of action of antiallergic compounds.[6] One of these compounds, CGNMII, was found to inhibit degranulation in antigen-stimulated RBL-2H3 mast cells. This inhibition was associated with a reduction in the release of interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α).[7]
The signaling pathway implicated in this antiallergic effect involves the modulation of several key proteins. CGNMII was shown to reduce the levels of activated Lyn, Syk, PLCγ1, and LAT, which are critical for the initiation of the degranulation cascade. Furthermore, it inhibited the activation of AKT and ERK1/2 proteins, which are downstream effectors in this pathway.[6]
A simplified representation of this signaling pathway is provided below:
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound are not available, this section provides a general methodology for the isolation and characterization of bioactive compounds from fungi, based on established practices.
Isolation and Structure Elucidation of Fungal Metabolites
-
Extraction: The dried and powdered fungal material (e.g., fruiting bodies of Gymnopus sp.) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques for fractionation and purification. This often involves:
-
Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of individual compounds.
-
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.
-
For peptides, Marfey's analysis can be employed to determine the absolute configuration of the amino acid residues.[2]
-
In Vitro Bioassays
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Stimulation and Treatment: Cells are pre-treated with the test compounds and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the stimulated control.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are sensitized with anti-DNP IgE.
-
Treatment and Stimulation: The sensitized cells are washed and then treated with the test compounds before being challenged with the antigen (DNP-HSA) to induce degranulation.
-
β-Hexosaminidase Release Assay: The extent of degranulation is quantified by measuring the activity of the released enzyme β-hexosaminidase in the supernatant.
-
Data Analysis: The percentage of inhibition of degranulation is calculated by comparing the enzyme release in treated cells to that in untreated, stimulated cells.
Conclusion
The genus Gymnopus represents a promising source of novel bioactive natural products with potential applications in oncology and immunology. While the specific compound "this compound" remains to be fully characterized in the public domain, the broader family of compounds from this fungal genus, including polysaccharides and cyclopeptides, demonstrates significant therapeutic potential. Further research into the isolation, structure elucidation, and mechanistic studies of these compounds is warranted to fully explore their utility as drug leads. The experimental frameworks and signaling pathways described in this guide provide a foundation for future investigations in this exciting area of natural product research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gymnopus - Wikipedia [en.wikipedia.org]
- 4. Bioactive compounds in some principal mushrooms: An association to adverse effects | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. Gymnopus dryophilus - Wikipedia [en.wikipedia.org]
- 6. Antiallergic activity of novel isoflavone methyl-glycosides from Cordyceps militaris grown on germinated soybeans in antigen-stimulated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenanthrene Scaffolds Relevant to Gymconopin C
Disclaimer: As of late 2025, a formal total synthesis of Gymconopin C has not been reported in the peer-reviewed scientific literature. The following application notes and protocols are based on established and reliable methodologies for the synthesis of structurally related 9,10-dihydrophenanthrene natural products. These methods represent a plausible, albeit hypothetical, approach to the synthesis of the this compound scaffold and are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring dimeric 9,10-dihydrophenanthrene that has been isolated from the tubers of Gymnadenia conopsea. Its complex structure, featuring two highly substituted phenanthrene units linked by a carbon-carbon single bond, presents a significant synthetic challenge. A successful synthetic strategy would likely rely on a convergent approach, wherein two monomeric phenanthrene units are synthesized and then coupled in a late-stage transformation.
Key synthetic methodologies that are broadly applicable to the construction of such scaffolds include the formation of a stilbene precursor, followed by photochemical cyclization to yield the phenanthrene core, subsequent reduction to the dihydrophenanthrene, and cross-coupling reactions for dimerization. This document outlines detailed protocols for these key transformations.
Hypothetical Retrosynthetic Analysis
A logical approach to a monomeric unit of this compound involves a few key disconnections. The 9,10-dihydrophenanthrene core can be accessed via reduction of the corresponding phenanthrene. The phenanthrene itself is classically synthesized through an oxidative photochemical cyclization of a stilbene precursor. This stilbene can be assembled efficiently using a Wittig reaction between a substituted benzaldehyde and a benzylphosphonium ylide. This strategy allows for the flexible introduction of various substituents required for the final natural product.
Caption: Hypothetical retrosynthesis of a this compound monomer core.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for the key reaction types discussed in this document, drawn from syntheses of related phenanthrene and stilbene compounds. These values provide a benchmark for quantitative assessment of the proposed synthetic steps.
| Reaction Type | Substrate(s) | Product Type | Catalyst/Reagent | Yield (%) | Reference(s) |
| Wittig Reaction | Substituted Benzaldehyde + Benzyltriphenylphosphonium ylide | cis/trans-Stilbene | n-BuLi or NaH | 56 - 90+ | [1][2] |
| Photocyclization | Substituted Stilbene | Phenanthrene | I₂, Propylene Oxide, UV | 72 - 95 | [3][4] |
| Phenanthrene Reduction | Substituted Phenanthrene | 9,10-Dihydrophenanthrene | H₂, Pd/C | 90 - 99 | [5] |
| Suzuki Coupling | Aryl Bromide + Arylboronic Acid | Biaryl | Pd(PPh₃)₄, Base | 79 - 95+ | [6][7] |
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the hypothetical synthesis.
Protocol 1: Stilbene Synthesis via Wittig Reaction
This protocol describes the formation of a stilbene double bond, a crucial step in preparing the photocyclization precursor.
Materials:
-
Substituted Benzyltriphenylphosphonium Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon, add the substituted benzyltriphenylphosphonium bromide.
-
Add anhydrous THF to dissolve the salt (concentration approx. 0.2 M).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add n-BuLi dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
In a separate flask, dissolve the substituted benzaldehyde in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the stilbene product, typically as a mixture of E and Z isomers.
Protocol 2: Phenanthrene Synthesis via Photochemical Cyclization (Mallory Reaction)
This protocol details the construction of the core phenanthrene ring system from a stilbene precursor.
Materials:
-
Substituted Stilbene (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Propylene oxide (5-10 eq)
-
Anhydrous solvent (e.g., Toluene or Cyclohexane)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter.
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the stilbene precursor in the chosen anhydrous solvent in the photochemical reactor. The concentration should be low, typically 1-5 mM, to minimize polymerization.[3]
-
Add iodine and propylene oxide to the solution. Propylene oxide acts as an acid scavenger for the HI generated during the reaction.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes. Oxygen can interfere with the reaction and lead to side products.
-
Irradiate the solution with the mercury lamp. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from several hours to over 24 hours depending on the substrate.
-
Once the starting material is consumed, turn off the lamp and cool the solution to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution until the organic layer is colorless to remove excess iodine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure phenanthrene derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol provides a general method for C-C bond formation between two aryl fragments, which could be applied to either form a stilbene precursor or to couple two phenanthrene units in a late-stage dimerization.
Materials:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Ethyl Acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting aryl bromide is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude biaryl product by flash column chromatography on silica gel.
Logical Workflow Diagram
The following diagram illustrates a potential forward synthesis workflow for a key biaryl intermediate that could lead to the this compound scaffold, employing the methodologies described above.
Caption: A potential workflow for assembling key precursors for this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenanthrene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of Phenanthrene Derivatives: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of phenanthrene derivatives and related chiral scaffolds. The following methods are highlighted, offering high enantioselectivity and functional group tolerance, making them valuable tools for researchers in organic synthesis and drug discovery.
Application Note 1: Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones with Indoles
Introduction:
The enantioselective Friedel–Crafts alkylation of indoles with phenanthrenequinones represents a highly efficient method for the synthesis of chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives. This organocatalytic approach utilizes a bifunctional squaramide catalyst to achieve high yields and excellent enantioselectivities (up to 97% ee). The resulting products are of significant interest due to their potential biological activities, with some derivatives exhibiting potent antiproliferative effects against cancer cell lines.
Reaction Scheme:
An organocatalyst, (S,S)-dimethylaminocyclohexyl-squaramide, facilitates the enantioselective Friedel-Crafts reaction between phenanthrenequinone and indole derivatives. This reaction yields chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives.
Caption: Organocatalytic Friedel-Crafts Reaction
Experimental Workflow
The following diagram outlines the general workflow for the organocatalytic enantioselective Friedel-Crafts reaction.
Caption: Experimental Workflow for Friedel-Crafts Reaction
Data Summary: Substrate Scope and Enantioselectivity
The following table summarizes the results for the organocatalytic enantioselective Friedel-Crafts reaction between various substituted phenanthrenequinones and indoles.[1]
| Entry | Phenanthrenequinone (R¹) | Indole (R²) | Product | Yield (%) | ee (%) |
| 1 | H | H | 4a | 75 | 90 |
| 2 | H | 5-Me | 4b | 80 | 92 |
| 3 | H | 5-OMe | 4c | 90 | 97 |
| 4 | H | 5-Cl | 4d | 82 | 91 |
| 5 | H | 5-Br | 4e | 85 | 93 |
| 6 | H | 6-Cl | 4f | 78 | 88 |
| 7 | H | 7-Me | 4g | 73 | 85 |
| 8 | 2,7-di-tBu | H | 4h | 76 | 95 |
| 9 | 2,7-di-tBu | 5-OMe | 4i | 88 | >99 |
Detailed Experimental Protocol
Materials:
-
Substituted Phenanthrenequinone (0.1 mmol, 1.0 equiv)
-
Substituted Indole (0.7 mmol, 7.0 equiv)
-
(S,S)-dimethylaminocyclohexyl-squaramide catalyst (1j) (0.01 mmol, 0.1 equiv)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for eluent
Procedure:
-
To a dry reaction tube, add the substituted phenanthrenequinone (0.1 mmol), the substituted indole (0.7 mmol), and the (S,S)-dimethylaminocyclohexyl-squaramide catalyst (0.01 mmol).[1]
-
Add dichloromethane (1.0 mL) to the tube.
-
Stir the resulting mixture at 0 °C for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a mixture of hexane and ethyl acetate (typically 4:1 v/v) as the eluent to afford the desired 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivative.[1]
-
Determine the enantiomeric excess (ee) of the purified product by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase (e.g., Chiralcel OD-H, AD-H, or AS-H).[1]
Application Note 2: Silver-Mediated Enantioselective Aza-Electrophilic Dearomatization of Vinylnaphthalenes
Introduction:
The catalytic asymmetric dearomatization of naphthalenes provides a powerful strategy for the synthesis of enantioenriched three-dimensional polycyclic scaffolds from simple, planar aromatic precursors. This silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates proceeds via a formal [4+2] cycloaddition. The reaction is characterized by its high yields and excellent enantiomeric ratios (up to 99:1 e.r.), affording chiral polyheterocycles that are valuable intermediates for the synthesis of complex aliphatic polycycles. A key feature of this method is the in-situ formation of an aziridinium intermediate which facilitates the dearomatization process.
Reaction Scheme:
A silver catalyst, in conjunction with a chiral phosphine ligand, promotes the enantioselective aza-electrophilic dearomatization of a vinylnaphthalene with an azodicarboxylate. This process leads to the formation of a chiral polyheterocycle.
Caption: Silver-Catalyzed Dearomatization Reaction
Experimental Workflow
The following diagram illustrates the general procedure for the silver-mediated enantioselective aza-electrophilic dearomatization.
Caption: Workflow for Aza-Electrophilic Dearomatization
Data Summary: Substrate Scope and Enantioselectivity
The following table presents a selection of results for the silver-mediated enantioselective aza-electrophilic dearomatization, showcasing the method's versatility with different vinylnaphthalenes and azodicarboxylates.
| Entry | Vinylnaphthalene (R¹) | Azodicarboxylate (R²) | Product | Yield (%) | e.r. |
| 1 | Ph | Et | 3a | 84 | 55:45 |
| 2 | 4-MeC₆H₄ | Bn | 3b | 95 | 98:2 |
| 3 | 4-FC₆H₄ | tBu | 3c | 99 | 99:1 |
| 4 | 4-ClC₆H₄ | Et | 3d | 92 | 97:3 |
| 5 | 2-Naphthyl | Bn | 3e | 88 | 95:5 |
| 6 | Me | Et | 3f | 75 | 90:10 |
Data synthesized from the general description in the source.[2][3][4]
Detailed Experimental Protocol
Materials:
-
Silver(I) salt (e.g., AgSbF₆, 1-5 mol%)
-
Chiral phosphine ligand (e.g., BINAP derivative, 1-5 mol%)
-
Vinylnaphthalene derivative (1.0 equiv)
-
Azodicarboxylate derivative (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the silver(I) salt and the chiral phosphine ligand in anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C to -20 °C).
-
To this cooled solution, add the vinylnaphthalene derivative.
-
Slowly add the azodicarboxylate derivative to the reaction mixture.
-
Stir the reaction at the low temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution) and allow it to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched polyheterocycle.
-
Determine the enantiomeric ratio (e.r.) of the product by chiral HPLC analysis.
References
- 1. One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Asymmetric Synthesis of Chiral 9,10-Dihydrophenanthrenes Using Pd-Catalyzed Asymmetric Intramolecular FriedelâCrafts Allylic Alkylation of Phenols - figshare - Figshare [figshare.com]
- 3. One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chiral Synthesis of Bioactive Phenanthrenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of bioactive phenanthrenes, a class of polycyclic aromatic hydrocarbons with significant pharmacological activities. The content is structured to offer a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, focusing on enantioselective methods to access these valuable compounds.
Introduction to Bioactive Phenanthrenes
Phenanthrene derivatives isolated from natural sources have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The stereochemistry of these molecules often plays a crucial role in their pharmacological efficacy and safety profile. Therefore, the development of efficient and stereoselective synthetic routes to access enantiomerically pure phenanthrenes is a critical endeavor in medicinal chemistry. This document outlines key enantioselective synthetic strategies and provides detailed protocols for the preparation of selected bioactive phenanthrenes.
Enantioselective Synthetic Strategies and Quantitative Data
Several powerful methods have been developed for the asymmetric synthesis of chiral phenanthrenes and their derivatives. These include transition-metal-catalyzed cross-coupling reactions, organocatalytic transformations, and the use of chiral auxiliaries. Below is a summary of key strategies with corresponding quantitative data on yield and enantioselectivity.
| Bioactive Phenanthrene/Derivative | Synthetic Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral 9,10-Dihydrophenanthrenes | Pd-Catalyzed Enantioselective Cascade β,γ-Diarylation | Pd(OAc)₂, Chiral MPAThio Ligand | 48-78 | up to 98:2 er | [3][4] |
| (+)-Tylophorine | Copper(II)-Catalyzed Enantioselective Intramolecular Alkene Carboamination | Cu(OTf)₂, (R)-Ph-Box | 64 (for sultam intermediate) | 81 | [4][5] |
| 10-Hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone Derivatives | Organocatalytic Enantioselective Friedel–Crafts Reaction | (S,S)-Dimethylaminocyclohexyl-squaramide | 73-90 | up to 97 | [3] |
| Chiral Dihydrophenanthridines | Pd(0)-Catalyzed Suzuki Coupling and C–H Arylation Cascade | Pd₂(dba)₃, Chiral CB-Phos Ligand | Good to Excellent | High | [5][6][7] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key bioactive phenanthrenes.
Protocol 1: Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles
This protocol describes the synthesis of chiral 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives, which have shown promising antiproliferative activities.[3][8]
Materials:
-
Phenanthrenequinone (0.1 mmol)
-
Indole (0.7 mmol)
-
(S,S)-Dimethylaminocyclohexyl-squaramide organocatalyst (1j) (0.01 mmol)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
TLC plates
Procedure:
-
To a reaction tube, add phenanthrenequinone (0.1 mmol), indole (0.7 mmol), and the (S,S)-dimethylaminocyclohexyl-squaramide organocatalyst (0.01 mmol).
-
Add dichloromethane (1.0 mL) to the mixture.
-
Stir the resulting mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by column chromatography using a hexane/EtOAc (4:1) mixture as the eluent to afford the desired chiral phenanthrene derivative.
-
Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral column (e.g., Chiralcel OD-H, AD-H, or AS-H).[3]
Protocol 2: Enantioselective Synthesis of (+)-Tylophorine
This protocol outlines the key steps for the synthesis of the potent anticancer alkaloid, (+)-Tylophorine, using a copper-catalyzed enantioselective intramolecular alkene carboamination.[4][5]
Part A: Copper-Catalyzed Enantioselective Carboamination
Materials:
-
γ-Alkenyl sulfonamide precursor (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.4 equiv)
-
2,2-Bis[(4R)-4-phenyl-2-oxazolin-2-yl]-propane ((R)-Ph-Box) (0.4 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.4 equiv) and (R)-Ph-Box (0.4 equiv).
-
Add the appropriate anhydrous solvent and stir the mixture until a homogeneous solution is formed.
-
Add the γ-alkenyl sulfonamide precursor (1.0 equiv) to the catalyst solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting sultam intermediate by column chromatography.
Part B: Pictet-Spengler Reaction for Tylophorine Synthesis
Materials:
-
Amine intermediate (from the reduction of the sultam) (1.0 equiv)
-
Ethanol (EtOH)
-
37% Formaldehyde solution
-
Concentrated Hydrochloric acid (HCl)
-
20% Potassium hydroxide (KOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of the amine intermediate (1.0 equiv) in ethanol, add 37% formaldehyde and concentrated HCl.
-
Reflux the reaction mixture for 2 days in the dark.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Treat the residue with 20% KOH solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify the residue by chromatography to yield (+)-Tylophorine.[4]
-
The enantiomeric excess can be determined by chiral HPLC.[4]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of bioactive phenanthrenes is crucial for drug development. This section illustrates the signaling pathways affected by some of these compounds.
Anticancer Mechanism of Juncusol
Juncusol, a phenanthrene isolated from Juncus species, exhibits antiproliferative effects against cancer cells by inducing apoptosis and inhibiting cell migration. Its mechanism involves the activation of caspase cascades and the inhibition of tubulin polymerization.[9]
Caption: Juncusol induces apoptosis and inhibits cell proliferation.
Anticancer Mechanism of Phenanthrene-Based Tylophorine (PBT-1)
PBT-1, a synthetic derivative of tylophorine, inhibits the growth of lung cancer cells by inactivating the Akt and NF-κB signaling pathways, leading to cell cycle arrest and apoptosis.[1][7]
Caption: PBT-1 inhibits Akt and NF-κB signaling pathways.
Antibacterial Mechanism of Articulins
Phenanthrenes such as articulins, isolated from Juncus species, exhibit antibacterial activity, which is proposed to involve the disruption of the bacterial cell membrane.[10]
Caption: Articulins disrupt the bacterial cell membrane.
Experimental Workflows
Visualizing the workflow of a synthetic process can aid in understanding the sequence of reactions and transformations.
Workflow for the Enantioselective Synthesis of (+)-Tylophorine
Caption: Synthetic workflow for (+)-Tylophorine.
Conclusion
The chiral synthesis of bioactive phenanthrenes is a vibrant area of research with significant implications for drug discovery. The protocols and data presented in this document provide a valuable resource for scientists working to develop novel therapeutics based on the phenanthrene scaffold. The continued development of innovative and efficient enantioselective methods will be crucial for unlocking the full therapeutic potential of this important class of natural products and their analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. Dysregulation of Microtubule Nucleating Proteins in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Purification of Phenanthrenes from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of phenanthrenes from plant extracts, with a focus on species from the Orchidaceae family, particularly Dendrobium nobile and Cymbidium faberi, which are rich sources of these bioactive compounds. The protocols are designed to be reproducible and scalable for applications in natural product chemistry, pharmacology, and drug discovery.
Introduction
Phenanthrenes are a class of polycyclic aromatic hydrocarbons derived from plants that have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and antioxidant effects.[1][2] The purification of these compounds from complex plant matrices is a critical step in their characterization and development as potential therapeutic agents. This document outlines detailed methodologies for the extraction, isolation, and purification of phenanthrenes, presents quantitative data for key purification steps, and provides visual workflows and diagrams of relevant biological pathways.
Data Presentation: Purification of Phenanthrenes
The following tables summarize the quantitative data for the purification of representative phenanthrenes from Dendrobium nobile and Cymbidium faberi. These values are compiled from literature sources and represent typical yields and purities achievable with the described protocols.
Table 1: Purification of Moscatin from Dendrobium nobile Stems
| Purification Step | Starting Material (g) | Fraction Weight (g) | Moscatin Content (%) | Purity (%) | Yield (%) |
| Methanolic Extraction | 1000 (dried stems) | 85 | - | - | - |
| Ethyl Acetate Partition | 85 | 25 | - | - | - |
| Silica Gel Column Chromatography | 25 | 2.5 (Fraction 3) | - | ~40 | - |
| Preparative HPLC | 2.5 | 0.075 | 100 | >98 | ~0.0075 |
Table 2: Purification of Coelonin from Cymbidium faberi Roots
| Purification Step | Starting Material (kg) | Fraction Weight (g) | Coelonin Content (%) | Purity (%) | Yield (%) |
| 95% Ethanol Extraction | 8 | 156.3 (EtOAc extract) | - | - | - |
| Silica Gel Column Chromatography | 156.3 | 7.2 (Fraction 4) | - | ~25 | - |
| Sephadex LH-20 Chromatography | 7.2 | 0.0281 | 100 | >98 | ~0.00035 |
Experimental Protocols
Protocol 1: Purification of Moscatin from Dendrobium nobile
This protocol details the steps for the isolation and purification of moscatin, a phenanthrene with known biological activities.
1. Plant Material and Extraction:
- Air-dry the stems of Dendrobium nobile at room temperature and grind them into a fine powder.
- Macerate 1 kg of the powdered plant material in 10 L of 95% methanol at room temperature for 72 hours, with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanolic extract.
2. Solvent Partitioning:
- Suspend the crude methanolic extract in 1 L of distilled water and partition successively with an equal volume of n-hexane, chloroform, and ethyl acetate (3 x 1 L each).
- Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate extract, which is enriched in phenanthrenes.
3. Silica Gel Column Chromatography:
- Pre-treat the ethyl acetate extract (e.g., 25 g) with silica gel (60-120 mesh) to create a slurry.
- Pack a glass column (5 cm diameter, 60 cm length) with 500 g of silica gel in n-hexane.
- Load the slurry onto the top of the column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
- Collect fractions of 250 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3, v/v) and visualization under UV light (254 nm).
- Combine fractions containing the target compound (moscatin) based on the TLC profile.
4. Preparative High-Performance Liquid Chromatography (HPLC):
- Further purify the moscatin-containing fraction by preparative HPLC.
- Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
- Gradient Program: Start with 30% A, increase to 70% A over 40 minutes, then to 100% A for 10 minutes.
- Flow Rate: 10 mL/min.
- Detection: UV at 254 nm.
- Collect the peak corresponding to moscatin and evaporate the solvent to obtain the pure compound.
Protocol 2: Purification of Coelonin from Cymbidium faberi
This protocol outlines the purification of coelonin from the roots of Cymbidium faberi.[3][4]
1. Plant Material and Extraction:
- Air-dry and powder the roots of Cymbidium faberi.
- Extract 8 kg of the powdered material with 95% ethanol by repeated heating and reflux.[3]
- Filter and concentrate the extract, then partition with ethyl acetate to obtain the EtOAc extract (156.3 g).[3]
2. Silica Gel Column Chromatography:
- Subject the ethyl acetate extract to column chromatography on a silica gel column (100-200 mesh).[3]
- Elute with a gradient of petroleum ether/acetone (from 10:1 to 1:1).[3]
- Collect and combine fractions based on TLC analysis. Fraction 4 (7.2 g) is typically enriched with coelonin.[4]
3. Sephadex LH-20 Column Chromatography:
- Further purify Fraction 4 on a Sephadex LH-20 column.
- Elute the column with a mixture of dichloromethane and methanol (1:1, v/v).[4]
- Collect fractions and monitor by TLC to isolate coelonin (yield of approximately 28.1 mg).[4]
Mandatory Visualizations
Caption: Workflow for the purification of phenanthrenes from plant extracts.
Caption: Anti-inflammatory signaling pathway of phenanthrenes.
Caption: Cytotoxic mechanism of action of phenanthrenes.
References
Application Notes and Protocols: Extraction and Purification of Bioactive Compounds from Gymnopus sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Gymnopus is a rich source of diverse secondary metabolites, some of which have been identified as possessing potent biological activities.[1][2][3] These activities include antiproliferative and cytotoxic effects, making them promising candidates for drug discovery and development.[1] This document provides a detailed, generalized protocol for the extraction and purification of a hypothetical bioactive compound, termed "Gymconopin C," from Gymnopus species. The methodologies outlined are based on established techniques for the isolation of fungal natural products and can be adapted for the discovery and characterization of novel compounds.
Materials and Equipment
Reagents:
-
Gymnopus sp. fruiting bodies (fresh or lyophilized)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
Acetone, HPLC grade
-
Water (deionized or Milli-Q)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Blender or homogenizer
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
Solid-phase extraction (SPE) manifold and cartridges
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Spectrophotometer
Experimental Protocols
Extraction of Crude Bioactive Compounds
This protocol describes a general method for obtaining a crude extract from Gymnopus sp. fruiting bodies.
-
Sample Preparation: Fresh fruiting bodies should be cleaned of any debris and either used immediately or flash-frozen in liquid nitrogen and lyophilized to dryness. Dried fruiting bodies should be ground into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered fungal material (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 24-48 hours with continuous stirring.
-
Filter the mixture through cheesecloth or a sintered glass funnel to separate the biomass from the solvent.
-
Repeat the extraction process on the fungal biomass two more times to ensure complete extraction of secondary metabolites.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation: Concentrate the combined methanolic extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous suspension.
-
Lyophilization: Freeze the aqueous suspension and lyophilize to yield a dried crude extract.
Purification Protocol: A Multi-Step Approach
The crude extract is a complex mixture of compounds. A multi-step purification process is necessary to isolate the target compound, "this compound."
Step 1: Liquid-Liquid Partitioning
This step separates compounds based on their polarity.
-
Resuspend the dried crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential extractions with solvents of increasing polarity. For example:
-
First, partition against n-hexane to remove nonpolar lipids.
-
Next, partition the aqueous layer against dichloromethane or ethyl acetate to extract compounds of intermediate polarity.
-
The remaining aqueous layer will contain highly polar compounds.
-
-
Collect each fraction and evaporate the solvent to dryness.
-
Assess the bioactivity of each fraction to identify the fraction containing "this compound."
Step 2: Column Chromatography
The bioactive fraction from the previous step is further purified using column chromatography.
-
Silica Gel Chromatography:
-
Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).
-
Dissolve the bioactive fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing solvent polarity (e.g., from 100% n-hexane to 100% ethyl acetate, followed by a methanol gradient).
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Pool fractions containing the compound of interest based on TLC analysis.
-
-
Size-Exclusion Chromatography:
-
For further purification, use a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step is typically performed using preparative HPLC to achieve high purity.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% TFA) and acetonitrile is commonly used. The specific gradient will need to be optimized based on the retention time of "this compound" determined through analytical HPLC.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210, 254, or 280 nm).
-
Fraction Collection: Collect the peak corresponding to "this compound."
-
Desalting and Lyophilization: Remove the HPLC solvents and any additives (like TFA) by lyophilization to obtain the pure compound.
Data Presentation
The efficiency of the extraction and purification process can be summarized in a table.
| Purification Step | Total Dry Weight (mg) | Bioactivity (IC50, µM) | Purification Fold | Yield (%) |
| Crude Extract | 5000 | 50.0 | 1 | 100 |
| Ethyl Acetate Fraction | 1200 | 15.0 | 3.3 | 24 |
| Silica Gel Fraction | 350 | 5.0 | 10 | 7 |
| Sephadex LH-20 Fraction | 80 | 1.2 | 41.7 | 1.6 |
| Preparative HPLC | 15 | 0.5 | 100 | 0.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothetical Signaling Pathway: Protein Kinase C Activation
Many fungal secondary metabolites exert their effects by modulating key cellular signaling pathways.[4][5][6] The following diagram illustrates a hypothetical mechanism of action for "this compound" involving the activation of the Protein Kinase C (PKC) pathway, a common target in cancer cell signaling.[4][5]
Caption: Hypothetical activation of the PKC signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combination of Morphological and Phylogenetic Evidence Reveals Four New Gymnopus Species and New Distribution [mdpi.com]
- 3. Morphological and Molecular Evidence Reveal Eight New Species of Gymnopus from Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C-dependent and -independent pathways of signal transduction in prostate cancer cells: fibroblast growth factor utilization of a protein kinase C-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of protein kinase C-dependent and -independent signaling pathways by bistratene A in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Gymconopin C
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantitative analysis of Gymconopin C.
Introduction
Precise and accurate quantification of novel compounds is a cornerstone of drug discovery and development. This document provides a detailed overview of established analytical techniques applicable to the quantification of this compound, a compound of emerging interest. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in preclinical and clinical studies involving this molecule. The methodologies covered include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a range of options to suit varying analytical needs, from routine screening to high-sensitivity bioanalysis.
While specific literature on "this compound" is not publicly available, this guide draws upon established principles and common practices for the quantification of analogous small molecules. The provided protocols are templates that should be optimized and validated for the specific matrix and concentration range of interest.
Analytical Methods Overview
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of recommended techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely accessible technique for quantitative analysis. It is suitable for the analysis of this compound in relatively clean sample matrices, such as bulk drug substance or formulated products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex biological matrices like plasma, serum, or tissue homogenates, LC-MS offers superior sensitivity and selectivity. By combining the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, this technique can accurately quantify this compound even at very low concentrations.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods, which can be expected after method development and validation for a compound like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL |
| Linearity Range (r²) | 0.2 - 100 µg/mL (>0.999) | 0.1 - 1000 ng/mL (>0.995) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
1. Objective: To quantify this compound in a bulk powder sample.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (FA)
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
4. Procedure:
Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
1. Objective: To quantify this compound in human plasma for pharmacokinetic studies.
2. Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Human plasma (blank)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
4. Procedure:
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using quantified this compound.
Caption: Experimental workflow for this compound quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenanthrene Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of phenanthrene using High-Performance Liquid Chromatography (HPLC) with UV detection. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental contaminant and a structural motif in various medicinal compounds, making its accurate quantification crucial in diverse research and development fields.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC analysis of phenanthrene, compiled from various validated methods. These parameters can serve as a baseline for method development and validation in your laboratory.
| Parameter | Value | Source(s) |
| Retention Time (min) | ~13.9 | |
| UV Detection Wavelength (nm) | 254, 275 | [1][2][3][4][5][6] |
| Excitation Wavelength (nm) | 275 | [7] |
| Emission Wavelength (nm) | 365 | [7] |
| Limit of Detection (LOD) (µg/kg) | 0.09 – 0.17 | |
| Limit of Quantification (LOQ) (µg/kg) | 0.28 – 0.51 | |
| **Linearity (R²) ** | >0.9993 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of phenanthrene.
Caption: Experimental workflow for phenanthrene analysis by HPLC.
Detailed Experimental Protocol
This protocol outlines a standard isocratic HPLC method for the quantification of phenanthrene.
1. Materials and Reagents
-
Phenanthrene standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for stock solution preparation)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC vials with septa
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler or Manual Injector
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Sonicator
3. Chromatographic Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).[2]
-
Column Temperature: Ambient or controlled at 30 °C.[9]
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of phenanthrene and dissolve it in a 10 mL volumetric flask with methanol.[2] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20) to achieve concentrations ranging from, for example, 0.1 to 20 mg/L.
5. Sample Preparation
-
The sample preparation will vary depending on the matrix.
-
For liquid samples (e.g., water): The sample may be directly injected after filtration through a 0.22 µm syringe filter.[2] If the concentration is expected to be high, dilute the sample with the mobile phase.
-
For solid or semi-solid samples: An appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will be required to isolate the phenanthrene from the matrix.[10] The final extract should be dissolved in the mobile phase and filtered before injection.
-
6. HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the series of working standard solutions in triplicate, starting from the lowest concentration.
-
Sample Analysis: Inject the prepared samples. It is recommended to run a blank (mobile phase) and a quality control (QC) standard periodically throughout the analytical run to ensure system suitability.
-
Data Acquisition: Record the chromatograms and the peak areas for phenanthrene.
7. Data Analysis
-
Calibration Curve: Plot a calibration curve of the average peak area versus the concentration of the phenanthrene standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.999.
-
Quantification: Determine the concentration of phenanthrene in the samples by interpolating their peak areas from the calibration curve.
-
Reporting: Report the final concentration of phenanthrene in the original sample, taking into account any dilution or concentration factors used during sample preparation.
8. System Suitability
To ensure the validity of the analytical results, system suitability parameters should be monitored. These may include:
-
Tailing factor: Should be close to 1.
-
Theoretical plates: Should be high, indicating good column efficiency.
-
Repeatability of injections (%RSD): The relative standard deviation of replicate injections of a standard should be low (e.g., <2%).
This comprehensive guide provides a robust starting point for the HPLC analysis of phenanthrene. Method optimization and validation are essential to ensure the accuracy and reliability of the results for your specific application.
References
- 1. helixchrom.com [helixchrom.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Absorption [Phenanthrene] | AAT Bioquest [aatbio.com]
- 8. epa.gov [epa.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
In Vitro Assay Protocols for Gymconopin C: A Comprehensive Guide
Introduction
The following application notes provide a detailed overview of in vitro assay protocols for the characterization of the biological activity of Gymconopin C. This document is intended for researchers, scientists, and drug development professionals actively engaged in the investigation of novel therapeutic agents. The protocols outlined herein are designed to facilitate the exploration of this compound's mechanism of action and its effects on relevant signaling pathways.
While specific data for "this compound" is not available in the current scientific literature, this document presents established in vitro assay methodologies commonly employed for the characterization of natural products that modulate protein kinase C (PKC) signaling pathways. These protocols can be adapted for the investigation of novel compounds like this compound.
I. Data Presentation: Quantitative Analysis of Bioactivity
Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described assays should be summarized in tabular format.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| HeLa | Data to be filled | Data to be filled | Data to be filled |
| MCF-7 | Data to be filled | Data to be filled | Data to be filled |
| A549 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (µM) |
| Protein Kinase Cα | Data to be filled |
| Protein Kinase Cβ | Data to be filled |
| Protein Kinase Cγ | Data to be filled |
II. Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
B. In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against specific protein kinases, such as Protein Kinase C (PKC) isoforms.
Materials:
-
Recombinant human Protein Kinase C isoforms (e.g., PKCα, PKCβ, PKCγ)
-
Kinase-specific substrate peptide
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the kinase buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction: Initiate the kinase reaction by adding the enzyme to the wells. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.
III. Visualization of Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: The classical Protein Kinase C (PKC) signaling pathway.
Disclaimer: The protocols and information provided in this document are intended for research purposes only and should be performed by trained professionals in a laboratory setting. As there is no specific information available for "this compound," these are generalized protocols that may require optimization for the specific compound under investigation.
Application Notes and Protocols for Cell-Based Assays in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key cell-based assays used to identify and characterize novel anti-inflammatory compounds. The following sections will detail the principles, methodologies, and data interpretation for assays measuring nitric oxide production, pro-inflammatory cytokine release, and NF-κB signaling.
Introduction to Cell-Based Anti-Inflammatory Assays
Inflammation is a complex biological response implicated in numerous diseases. The discovery of novel anti-inflammatory therapeutics relies on robust and reliable in vitro screening assays. Cell-based assays provide a physiologically relevant context to evaluate the efficacy of test compounds by measuring their effects on specific inflammatory pathways. This document focuses on three widely used and critical assays: the Griess assay for nitric oxide (NO) production, ELISAs for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release, and the NF-κB luciferase reporter assay. These assays, when used in concert, provide a comprehensive profile of a compound's anti-inflammatory potential.
Nitric Oxide (NO) Production Assay
Application Note
Nitric oxide (NO) is a key signaling molecule in the inflammatory process.[1][2][3] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[2] Therefore, inhibiting NO production is a primary target for anti-inflammatory drugs. The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[1][4][5][6][7] This assay is widely used for screening compound libraries for potential inhibitors of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][2][8]
Experimental Protocol: Griess Assay for Nitrite Quantification
Objective: To measure the concentration of nitrite in cell culture supernatant as an indicator of NO production by LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and vehicle control (e.g., DMSO)
-
Griess Reagent:
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ to 2 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[2][8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[1][2]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[2][8]
-
Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[1][2]
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard solution in culture medium to generate a standard curve (e.g., 0-100 µM).
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][9]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve. The percentage inhibition of NO production by the test compound can be calculated relative to the LPS-stimulated control.
Data Presentation
| Compound | Concentration (µM) | NO Production Inhibition (%) | IC₅₀ (µM) |
| Reference Compound | |||
| 1400W Dihydrochloride | 10.7 | 50 | 10.7[10] |
| Test Compound A | 1 | 15 | 8.5 |
| 5 | 45 | ||
| 10 | 70 | ||
| 25 | 95 | ||
| Test Compound B | 1 | 5 | >50 |
| 10 | 20 | ||
| 50 | 40 |
Experimental Workflow for Nitric Oxide (NO) Production Assay
Pro-inflammatory Cytokine Release Assays (TNF-α and IL-6)
Application Note
Pro-inflammatory cytokines such as TNF-α and IL-6 are central mediators of the inflammatory response.[11][12] Their production is tightly regulated and their levels are significantly elevated during inflammation.[13][14] Measuring the inhibition of TNF-α and IL-6 release from immune cells (e.g., macrophages, endothelial cells) is a crucial step in the evaluation of anti-inflammatory drug candidates.[11][15] The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.[15][16][17][18]
Experimental Protocol: ELISA for TNF-α and IL-6
Objective: To quantify the concentration of TNF-α and IL-6 in cell culture supernatants from LPS-stimulated cells treated with test compounds.
Materials:
-
Cell line capable of producing TNF-α and IL-6 upon stimulation (e.g., RAW 264.7, THP-1, HUVEC)[11][15][19]
-
Appropriate cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other appropriate stimulant (e.g., PMA)
-
Test compounds and vehicle control
-
Commercially available ELISA kits for human or murine TNF-α and IL-6 (follow manufacturer's instructions)[16][17][20]
-
96-well microplate reader capable of measuring absorbance at 450 nm
General Procedure (based on a typical sandwich ELISA kit):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with test compounds for 1-2 hours.
-
Stimulate cells with an appropriate inflammatory agent (e.g., 1 µg/mL LPS for RAW 264.7 cells).
-
Incubate for a specified period (e.g., 6-24 hours) to allow for cytokine production and release.
-
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant for analysis.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[16] Incubate and then wash the plate.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards (recombinant cytokine) to the wells.[16] Incubate to allow the cytokine to bind to the capture antibody. Wash the plate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[16] Incubate and wash.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.[16] Incubate and wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[16]
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Determine the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.
Data Presentation
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IC₅₀ (µM) - TNF-α | IC₅₀ (µM) - IL-6 |
| Reference Compound | |||||
| Dexamethasone | 0.044 | 50 | - | 0.044[10] | 0.058[10] |
| 0.058 | - | 50 | |||
| Test Compound C | 0.1 | 20 | 15 | 0.8 | 1.2 |
| 0.5 | 45 | 40 | |||
| 1.0 | 65 | 55 | |||
| 5.0 | 90 | 85 | |||
| Test Compound D | 1 | 10 | 5 | >25 | >25 |
| 5 | 25 | 20 | |||
| 25 | 48 | 42 |
Experimental Workflow for Cytokine ELISA
NF-κB Signaling Pathway Assay
Application Note
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12][21][22][23] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[22][24] Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12][22][24] Therefore, the NF-κB signaling pathway is a prime target for anti-inflammatory drug development. A common method to screen for inhibitors of this pathway is the NF-κB luciferase reporter assay.[25][26][27][28] This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[26][27][28] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Objective: To measure the inhibition of TNF-α-induced NF-κB activation by test compounds using a luciferase reporter assay.
Materials:
-
HEK293 or other suitable cell line stably or transiently transfected with an NF-κB luciferase reporter construct.[25]
-
A co-transfected constitutively expressed reporter (e.g., Renilla luciferase) for normalization is recommended.[29][30]
-
Appropriate cell culture medium and supplements.
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant.
-
Test compounds and vehicle control.
-
Luciferase assay reagent (containing luciferin).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white, clear-bottom plate and incubate overnight.[30]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10-20 ng/mL to induce NF-κB activation.[29] Include an unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[26][30]
-
Cell Lysis: Remove the culture medium and add a passive lysis buffer to each well.[29] Incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
-
Luciferase Assay:
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the percentage inhibition of NF-κB activation by the test compounds relative to the TNF-α-stimulated control.
-
Data Presentation
| Compound | Concentration (µM) | NF-κB Inhibition (%) | IC₅₀ (µM) |
| Reference Compound | |||
| Sulforaphane | 5.11 | 50 | 5.11[25] |
| Test Compound E | 0.5 | 18 | 2.1 |
| 1 | 35 | ||
| 2.5 | 55 | ||
| 5 | 80 | ||
| Test Compound F | 1 | 8 | >50 |
| 10 | 22 | ||
| 50 | 45 |
NF-κB Signaling Pathway
Summary and Conclusion
The cell-based assays described in this document provide a robust platform for the initial screening and characterization of anti-inflammatory compounds. The Griess assay offers a straightforward method for assessing the inhibition of NO production, a key marker of macrophage activation. ELISA for TNF-α and IL-6 allows for the precise quantification of the inhibition of critical pro-inflammatory cytokine release. Finally, the NF-κB luciferase reporter assay provides a powerful tool to investigate the mechanism of action by determining if a compound targets this central inflammatory signaling pathway. By employing these assays, researchers can effectively identify and advance promising anti-inflammatory drug candidates.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Griess Test [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. 2.6. Determination of Nitric Oxide (NO) Production [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 12. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]
- 16. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 20. novamedline.com [novamedline.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 30. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Measuring NF-κB Inhibition by a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[2][3] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.[3]
Dysregulation of the NF-κB pathway is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders and cancer.[1][3] Consequently, the inhibition of NF-κB signaling has become a significant therapeutic target for drug discovery and development.[1] These application notes provide a detailed protocol for measuring the inhibitory potential of a novel compound on the NF-κB signaling pathway using a combination of in vitro assays.
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling cascade, a key pathway in inflammatory responses.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Test Compound (e.g., Gymconopin C)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature on a shaker.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Western Blot for Phospho-IκBα and Phospho-p65
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
6-well tissue culture plates
-
LPS (Lipopolysaccharide)
-
Test Compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
NF-κB p65 DNA Binding Assay
This is an ELISA-based assay to detect the binding of active NF-κB p65 from nuclear extracts to its consensus DNA sequence.
Materials:
-
NF-κB p65 Transcription Factor Assay Kit (e.g., Abcam ab133112)
-
Nuclear Extraction Kit
-
Test Compound
-
Stimulating agent (e.g., TNF-α or LPS)
-
Microplate reader
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with the test compound and/or stimulus as described for the Western blot. Prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
ELISA Assay:
-
Add samples and controls to the wells of the 96-well plate pre-coated with the NF-κB response element.
-
Incubate to allow NF-κB p65 to bind to the immobilized DNA.
-
Wash the wells and add the primary antibody against NF-κB p65.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add the developing solution and measure the absorbance at 450 nm using a microplate reader.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the NF-κB inhibitory activity of a test compound.
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Inhibitory Effect of Test Compound on NF-κB Transcriptional Activity (Luciferase Assay)
| Treatment Group | Concentration | Relative Luminescence Units (RLU) | % Inhibition | IC₅₀ (µM) |
| Unstimulated Control | - | 1,500 ± 120 | - | |
| Stimulated Control (TNF-α) | - | 25,000 ± 2,100 | 0 | |
| Test Compound + TNF-α | 1 µM | 18,750 ± 1,500 | 25 | |
| 5 µM | 12,500 ± 1,100 | 50 | 5.0 | |
| 10 µM | 6,250 ± 550 | 75 | ||
| 25 µM | 2,500 ± 200 | 90 |
Table 2: Effect of Test Compound on Phosphorylation of IκBα and p65 (Western Blot Densitometry)
| Treatment Group | p-IκBα / IκBα Ratio | % Inhibition of Phosphorylation | p-p65 / p65 Ratio | % Inhibition of Phosphorylation |
| Unstimulated Control | 0.1 ± 0.02 | - | 0.2 ± 0.03 | - |
| Stimulated Control (LPS) | 1.0 ± 0.08 | 0 | 1.0 ± 0.09 | 0 |
| Test Compound (10 µM) + LPS | 0.3 ± 0.04 | 77.8 | 0.4 ± 0.05 | 66.7 |
Table 3: Inhibition of NF-κB p65 DNA Binding Activity (ELISA)
| Treatment Group | Absorbance at 450 nm | % DNA Binding Activity | % Inhibition |
| Unstimulated Control | 0.15 ± 0.02 | 10 | - |
| Stimulated Control (TNF-α) | 1.50 ± 0.11 | 100 | 0 |
| Test Compound (10 µM) + TNF-α | 0.45 ± 0.05 | 30 | 70 |
Conclusion
These application notes provide a comprehensive framework for researchers to assess the NF-κB inhibitory potential of novel compounds. By employing a combination of reporter gene assays, Western blotting, and DNA binding assays, it is possible to not only quantify the inhibitory activity but also to elucidate the potential mechanism of action. The provided protocols and data presentation formats are intended to serve as a guide for designing and executing robust experiments in the field of NF-κB-targeted drug discovery.
References
Analyzing the MAPK Signaling Pathway Modulation by Novel Compounds: A Template for Gymconopin C
Disclaimer: As of November 2025, specific data on the interaction of Gymconopin C with the MAPK signaling pathway is not available in the public domain. The following application note and protocols are presented as a comprehensive template for researchers, scientists, and drug development professionals to investigate the effects of a novel compound, such as this compound (referred to herein as "Compound X"), on the MAPK signaling pathway.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] This pathway is composed of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[1][3][4] In mammalian cells, the primary MAPK families are the Extracellular signal-Regulated Kinases (ERKs), c-Jun NH2-terminal Kinases (JNKs), and p38 MAPKs.[1] Dysregulation of the MAPK pathway is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[5][6]
This document provides detailed protocols for assessing the impact of a novel investigational compound, "Compound X," on the MAPK signaling pathway. The methodologies described include determining the compound's cytotoxicity, quantifying its effect on the phosphorylation of key MAPK proteins (ERK, JNK, and p38), and directly measuring kinase activity.
Data Presentation
The following tables are examples of how to present quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of Compound X on Human Non-Small Cell Lung Carcinoma (A549) Cells
| Compound | Treatment Duration (hours) | IC50 (µM) |
| Compound X | 24 | 15.8 |
| 48 | 8.2 | |
| 72 | 4.1 | |
| Doxorubicin (Control) | 72 | 0.5 |
Table 2: Effect of Compound X on Phosphorylation of MAPK Proteins in A549 Cells
| Treatment (1 hour) | p-ERK/Total ERK (Relative Fold Change) | p-JNK/Total JNK (Relative Fold Change) | p-p38/Total p38 (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound X (5 µM) | 0.45 | 1.10 | 1.05 |
| Compound X (10 µM) | 0.21 | 1.25 | 1.18 |
| Compound X (20 µM) | 0.08 | 1.42 | 1.35 |
| Anisomycin (Positive Control for JNK/p38) | 0.95 | 5.20 | 4.80 |
| EGF (Positive Control for ERK) | 6.50 | 1.02 | 1.08 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MAPK signaling cascade, illustrating the three major branches: ERK, JNK, and p38.
Caption: Experimental workflow for analyzing the effects of a novel compound on the MAPK pathway.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of Compound X that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
96-well tissue culture plates
-
A549 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[9]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix thoroughly by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for MAPK Phosphorylation
This protocol is used to detect changes in the phosphorylation status of ERK, JNK, and p38 upon treatment with Compound X.
Materials:
-
6-well tissue culture plates
-
A549 cells
-
Compound X
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[11]
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38.
-
HRP-conjugated secondary antibodies.[11]
-
Chemiluminescent substrate (ECL).[12]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of Compound X for 1-2 hours. If necessary, stimulate the cells with a known activator (e.g., EGF for ERK, Anisomycin for JNK/p38) for 30 minutes before lysis.[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well.[11][12] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[11][12] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[11] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane again as described above.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for the corresponding total MAPK protein (e.g., anti-total-ERK1/2) and a loading control like β-actin.[11][12]
-
Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of the phosphorylated protein to the total protein.
Protocol 3: In Vitro Kinase Assay (Non-Radioactive)
This protocol directly measures the enzymatic activity of a specific MAPK (e.g., p44/42 ERK) immunoprecipitated from cell lysates.
Materials:
-
Cell lysates prepared as in Protocol 2.
-
Kinase Assay Kit (e.g., from Cell Signaling Technology, #9800).
-
Immobilized Phospho-MAPK antibody (e.g., Phospho-p44/42 MAPK mAb).[5]
-
Kinase buffer
-
ATP
-
Substrate protein (e.g., Elk-1 fusion protein for ERK).[5]
-
Antibody to detect phosphorylated substrate (e.g., Phospho-Elk-1 antibody).[5]
-
Reagents for Western blotting (as in Protocol 2).
Procedure:
-
Immunoprecipitation of Active Kinase:
-
Add immobilized phospho-MAPK antibody to the cell lysates.
-
Incubate with gentle rocking overnight at 4°C to pull down the active, phosphorylated kinase.
-
Pellet the antibody-kinase complex by centrifugation and wash several times with lysis buffer and then with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the pellet in kinase buffer.
-
Add the substrate protein (e.g., Elk-1) and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer.
-
-
Detection of Substrate Phosphorylation:
-
Boil the samples and run them on an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 2, using a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-Elk-1).
-
-
Data Analysis: Quantify the band intensity of the phosphorylated substrate to determine the relative kinase activity in samples treated with Compound X compared to controls.
References
- 1. abeomics.com [abeomics.com]
- 2. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-Activated Protein Kinase and Substrate Identification in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Mast Cell Stabilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are crucial effector cells in the immune system, primarily known for their role in allergic reactions and inflammatory diseases.[1][2] They are found in tissues that are in close contact with the external environment, such as the skin, airways, and gastrointestinal tract.[1] Upon activation, mast cells undergo degranulation, a process involving the rapid release of pre-formed inflammatory mediators stored in cytoplasmic granules. These mediators include histamine, proteases (like tryptase and chymase), and various cytokines.[1][3]
The activation of mast cells can be triggered through two main pathways: an IgE-dependent pathway and an IgE-independent pathway.[2] The classical IgE-dependent pathway is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by allergens.[1][2] This event triggers a complex signaling cascade that leads to an influx of intracellular calcium, culminating in the fusion of granules with the cell membrane and the release of their contents.[3][4]
Mast cell stabilizers are a class of drugs that inhibit the degranulation process, thereby preventing the release of histamine and other inflammatory mediators.[4][5] These agents are used in the prophylactic treatment of allergic disorders such as asthma, allergic rhinitis, and conjunctivitis.[4][5] Consequently, assays that measure the ability of a compound to stabilize mast cells are vital tools for the discovery and development of new anti-allergic and anti-inflammatory therapeutics.
This document provides detailed protocols for an in vitro mast cell stabilization assay, designed to screen and characterize compounds like Gymconopin C for their potential to inhibit mast cell degranulation.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
The following diagram illustrates the key signaling events that occur downstream of FcεRI cross-linking, leading to mast cell degranulation.
Caption: IgE-mediated signaling cascade leading to mast cell degranulation.
Experimental Protocols
In Vitro Mast Cell Stabilization Assay Using RBL-2H3 Cells
This protocol describes a method to assess the ability of a test compound to inhibit antigen-induced degranulation in Rat Basophilic Leukemia (RBL-2H3) cells, a commonly used mast cell model. Degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from the granules along with histamine.
1. Materials and Reagents
-
Cells: RBL-2H3 cell line
-
Media: Minimum Essential Medium (MEM), supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4 mM L-glutamine.
-
Sensitizing Agent: Mouse monoclonal anti-dinitrophenyl IgE (anti-DNP IgE)
-
Antigen: Dinitrophenyl-Human Serum Albumin (DNP-HSA)
-
Test Compound: this compound (or other test compounds)
-
Positive Control: Cromolyn sodium or Ketotifen
-
Lysis Buffer: Triton X-100 (0.1% in Tyrode's buffer)
-
Assay Buffer: Tyrode's Buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, pH 7.4)
-
Substrate Solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (405 nm).
2. Experimental Procedure
Day 1: Cell Seeding and Sensitization
-
Harvest RBL-2H3 cells and adjust the cell density to 2.5 x 10⁵ cells/mL in complete MEM.
-
Add anti-DNP IgE to the cell suspension to a final concentration of 0.5 µg/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (2.5 x 10⁴ cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere and become sensitized.
Day 2: Compound Treatment and Degranulation Induction
-
Prepare serial dilutions of this compound and the positive control (e.g., Cromolyn sodium) in Tyrode's buffer at 2x the final desired concentration.
-
Gently wash the sensitized cells twice with 100 µL of Tyrode's buffer to remove media and unbound IgE.
-
Add 50 µL of the diluted compound solutions to the appropriate wells. For control wells, add 50 µL of Tyrode's buffer (vehicle control).
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the following controls on the plate:
-
Spontaneous Release: Wells with cells and vehicle, no antigen added.
-
Maximum Release (Lysis Control): Wells with cells, treated with 0.1% Triton X-100 instead of antigen.
-
Vehicle Control (Stimulated): Wells with cells and vehicle, stimulated with antigen.
-
-
To induce degranulation, add 50 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except the "Spontaneous Release" and "Maximum Release" wells.
-
Incubate the plate at 37°C for 1 hour.
3. Quantification of β-Hexosaminidase Release
-
After incubation, place the plate on ice to stop the reaction.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the remaining cells in the original plate, add 50 µL of 0.1% Triton X-100 to lyse the cells and measure the total cellular β-hexosaminidase (this represents the "Maximum Release").
-
Add 50 µL of the pNAG substrate solution to all wells of the new supernatant plate and the lysed cell plate.
-
Incubate both plates at 37°C for 1 hour.
-
Stop the enzymatic reaction by adding 150 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = (Absorbance of Sample Supernatant / Absorbance of Maximum Release Lysate) x 100
Then, calculate the percentage of inhibition for the test compound at each concentration:
-
% Inhibition = [1 - (Release with Compound - Spontaneous Release) / (Vehicle Release - Spontaneous Release)] x 100
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of mediator release) can be determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro mast cell stabilization assay.
Caption: Workflow for the in vitro mast cell stabilization assay.
Data Presentation
The quantitative data obtained from the assay should be summarized in a clear and structured format. The following tables provide an example of how to present the results for a hypothetical test compound, this compound.
Table 1: Dose-Response of this compound on β-Hexosaminidase Release
| Treatment Group | Concentration (µM) | Mean Absorbance (405 nm) ± SD | % Release | % Inhibition |
| Spontaneous Release | - | 0.085 ± 0.005 | 4.7% | - |
| Maximum Release | - | 1.810 ± 0.091 | 100% | - |
| Vehicle Control | - | 0.950 ± 0.048 | 52.5% | 0% |
| This compound | 0.1 | 0.820 ± 0.041 | 45.3% | 15.0% |
| 1 | 0.650 ± 0.033 | 35.9% | 34.7% | |
| 10 | 0.410 ± 0.021 | 22.7% | 62.4% | |
| 50 | 0.230 ± 0.012 | 12.7% | 83.2% | |
| 100 | 0.150 ± 0.008 | 8.3% | 92.5% | |
| Cromolyn Sodium | 100 | 0.250 ± 0.013 | 13.8% | 80.9% |
Table 2: Summary of Mast Cell Stabilizing Activity
| Compound | IC₅₀ (µM) | Max Inhibition (%) |
| This compound | 7.5 | 92.5% at 100 µM |
| Cromolyn Sodium | ~80 | 80.9% at 100 µM |
These tables allow for easy comparison of the potency and efficacy of the test compound against a known standard. The calculated IC₅₀ value is a key parameter for ranking the activity of different compounds.
References
Application Notes and Protocols for In Vivo Evaluation of Gymconopin C's Antiallergic Effects
Introduction
Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, are characterized by a hypersensitive immune response to otherwise harmless substances known as allergens. These reactions are primarily mediated by immunoglobulin E (IgE) antibodies and the subsequent activation of mast cells and basophils, leading to the release of inflammatory mediators. The development of novel therapeutic agents with potent antiallergic properties is a significant area of research. Gymconopin C is a compound of interest for its potential antiallergic effects. This document provides detailed protocols for evaluating the in vivo antiallergic efficacy of this compound using established animal models.
The protocols outlined below are based on the widely used ovalbumin (OVA)-induced allergic asthma model in mice, which recapitulates key features of human allergic airway inflammation, including eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.[1][2][3][4][5] Additionally, a protocol for the passive cutaneous anaphylaxis (PCA) model is provided to assess the inhibitory effect of this compound on IgE-mediated mast cell degranulation in vivo.[6][7]
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is extensively used to screen and characterize the efficacy of anti-inflammatory and antiallergic compounds.[1][2][3][4]
Objective: To evaluate the effect of this compound on airway inflammation, mucus production, and airway hyperresponsiveness in an OVA-induced murine model of allergic asthma.
Experimental Protocol
Animals: Female BALB/c mice, 6-8 weeks old, are commonly used for this model.[1]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound (or vehicle control)
-
Methacholine
-
Whole-body plethysmograph
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (e.g., cell counting solution, cytospin, differential staining reagents)
-
Reagents for histology (e.g., formalin, paraffin, hematoxylin and eosin (H&E) stain, Periodic acid-Schiff (PAS) stain)
-
Reagents for ELISA (e.g., antibodies for IL-4, IL-5, IL-13, and IgE)
Experimental Workflow Diagram:
Caption: Workflow for the OVA-induced allergic asthma model.
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.[2]
-
A control group should receive i.p. injections of PBS.
-
-
Challenge and Treatment:
-
From day 19 to 22, challenge the sensitized mice with 1% OVA aerosol for 30 minutes daily using a nebulizer.[5]
-
Administer this compound (at various predetermined doses) or the vehicle control to respective treatment groups one hour before each OVA challenge. The route of administration for this compound (e.g., oral, i.p.) should be determined based on its properties.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 23, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose mice to nebulized PBS followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values as an indicator of airway obstruction.
-
-
Sample Collection:
-
On day 24, euthanize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs. Use the BAL fluid for total and differential inflammatory cell counts.
-
Perfuse the lungs and excise them for histological analysis and cytokine measurement.
-
Data Presentation:
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Control (PBS) | |||||
| OVA + Vehicle | |||||
| OVA + this compound (Low Dose) | |||||
| OVA + this compound (High Dose) | |||||
| OVA + Dexamethasone |
Table 2: Effect of this compound on Serum IgE and Th2 Cytokine Levels
| Treatment Group | Serum Total IgE (ng/mL) | Lung IL-4 (pg/mL) | Lung IL-5 (pg/mL) | Lung IL-13 (pg/mL) |
| Control (PBS) | ||||
| OVA + Vehicle | ||||
| OVA + this compound (Low Dose) | ||||
| OVA + this compound (High Dose) | ||||
| OVA + Dexamethasone |
Histological Analysis:
-
Fix lung tissues in 10% formalin, embed in paraffin, and section.
-
Stain with H&E to assess inflammatory cell infiltration.
-
Stain with PAS to visualize mucus production and goblet cell hyperplasia.
Passive Cutaneous Anaphylaxis (PCA) Model
This model is used to evaluate the inhibitory effect of a compound on IgE-mediated mast cell degranulation in the skin.[6][7]
Objective: To determine if this compound can inhibit the IgE-mediated vascular permeability increase in a PCA mouse model.
Experimental Protocol
Animals: Male ICR mice, 7 weeks old.
Materials:
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
Saline
-
This compound (or vehicle control)
Experimental Workflow Diagram:
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Procedure:
-
Sensitization:
-
Inject 50 ng of anti-DNP IgE in 20 µL of saline intradermally into the left ear of each mouse. The right ear receives a saline injection as a control.
-
-
Treatment:
-
24 hours after sensitization, orally administer this compound (at various doses) or the vehicle control to the respective groups.
-
-
Challenge:
-
One hour after treatment, intravenously inject 1 mg of DNP-HSA in 200 µL of saline containing 1% Evans blue dye into the tail vein of each mouse.
-
-
Measurement:
-
30 minutes after the challenge, euthanize the mice and dissect the ears.
-
Extract the Evans blue dye from the ear tissue using formamide.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer to quantify the extent of vascular permeability.
-
Data Presentation:
Table 3: Effect of this compound on IgE-Induced Passive Cutaneous Anaphylaxis
| Treatment Group | Amount of Extravasated Dye (µ g/ear ) | Inhibition (%) |
| Control (Saline) | ||
| Anti-DNP IgE + Vehicle | ||
| Anti-DNP IgE + this compound (Low Dose) | ||
| Anti-DNP IgE + this compound (High Dose) | ||
| Anti-DNP IgE + Ketotifen |
Signaling Pathway of Mast Cell Degranulation
Allergic reactions are often initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells.[8][9] This event triggers a signaling cascade leading to degranulation and the release of inflammatory mediators.[8] this compound may exert its antiallergic effects by interfering with this pathway.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanisms of anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Gymconopin C Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Gymconopin C (CAS: 844493-85-2) for use in various experimental settings. This compound is a natural product with demonstrated anti-allergic and anti-inflammatory properties, including the inhibition of neutrophil elastase release. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and calculations for achieving desired concentrations.
Introduction
This compound is a polyphenolic compound with a molecular weight of 482.53 g/mol . Its biological activity, particularly its ability to inhibit neutrophil elastase release with an IC50 of 1.5 µM, makes it a compound of interest for research in inflammation and immunology. Proper handling and preparation of this compound are paramount for in vitro and in vivo studies. This application note details a standardized protocol for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO), a common solvent for nonpolar compounds.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | 3-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-5-methoxy-9,10-dihydrophenanthrene-2,7-diol |
| CAS Number | 844493-85-2 |
| Molecular Formula | C₃₀H₂₆O₆ |
| Molecular Weight | 482.53 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Biological Activity | Inhibits fMLP/CB-induced elastase release in human neutrophils (IC₅₀ = 1.5 µM)[1] |
Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
-
Tare the Balance: Place a sterile, amber microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh 4.83 mg of this compound into the tared tube.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 482.53 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 482.53 g/mol * 1000 mg/g = 4.83 mg
-
-
-
Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in the dark. The use of amber tubes is recommended to protect the compound from light degradation.
Preparation of Working Solutions
To prepare working solutions, the high-concentration stock solution should be serially diluted in the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells or experimental system, typically below 0.5%.
Example: Preparation of a 10 µM working solution
Using the C₁V₁ = C₂V₂ formula:
-
C₁ (Concentration of stock solution) = 10 mM
-
C₂ (Desired concentration of working solution) = 10 µM
-
V₂ (Desired final volume of working solution) = 1 mL (1000 µL)
V₁ (Volume of stock solution needed) = (C₂ * V₂) / C₁ V₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL
Therefore, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired medium or buffer to obtain a 10 µM working solution. The final DMSO concentration in this working solution will be 0.1%.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound solutions and a proposed signaling pathway for its inhibitory action on neutrophil elastase release.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling solutions containing DMSO.
Conclusion
This application note provides a standardized and reproducible protocol for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and consistency of experimental results in the investigation of this promising anti-inflammatory compound.
References
Gymconopin C: Application Notes for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymconopin C, a dihydrophenanthrene isolated from the tubers of the orchid Gymnadenia conopsea, has demonstrated potential as a modulator of immune responses, specifically in the context of allergic reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, with a focus on its anti-allergic properties. The information presented is intended to guide researchers in designing and executing experiments to investigate the mechanism of action and therapeutic potential of this natural compound.
Core Application: Inhibition of Mast Cell Degranulation
The primary application of this compound in immunology research lies in its ability to inhibit mast cell degranulation, a critical event in the initiation of type I hypersensitivity reactions. Compounds structurally related to this compound, also isolated from Gymnadenia conopsea, have been shown to significantly inhibit the release of β-hexosaminidase, a granular enzyme released upon mast cell activation, in in-vitro models.[1]
Mechanism of Action Hypothesis
This compound likely exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the release of histamine, proteases, and other pro-inflammatory mediators that trigger allergic symptoms. The proposed mechanism involves the modulation of intracellular signaling pathways downstream of the high-affinity IgE receptor (FcεRI) cross-linking.
Data Presentation: Anti-Allergic Activity of Gymnadenia conopsea Constituents
While specific quantitative data for this compound's inhibitory activity is not yet publicly available, the following table summarizes the inhibitory effects of other phenanthrene and dihydrostilbene constituents isolated from Gymnadenia conopsea on antigen-induced degranulation in RBL-2H3 cells. This data provides a strong rationale for investigating this compound for similar activity and suggests a potential effective concentration range.
| Compound | Class | Concentration (µM) | Inhibition of β-hexosaminidase Release (%) |
| Gymconopin B | Dihydrophenanthrene | 100 | 65.5 - 99.4 (range for active compounds) |
| 4-methoxy-9,10-dihydrophenanthrene-2,7-diol | Dihydrophenanthrene | 100 | 65.5 - 99.4 (range for active compounds) |
| 1-(4-hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol | Phenanthrene | 100 | 65.5 - 99.4 (range for active compounds) |
| 1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol | Dihydrophenanthrene | 100 | 65.5 - 99.4 (range for active compounds) |
| Blestriarene A | Phenanthrene | 100 | 65.5 - 99.4 (range for active compounds) |
| Gymconopin D | Dihydrostilbene | 100 | 65.5 - 99.4 (range for active compounds) |
| Batatacin III | Dihydrostilbene | 100 | 65.5 - 99.4 (range for active compounds) |
| 3'-O-methylbatatacin III | Dihydrostilbene | 100 | 65.5 - 99.4 (range for active compounds) |
| 3,3'-dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzyl | Dihydrostilbene | 100 | 65.5 - 99.4 (range for active compounds) |
| 3',5-dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzyl | Dihydrostilbene | 100 | 65.5 - 99.4 (range for active compounds) |
| 3,3'-dihydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxybibenzyl | Dihydrostilbene | 100 | 65.5 - 99.4 (range for active compounds) |
| Data is based on the findings reported for constituents of Gymnadenia conopsea.[1] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay using RBL-2H3 Cells
This protocol describes a method to assess the inhibitory effect of this compound on antigen-induced degranulation of rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cell activation.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
This compound (dissolved in DMSO)
-
Triton X-100 (1% v/v in buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM.
-
Add anti-DNP-IgE to a final concentration of 0.5 µg/mL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow sensitization.
-
-
Treatment with this compound:
-
After sensitization, gently wash the cells twice with 100 µL of Tyrode's buffer.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Ensure the final DMSO concentration is below 0.1% to avoid cell toxicity.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., quercetin).
-
-
Antigen Challenge:
-
To induce degranulation, add 10 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except the negative control and total release wells.
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
For the total release control, lyse the cells in the corresponding wells by adding 50 µL of 1% Triton X-100.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant or cell lysate.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance_sample - Absorbance_blank) / (Absorbance_total_release - Absorbance_blank)] x 100
-
-
Calculate the percentage of inhibition by this compound:
-
% Inhibition = [1 - (% Release_Gymconopin_C / % Release_vehicle_control)] x 100
-
-
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Mice
This protocol outlines an in vivo model to evaluate the anti-allergic effect of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Anti-DNP-IgE
-
DNP-HSA
-
Evans blue dye
-
This compound (formulated for oral or intraperitoneal administration)
-
Saline solution
-
Anesthetic agent
Procedure:
-
Sensitization:
-
Inject each mouse intradermally in the left ear pinna with 20 µL of anti-DNP-IgE (0.5 µg).
-
Inject the right ear with 20 µL of saline as a control.
-
-
Administration of this compound:
-
24 hours after sensitization, administer this compound to the treatment group of mice (e.g., by oral gavage or intraperitoneal injection). The vehicle is administered to the control group.
-
-
Antigen Challenge and Evans Blue Extravasation:
-
1 hour after treatment, intravenously inject each mouse with 200 µL of a solution containing DNP-HSA (1 mg/mL) and Evans blue dye (1% w/v) in saline.
-
-
Evaluation of Anaphylactic Reaction:
-
30 minutes after the challenge, euthanize the mice.
-
Dissect the ears and measure their weight. The increase in ear weight in the IgE-sensitized ear compared to the saline-injected ear is an indicator of edema.
-
To quantify Evans blue extravasation, place the ears in 1 mL of formamide and incubate at 63°C for 24 hours to extract the dye.
-
Measure the absorbance of the formamide supernatant at 620 nm.
-
-
Data Analysis:
-
Compare the ear swelling and the amount of Evans blue dye extracted from the ears of the this compound-treated group with the vehicle-treated control group. A significant reduction indicates an anti-allergic effect.
-
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for Mast Cell Degranulation and Inhibition by this compound
Caption: Proposed inhibitory mechanism of this compound on mast cell degranulation.
Experimental Workflow for In Vitro Degranulation Assay
Caption: Step-by-step workflow for the in vitro degranulation assay.
Experimental Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
Caption: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.
References
Troubleshooting & Optimization
Technical Support Center: Gymconopin C Solubility for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with novel compounds, exemplified by "Gymconopin C," during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of a novel compound like this compound?
A1: For novel compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the most common initial choice for creating high-concentration stock solutions.[1] This is due to its powerful solubilizing properties for a wide range of organic molecules. However, it is crucial to use anhydrous, sterile DMSO to prevent compound precipitation and degradation.[2] If DMSO is not suitable, other organic solvents such as ethanol can be tested.[3]
Q2: My compound dissolves in DMSO but precipitates when diluted in my aqueous bioassay buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, known as compound precipitation upon dilution, occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The high concentration of the organic solvent in the stock solution keeps the compound dissolved, but upon dilution into the aqueous buffer, the solvent concentration drops, and the compound crashes out of solution.
To prevent this, consider the following strategies:
-
Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of the medium, perform serial dilutions. A good practice is to first dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume.[2]
-
Lower the Final Concentration: Your experimental concentration may be above the compound's aqueous solubility limit.
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.[4]
-
Use Co-solvents: In some cases, using a combination of solvents, such as DMSO and ethanol, may improve solubility.[5]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: Determining the kinetic solubility of your compound in your experimental medium is essential. A 96-well plate-based solubility assay is a common method to assess this. This involves preparing serial dilutions of your compound in the medium and observing for precipitation, either visually or by measuring light scattering.[4][6]
Troubleshooting Guide: Compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve compound precipitation issues during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon adding the compound to the medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of the compound. - Optimize the dilution method by performing serial dilutions.[2] - Pre-warm the medium to 37°C before adding the compound.[4] |
| Precipitate forms over time during incubation. | The compound may be unstable at 37°C or the pH of the medium may be changing due to cellular metabolism. | - Assess the stability of the compound at 37°C over the time course of your experiment. - Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[4] |
| Variability in precipitation between experiments. | Inconsistent preparation of stock solutions or dilutions. | - Ensure the stock solution is fully dissolved before each use. - Use calibrated pipettes for accurate dilutions. - Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (or relevant bioassay buffer)
-
Clear-bottom 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare Compound Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add Medium to Assay Plate: To a new clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.
-
Add Compound Dilutions: Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).
-
Measure for Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.[4]
-
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
Visualizations
Caption: Experimental workflow for determining the kinetic solubility of a novel compound.
Caption: Troubleshooting workflow for addressing compound precipitation in bioassays.
Since no specific signaling pathway for "this compound" is known, a generic pathway diagram is not applicable. The provided diagrams focus on the practical, solubility-related workflows that are critical when working with any novel compound.
References
Technical Support Center: Improving the Solubility of Phenanthrene Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the solubility of phenanthrene and its derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are phenanthrene compounds poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of phenanthrene and its derivatives is due to their chemical structure. The phenanthrene core consists of three fused benzene rings, making it a large, non-polar, and hydrophobic molecule.[1][2] This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to low solubility.[1] While the addition of polar functional groups (like hydroxyl groups in phenanthrene-diols) can increase polarity, the overall hydrophobic nature of the large aromatic scaffold often still results in poor water solubility.[1]
Q2: What are the initial steps I should take when I encounter a solubility issue with my phenanthrene compound?
A2: When you observe precipitation or incomplete dissolution, consider the following initial troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration in the aqueous medium might be exceeding the compound's solubility limit. If your experimental design permits, try working with a lower final concentration.[3]
-
Optimize Solvent Concentration: If you are using an organic solvent like DMSO to prepare a stock solution, ensure the final concentration of this solvent in your aqueous buffer is minimal, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also cause the compound to precipitate out of solution.[3]
-
Gentle Heating and Sonication: Gently warming the solution or using a water bath sonicator can help dissolve the compound.[3] Use short bursts of sonication to avoid overheating and potential degradation of your compound.[3]
-
Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm syringe filter. This will remove any undissolved microcrystals, ensuring a homogenous solution and more reproducible results in your assays.[3]
Q3: My phenanthrene compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous medium is much lower than in the concentrated organic stock solution. Here are some strategies to prevent this:
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous medium, try adding it to a smaller volume of the medium while vortexing vigorously.[3] Subsequently, perform serial dilutions to reach the final desired concentration. This gradual dilution can prevent immediate precipitation.[3]
-
Use a Co-solvent System: Rather than diluting into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic co-solvent like polyethylene glycol (PEG).[3]
-
Incorporate Solubilizing Agents: The use of cyclodextrins or surfactants in the final aqueous medium can help maintain the solubility of the compound.[3]
Q4: Can the solubilizing agents themselves interfere with my biological experiments?
A4: Yes, it is a critical consideration. Excipients used for solubilization can sometimes interfere with biological assays.[1] For example, high concentrations of DMSO can be toxic to cells, and surfactants can disrupt cell membranes.[1][3] It is crucial to run appropriate controls:
-
Vehicle Control: Always include a control group that contains the same concentration of the solubilizing agent (e.g., DMSO, co-solvent, surfactant) as your test samples, but without the phenanthrene compound.[1] This will help you to distinguish the effects of the compound from the effects of the solubilizing agent.
Troubleshooting Guides
Problem: Precipitate Formation in Aqueous Medium
This is a common indicator of low aqueous solubility. The following troubleshooting workflow can help you identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for compound precipitation.
Problem: Inconsistent or Non-Reproducible Results in Bioassays
This can be due to incomplete dissolution or precipitation of the compound over time.
-
Ensure Complete Dissolution of Stock Solution: Visually inspect your stock solution for any particulate matter. If necessary, use gentle warming or sonication to aid dissolution. Always filter the stock solution through a 0.22 µm syringe filter before use.[3]
-
Address Precipitation Over Time: If the compound is precipitating out of the culture medium during the experiment, consider the following:
Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of phenanthrene in various solvents and with different solubilizing agents.
Table 1: Solubility of Phenanthrene in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] |
| Ethanol | ~20 mg/mL[4] |
| Toluene | 1 g in 2.4 mL[5] |
| Benzene | 1 g in 2 mL[5] |
| Carbon Tetrachloride | 1 g in 2.4 mL[5] |
| Chloroform | Soluble[2][6] |
| Acetonitrile | Soluble[2] |
| Water | ~1.10 - 1.6 mg/L[5][6] |
Table 2: Effect of Solubilizing Agents on Apparent Aqueous Solubility of Phenanthrene
| Solubilizing Agent | Concentration | Apparent Solubility of Phenanthrene | Fold Increase |
| Hydroxypropyl-β-cyclodextrin (HPCD) | 105 mg/L | 161.3 mg/L[7] | ~124[7] |
| Brij 30 (surfactant) | 0.5 g/L | ~20 mg/L[8] | >10,000 |
| Brij 30 (with thermal treatment) | 0.5 g/L | ~30 mg/L[8] | >15,000 |
| Trehalose lipid biosurfactant | 20x Critical Micelle Concentration (CMC) | >30-fold increase from aqueous solubility[9] | >30 |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of a phenanthrene compound.
Materials:
-
Phenanthrene compound
-
Anhydrous DMSO, DMF, or ethanol
-
Vortex mixer
-
Water bath sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of the phenanthrene compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles. If present, sonicate the solution in a water bath for 5-10 minutes in short bursts.[3]
-
Allow the solution to return to room temperature.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any remaining particulates.[3]
-
Store the stock solution appropriately (typically at -20°C or -80°C, protected from light).
Protocol 2: Solubilization using a Co-solvent System
Objective: To improve the solubility of a phenanthrene compound in an aqueous buffer by incorporating a co-solvent.
Materials:
-
Phenanthrene compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS)
-
Co-solvent (e.g., Polyethylene glycol 400 - PEG 400)
-
Vortex mixer
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Add a small volume of your concentrated stock solution to each co-solvent mixture to achieve the desired final concentration. For example, add 2 µL of a 10 mM stock to 198 µL of the buffer/co-solvent mix for a 100 µM final concentration with 1% DMSO.
-
Vortex each solution vigorously for 30 seconds.
-
Incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble at that co-solvent concentration.
-
Remember to include a vehicle control with the same final concentration of the stock solvent and co-solvent in your experiment.
Protocol 3: Micellar Solubilization using a Surfactant
Objective: To enhance the apparent aqueous solubility of a phenanthrene compound by forming micelles with a surfactant.
Caption: Mechanism of micellar solubilization.
Materials:
-
Phenanthrene compound
-
Aqueous buffer
-
Organic solvent (e.g., ethanol)
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween 80).
-
Dissolve the phenanthrene compound in a minimal amount of a suitable organic solvent like ethanol.
-
In a separate tube, prepare a solution of your aqueous buffer containing the desired final concentration of the surfactant (e.g., 1% Tween 80).
-
While vigorously vortexing the surfactant solution, add the phenanthrene stock solution dropwise.
-
Continue to vortex for several minutes to ensure the formation of micelles and encapsulation of the compound.
-
The resulting clear solution contains the solubilized phenanthrene.
Protocol 4: Solubilization using Cyclodextrins
Objective: To increase the aqueous solubility of a phenanthrene compound by forming an inclusion complex with a cyclodextrin.
Caption: Formation of a water-soluble inclusion complex.
Materials:
-
Phenanthrene compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7]
-
Aqueous buffer
-
Shaker or magnetic stirrer
-
Centrifuge or filtration unit
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 5% w/v).[1]
-
Add an excess amount of the solid phenanthrene compound to the HP-β-CD solution.
-
Shake or stir the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.[1]
-
After the equilibration period, centrifuge or filter the solution to remove the undissolved excess compound.[1]
-
The resulting clear supernatant or filtrate contains the phenanthrene compound solubilized within the cyclodextrin. The concentration can be quantified using a suitable analytical method (e.g., HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenanthrene - Wikipedia [en.wikipedia.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polyphenol Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges associated with polyphenol cell-based assays.
Section 1: Polyphenol Stability and Preparation
This section addresses the inherent instability of polyphenols in typical cell culture environments, a primary source of experimental variability and artifacts.
FAQs
Q1: My polyphenol treatment is giving inconsistent results. What could be the cause?
Q2: How does the chemical structure of a polyphenol affect its stability?
A2: The stability of a polyphenol is significantly influenced by its structure. Key factors include:
Q3: What is the typical half-life of common polyphenols in cell culture media?
A3: The half-life varies dramatically depending on the polyphenol's structure and the specific media conditions. Some polyphenols degrade within minutes. For example, myricetin and epigallocatechin gallate (EGCG) can be significantly degraded in less than 10 minutes in DMEM at 37°C.[4] In contrast, more stable polyphenols like isoflavones can persist for over 3 hours.[4]
Data Presentation: Stability of Common Polyphenols in DMEM
The following table summarizes the stability of various polyphenols in Dulbecco's Modified Eagle's Medium (DMEM) at 37°C, indicating the time until 50% of the initial concentration has degraded (CT₅₀).
| Polyphenol Class | Compound | CT₅₀ (Half-Life) in DMEM at 37°C |
| Flavonols | Myricetin | < 1 min |
| Quercetin | 16.3 min | |
| Kaempferol | 119.5 min | |
| Flavanols (Catechins) | (-)-Epigallocatechin gallate (EGCG) | < 1 min |
| (-)-Epicatechin (EC) | > 180 min | |
| Flavones | Luteolin | 11.2 min |
| Apigenin | > 180 min | |
| Isoflavones | Genistein | > 180 min |
| Daidzein | > 180 min | |
| Flavanones | Naringenin | > 180 min |
| Hesperetin | > 180 min |
Section 2: Interference with Cell Viability Assays
A critical and often overlooked issue is the direct interference of polyphenols with common colorimetric and fluorometric cell viability assays.
FAQs
Q1: My MTT assay shows increased cell viability after polyphenol treatment, which contradicts my other observations. Why is this happening?
A1: This is a classic artifact of the MTT assay when used with polyphenols. The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells. However, many polyphenols are potent reducing agents and can directly, non-enzymatically reduce MTT to formazan in a cell-free environment. This leads to a false-positive signal, making it appear as if there are more viable cells than there actually are. This interference can mask the true cytotoxic effects of the compound and lead to a significant underestimation of its anti-proliferative activity.
Q2: Which polyphenols are known to interfere with the MTT assay?
A2: Polyphenols with strong antioxidant properties, particularly those with multiple hydroxyl groups like quercetin, EGCG, and rutin, are known to directly reduce MTT and interfere with the assay.
Q3: What are reliable alternatives to the MTT assay for assessing the cytotoxicity of polyphenols?
A3: To avoid misleading data, it is highly recommended to use an alternative viability assay that is not based on the reducing potential of the test compound. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density by staining total cellular protein with the SRB dye. It is independent of cellular metabolic activity and is a widely accepted alternative.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells.
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This method involves directly counting viable cells that exclude the trypan blue dye. While more labor-intensive, it is a direct measure of cell number and membrane integrity.
-
Flow Cytometry with Viability Dyes (e.g., DRAQ7™, Propidium Iodide): These methods provide accurate counts of live and dead cells in a population.
Data Presentation: Cytotoxicity of Common Polyphenols
The following table provides examples of 50% inhibitory concentration (IC₅₀) values for quercetin and EGCG in common cancer cell lines. Note that these values can vary depending on the assay used, exposure time, and specific cell line conditions.
| Polyphenol | Cell Line | Assay | Exposure Time | Reported IC₅₀ (µM) |
| Quercetin | HepG2 (Liver) | MTT | 24 h | 24[5] |
| Quercetin | HepG2 (Liver) | MTT | 72 h | 11.08[6] |
| Quercetin | HepG2 (Liver) | - | 72 h | 10, 20, 30 (showed effect)[7] |
| EGCG | HepG2 (Liver) | MTT | 72 h | ~45-50[8] |
Section 3: Challenges in Measuring Oxidative Stress
While many polyphenols are studied for their antioxidant properties, measuring these effects within a cell is fraught with challenges, including direct interference with common ROS probes.
FAQs
Q1: I'm using the DCFH-DA assay to measure changes in intracellular ROS, but my results are inconsistent. Why?
A1: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is prone to several artifacts. The probe itself can be oxidized by factors other than the ROS you intend to measure. Furthermore, some polyphenols can directly scavenge the ROS being produced, leading to an apparent decrease in the fluorescent signal that may not reflect a true biological antioxidant effect within the cell. Conversely, as mentioned earlier, some polyphenols can auto-oxidize in culture media and generate H₂O₂, which could artifactually increase the DCFH-DA signal.
Q2: How can I improve the reliability of my intracellular ROS measurements?
A2: To improve reliability, consider the following:
-
Use Multiple Probes: Employ different ROS probes that detect specific reactive species (e.g., probes for superoxide vs. hydrogen peroxide).
-
Include Proper Controls: Always include controls with the polyphenol in a cell-free system to check for direct interaction with the probe. Also, use a known ROS scavenger as a positive control for ROS reduction.
-
Wash Cells Thoroughly: Ensure cells are washed to remove any extracellular polyphenol before adding the ROS probe to minimize direct interaction.
-
Complement with Other Assays: Measure the expression or activity of endogenous antioxidant enzymes (e.g., SOD, catalase, GPx) as a more biologically relevant indicator of the cellular antioxidant response.
Section 4: General Assay Considerations
FAQs
Q1: Can polyphenols interfere with fluorescence-based assays like flow cytometry?
A1: Yes. Many polyphenols are naturally fluorescent (autofluorescent), which can be a significant problem in fluorescence-based applications like flow cytometry and fluorescence microscopy.[9] Flavonoids, for example, often exhibit blue or green autofluorescence.[10][11] This intrinsic fluorescence can overlap with the emission spectra of common fluorophores (like FITC), leading to high background signals and making it difficult to detect the target signal.[9]
Q2: How can I mitigate the effects of polyphenol autofluorescence?
A2: To manage autofluorescence:
-
Run Unstained Controls: Always analyze cells treated with the polyphenol but without any fluorescent labels to determine the compound's intrinsic fluorescence profile.
-
Choose Fluorophores Wisely: Select fluorophores that emit in the far-red or infrared spectrum, where polyphenol autofluorescence is typically lower.
-
Use Spectral Flow Cytometry: If available, spectral cytometry can be used to "unmix" the specific spectral signature of the polyphenol from the target fluorophore signals.
-
Quenching Dyes: In some applications, quenching dyes like trypan blue can be used to reduce background autofluorescence.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay (for reference and comparison)
This protocol is provided for reference. Caution is advised due to the high potential for interference from polyphenols.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of your polyphenol (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[13]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate for 15-30 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay (Recommended Alternative)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After incubation, gently remove the treatment medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[14]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or distilled water to remove the TCA.[15] Allow the plates to air-dry completely at room temperature.[14]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[14]
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14] Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Read the absorbance at approximately 540 nm.[14]
Protocol 3: DCFH-DA Intracellular ROS Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat cells with your polyphenol for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Prepare a 10-25 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS immediately before use.[16] Remove the treatment media and wash the cells gently with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[17]
-
Washing: Remove the DCFH-DA solution and gently wash the cells twice with warm PBS to remove any unloaded probe.[17][18]
-
Fluorescence Measurement: Add 100 µL of PBS or medium back to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19] The reading can be taken kinetically over time or as a single endpoint.
Mandatory Visualizations
References
- 1. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 16. bioquochem.com [bioquochem.com]
- 17. arigobio.com [arigobio.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Preventing Oxidation of Phenanthrene Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phenanthrene samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Oxidation of phenanthrene to phenanthrenequinone, diphenic acid, or other degradation products. | 1. Review Storage Conditions: Ensure samples are stored at or below 4°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). 2. Check Solvent Quality: Use high-purity, HPLC-grade solvents. Some solvents can contain impurities that promote oxidation. 3. Minimize Exposure: Reduce the sample's exposure to air and light during preparation and analysis. 4. Use Antioxidants: Consider adding a low concentration of an antioxidant like Butylated Hydroxytoluene (BHT) to your standards and stock solutions. |
| Decrease in phenanthrene concentration over time | Gradual oxidation or photodegradation of the analyte. | 1. Aliquot Samples: Prepare smaller, single-use aliquots from a stock solution to avoid repeated warming and exposure of the entire stock. 2. Verify Storage Integrity: Check the seals on storage vials for any signs of leakage. 3. Conduct Stability Study: Perform a small-scale stability study under your specific laboratory conditions to determine the viable storage duration for your samples. |
| Inconsistent analytical results | Partial degradation of phenanthrene in some samples but not others. This can be due to variations in handling and storage. | 1. Standardize Procedures: Implement a strict, standardized protocol for sample handling and storage for all lab members. 2. Control Environmental Factors: Ensure consistent temperature and light conditions for all stored samples. 3. Freshly Prepare Working Standards: Prepare working standards from a well-preserved stock solution daily or as needed. |
| Discoloration of phenanthrene solution | Formation of colored oxidation products. | 1. Discard and Reprepare: Do not use discolored solutions as they are indicative of significant degradation. 2. Investigate Cause: Determine the cause of the rapid oxidation (e.g., prolonged exposure to light, incompatible solvent, high storage temperature) to prevent recurrence. |
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of phenanthrene?
A1: The primary oxidation products of phenanthrene are phenanthrene-9,10-quinone and 2,2'-diphenic acid.[1] Under atmospheric conditions, reactions with OH radicals can also lead to the formation of phenanthrols, phenanthrones, and various ring-opened products.[2][3]
Q2: What are the optimal storage conditions for solid phenanthrene?
A2: Solid phenanthrene should be stored in a tightly sealed, well-labeled container in a cool, dry, and dark place.[4] It is recommended to store it under refrigerated temperatures and away from oxidizing materials and sources of ignition.[5]
Q3: What is the recommended way to store phenanthrene solutions?
A3: Phenanthrene solutions are susceptible to photodegradation and oxidation.[4][6] They should be stored in amber glass vials or vials wrapped in aluminum foil to protect them from light.[4] For long-term stability, it is recommended to store stock solutions at 4°C or lower.[4] Some studies suggest that storing standards in sealed ampoules at -18°C can maintain stability for up to 12 months.[7]
Q4: Which solvents are best for preparing and storing phenanthrene solutions?
A4: Common solvents for preparing phenanthrene solutions include toluene, cyclohexane, acetonitrile, and dimethyl sulfoxide (DMSO).[4][8] The choice of solvent can impact the rate of photodegradation. For instance, one study found that the photooxidation half-life of phenanthrene was shorter in non-polar solvents like isooctane (13.2 h) and hexane (13.5 h) compared to polar solvents like methanol (18.0 h) and acetonitrile (22.8 h).[9]
Q5: Can I use antioxidants to prevent the oxidation of my phenanthrene samples?
A5: Yes, using antioxidants can be an effective strategy. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant that can help stabilize light- and air-sensitive organic compounds.[10][11] It is advisable to test the compatibility and effectiveness of any antioxidant with your specific analytical method.
Q6: How do temperature and light affect the stability of phenanthrene?
A6: Both temperature and light significantly impact the stability of phenanthrene. Increased temperature can accelerate the rate of oxidation.[12][13] Exposure to light, particularly UV light, can lead to rapid photodegradation.[5][6] Therefore, protecting samples from both heat and light is crucial.
Q7: How can I monitor the degradation of my phenanthrene samples?
A7: The degradation of phenanthrene can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[14][15][16][17] These methods can be used to quantify the concentration of phenanthrene and identify and quantify its oxidation products.
Quantitative Data on Phenanthrene Stability
| Condition | Solvent | Half-life / Degradation | Reference |
| Photooxidation (Simulated Environmental Conditions) | Isooctane | 13.2 hours | [9] |
| Photooxidation (Simulated Environmental Conditions) | Hexane | 13.5 hours | [9] |
| Photooxidation (Simulated Environmental Conditions) | Methanol | 18.0 hours | [9] |
| Photooxidation (Simulated Environmental Conditions) | Acetonitrile | 22.8 hours | [9] |
| Biodegradation (Mycobacterium sp. TJFP1 at 37°C, pH 9.0) | Aqueous Medium | 100% degradation in 106 hours | [14] |
| Atmospheric Oxidation (by OH radicals, 298K, 1 atm) | Gas Phase | 4.6 hours | [3] |
Experimental Protocols
Protocol for Preparation and Storage of Phenanthrene Stock Solutions
-
Materials and Equipment:
-
High-purity solid phenanthrene (≥98%)
-
HPLC-grade solvent (e.g., acetonitrile, toluene)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with Teflon-lined caps
-
Pipettes and syringes
-
Inert gas (nitrogen or argon)
-
-
Procedure:
-
Accurately weigh the desired amount of solid phenanthrene using an analytical balance.
-
Quantitatively transfer the weighed phenanthrene to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to dissolve the phenanthrene completely. Gentle swirling or sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
(Optional) Purge the headspace of the volumetric flask with an inert gas to displace oxygen.
-
Immediately transfer the stock solution into amber glass vials.
-
Purge the headspace of each vial with inert gas before tightly sealing the cap.
-
Label each vial clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the vials in a refrigerator at 4°C or in a freezer at -18°C, protected from light.
-
Protocol for Monitoring Phenanthrene Stability
-
Objective: To determine the stability of a phenanthrene solution under specific storage conditions.
-
Procedure:
-
Prepare a stock solution of phenanthrene according to the protocol above.
-
Dispense the stock solution into multiple small, amber vials.
-
Analyze a freshly prepared sample (t=0) using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the initial concentration.
-
Store the remaining vials under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve a vial and analyze its content for the concentration of phenanthrene and the presence of any degradation products.
-
Compare the results to the initial concentration to calculate the percentage of degradation over time.
-
Visualizations
Caption: Chemical oxidation pathway of phenanthrene.
Caption: Workflow for a phenanthrene stability study.
References
- 1. pjoes.com [pjoes.com]
- 2. A systematic study of the effects of solvents on phenanthrene photooxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Effects of Freeze-Thaw Cycles on Bioaccessibilities of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atamankimya.com [atamankimya.com]
- 11. Butylated Hydroxytoluene (BHT) ( Antioxidant ) - Astrra Chemicals [astrrachemicals.com]
- 12. Biodegradation kinetics of phenanthrene by a fusant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Gymnoconopin C HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Gymnoconopin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Disclaimer: As Gymnoconopin C is a specialized compound, specific validated public methods are not widely available. The following guidance is based on established principles of reverse-phase HPLC for natural products and is intended to serve as a robust starting point for method development and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing significant peak tailing for my Gymnoconopin C sample?
Peak tailing is a common issue where a peak appears asymmetrical with a "tail" extending from the back of the peak. This can compromise accurate integration and quantification.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Most peak tailing is due to interactions between the analyte and acidic silanol groups on the silica-based column packing.[2] Consider using a highly deactivated, end-capped column. Operating at a lower pH or adding a mobile phase modifier like a buffer can also help.[2][3] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[3][4][5] To check for this, dilute your sample and inject a smaller volume to see if the peak shape improves.[3][4] |
| Column Contamination/Degradation | Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites and cause tailing.[3][4] Try backflushing the column with a strong solvent.[5][6] If the problem persists, replacing the guard column or the analytical column may be necessary.[6] |
| Extra-Column Dead Volume | Excessive volume from tubing or fittings between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[4][7] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[6] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][8] Whenever possible, dissolve the sample in the initial mobile phase.[8] |
Q2: What are the primary causes of poor peak resolution between Gymnoconopin C and other compounds?
Poor resolution, where two or more peaks overlap, prevents accurate identification and quantification.[9] Resolution is influenced by column efficiency, selectivity, and retention factor.[9]
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Suboptimal Mobile Phase | An incorrect ratio of organic modifier to aqueous phase is a frequent cause of poor separation.[9] Systematically adjust the solvent composition or try a different organic solvent (e.g., methanol vs. acetonitrile).[10] For ionizable compounds, small adjustments to the mobile phase pH can significantly impact selectivity.[9][10] |
| Inadequate Column Chemistry | The stationary phase may not be suitable for separating your compounds of interest.[9] Choose a column with a different selectivity (e.g., C18, C8, Phenyl-Hexyl) to alter the separation mechanism.[9] |
| Low Column Efficiency | Column aging, contamination, or damage to the packed bed can reduce efficiency and lead to broader peaks that are harder to resolve.[9][10] Using a longer column or a column with smaller particles can increase efficiency.[9] |
| Incorrect Flow Rate or Temperature | A high flow rate can decrease resolution.[9] Lowering the flow rate can improve separation, though it will increase run time. Increasing the column temperature can improve efficiency and sharpen peaks, which may enhance resolution.[6][8] |
| Complex Sample Matrix | Co-eluting impurities from the sample matrix can interfere with the peaks of interest.[9] Improve sample preparation with techniques like Solid Phase Extraction (SPE) to remove interfering components.[7] |
Q3: My retention time for Gymnoconopin C is drifting between injections. What should I investigate?
Stable retention times are critical for reliable peak identification.[11] Drifting retention times can be systematic (consistently increasing or decreasing) or random.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Poor Column Equilibration | The column must be fully equilibrated with the mobile phase before analysis.[12] This typically requires flushing with 10-20 column volumes of the new mobile phase.[12] Insufficient equilibration is a common cause of drift at the start of a run sequence.[6] |
| Changes in Mobile Phase Composition | Small changes in mobile phase composition, such as evaporation of the organic solvent or incorrect preparation, can cause retention time shifts.[11][12] Prepare fresh mobile phase daily and keep solvent bottles capped.[6] Ensure proper mixing for gradient methods.[6][12] |
| Temperature Fluctuations | The column temperature directly affects retention time.[8][13] A change of 1°C can alter retention by 1-2%.[8] Use a thermostatted column oven to maintain a stable temperature.[6][13] |
| Flow Rate Instability | Leaks in the system, worn pump seals, or faulty check valves can lead to an unstable flow rate, which directly impacts retention times.[11][13] Check the system for any visible leaks and monitor pressure stability.[6] A manual flow rate check can confirm pump performance.[6] |
| Column Contamination or Degradation | Gradual buildup of contaminants on the column can alter its chemistry and cause retention times to drift over time.[12] Flush the column regularly or replace it if degradation is suspected.[12] |
Experimental Protocols
Hypothetical Starting HPLC Method for Gymnoconopin C
This protocol is a general starting point for the analysis of a novel natural product. Optimization will be required.
| Parameter | Suggested Condition | Rationale |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | A standard choice for non-polar to moderately polar natural products. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress silanol activity and protonate acidic analytes, often leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |
| Gradient Program | Start at 5-10% B, ramp to 95% B over 20-30 min, hold for 5 min, return to initial conditions, and equilibrate for 5-10 min. | A broad gradient is useful for screening unknown samples to determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be kept stable.[14] |
| Injection Volume | 10 µL | A typical volume; should be optimized to avoid column overload.[15] |
| Detector | PDA/DAD at 200-400 nm | Photodiode array detection allows for the determination of the optimal wavelength for Gymnoconopin C and checks for peak purity. |
| Sample Preparation | Extract sample with methanol, centrifuge at 13,000 rpm for 10 min, and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[10][15] | Filtration removes particulates that can clog the column and cause pressure issues.[10] |
Visualizations
Below are diagrams illustrating common HPLC troubleshooting workflows and relationships.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Relationships between key HPLC parameters and results.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. hplc.eu [hplc.eu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. LC Troubleshooting—Retention Time Shift [restek.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Gymconopin C Concentration for Cell Treatment
Getting Started: Preliminary Concentration Range Finding
Before initiating detailed experiments, it is crucial to establish a preliminary, broad concentration range for Gymconopin C. This initial screen helps to identify a window between no observable effect and significant cytotoxicity.
Question: How do I determine the initial concentration range to test for a novel compound like this compound?
Answer: The initial step is to perform a wide-range dose-response screening to ascertain the cytotoxic profile of the compound on your chosen cell line. A common practice is to test a broad spectrum of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to millimolar ranges).[1] This helps in identifying a suitable range for more detailed follow-up experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries that researchers may have when optimizing the concentration of a novel compound.
Q1: What is the first critical step in determining the optimal concentration of a new compound?
A1: The primary step is to conduct a dose-response assay to measure the compound's effect on cell viability or a specific cellular function.[1] This will help you determine the concentration range that is biologically active without causing widespread cell death.[1]
Q2: How do I select an appropriate cell line for my experiment?
A2: The choice of cell line should be dictated by your research hypothesis. For instance, if you are investigating a particular type of cancer, it is best to use a cell line derived from that cancer.[1] It is also important to consider the characteristics of the cell line, such as its doubling time and its known sensitivity to other therapeutic agents.[1]
Q3: What should I consider regarding the stability and solubility of this compound?
A3: Many organic compounds exhibit poor solubility in water. It is essential to identify a suitable solvent for your compound and to confirm its stability in the cell culture medium.[1] The final concentration of the solvent (e.g., DMSO) should be kept to a minimum (typically below 0.5%) to prevent solvent-induced toxicity.[1]
Q4: What is the optimal duration for exposing cells to the compound?
A4: The ideal exposure time can differ based on the compound's mechanism of action and the biological process under investigation.[1] Performing a time-course experiment (e.g., treating cells for 24, 48, and 72 hours) is recommended to find the most appropriate duration to observe the desired effect.[1]
Q5: How can I minimize the "edge effect" in my microplate assays?
A5: The edge effect, where wells on the periphery of a microplate show different results from the interior wells, is often caused by increased evaporation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with a sterile liquid like water, media, or phosphate-buffered saline (PBS) to act as a humidity barrier.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during compound concentration optimization experiments.
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effect | Ensure the cell suspension is thoroughly mixed before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[2] |
| No observable effect of the compound | Concentration is too low, Compound is inactive in the chosen cell line, Incubation time is too short | Test a higher concentration range. Verify the compound's activity in a different, potentially more sensitive, cell line. Increase the incubation time.[1] |
| Excessive cell death even at low concentrations | The compound is highly cytotoxic, Cells are particularly sensitive, Solvent concentration is too high | Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is not contributing to toxicity (typically <0.5%).[1] |
| High background signal in fluorescence/luminescence assays | Autofluorescence of the compound or cells, Non-specific antibody binding | Check for autofluorescence of the compound and cells at the assay's excitation and emission wavelengths. Optimize blocking conditions and antibody concentrations.[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation
This protocol is used to assess the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent only).[1]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Potential modulation of the NF-κB pathway by this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting Gymconopin C Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the test compound Gymconopin C in various biochemical and cell-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help identify and mitigate potential artifacts, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern with compounds like this compound?
Q2: What are the common mechanisms by which a small molecule like this compound might interfere with an assay?
A2: Small molecules can interfere with assays in several ways, including:
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or sequester proteins.[1]
-
Fluorescence Interference: The compound may be intrinsically fluorescent at the excitation and emission wavelengths of the assay, or it may quench the fluorescence of the reporter molecule.[2]
-
Reactivity: The compound may react directly with assay components, such as enzymes or substrates.
-
Interference with Reporter Systems: Compounds can directly inhibit or activate reporter enzymes like luciferase or horseradish peroxidase (HRP).[2]
Q3: My initial screen suggests this compound is active. How can I be sure this is not due to assay interference?
A3: It is crucial to perform a series of counter-screens and orthogonal assays to confirm that the observed activity of this compound is specific to the target of interest. A genuine "hit" should maintain its activity across different assay formats that are not susceptible to the same interference mechanisms.[1]
Q4: I observe a high background signal in my ELISA when this compound is present. What could be the cause?
A4: High background in an ELISA could be due to non-specific binding of this compound to the plate, capture antibody, or detection antibody.[2] It could also be interfering with the enzymatic activity of the reporter enzyme (e.g., HRP).[2]
Q5: Could this compound's interference be dependent on its concentration?
A5: Yes, interference is often concentration-dependent. For example, compound aggregation typically occurs above a critical concentration.[1] Therefore, it is important to test this compound across a wide range of concentrations.
Troubleshooting Guides by Assay Type
Fluorescence-Based Assays
Issue: Decreased or increased fluorescence signal upon addition of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| This compound is intrinsically fluorescent | Run a control with buffer and this compound alone. | The control well will show a significant fluorescence signal. |
| This compound is quenching the fluorescent probe | Add this compound to a solution already containing the fluorescent product. | A decrease in the fluorescence signal will be observed.[2] |
| This compound is interfering with the enzyme activity | Perform an enzyme activity control with the purified enzyme and its substrate in the presence of this compound.[2] | A change in enzyme activity will be observed compared to the control without the compound. |
Luciferase-Based Assays
Issue: Altered luciferase signal in the presence of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Direct inhibition or activation of luciferase | Run a control with purified luciferase, its substrate (e.g., luciferin), and this compound. | The luminescence signal will be different from the control without the compound. |
| This compound absorbs light emitted by luciferase | Measure the absorbance spectrum of this compound. | The compound will have an absorbance peak that overlaps with the emission spectrum of the luciferase. |
| Interference with ATP supply (for ATP-dependent luciferases) | If it's a cell-based assay, measure cellular ATP levels in the presence of this compound. | A significant change in ATP levels will be observed. |
Summary of Potential Interference Mechanisms
The following table summarizes common interference mechanisms that could be exhibited by a novel compound like this compound.
| Interference Mechanism | Description | Commonly Affected Assays | Key Indicator |
| Compound Aggregation | The compound forms aggregates that non-specifically inhibit proteins.[1] | Enzyme-based assays, protein-protein interaction assays. | Activity is sensitive to the addition of non-ionic detergents (e.g., Triton X-100).[1] |
| Fluorescence Quenching | The compound absorbs the energy of an excited fluorophore, reducing fluorescence emission.[2] | Fluorescence polarization, FRET, fluorescence intensity assays.[3][4] | Signal decreases when the compound is added after the fluorescent product has formed. |
| Intrinsic Fluorescence | The compound itself fluoresces at the assay's wavelengths. | Fluorescence-based assays. | A high signal is observed in wells containing only the buffer and the compound. |
| Redox Cycling | The compound undergoes redox reactions, generating reactive oxygen species that can interfere with assay components. | Assays using redox-sensitive dyes or enzymes. | Interference may be mitigated by the addition of antioxidants. |
| Reporter Enzyme Inhibition/Activation | The compound directly affects the activity of the reporter enzyme (e.g., luciferase, HRP).[2] | Luciferase reporter assays, ELISAs. | A change in signal is observed in a control reaction with the purified enzyme. |
Detailed Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Detergents
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol with varying concentrations of this compound.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.[1]
-
Incubate both sets of reactions and measure the activity.
-
Interpretation: If the apparent activity of this compound is significantly reduced in the presence of the detergent, it is likely due to compound aggregation.
Protocol 2: Analyte-Free Control for Interference Detection
Objective: To determine if this compound directly interferes with the assay signal in the absence of the biological target.
Methodology:
-
Prepare a set of wells containing all assay components (buffer, detection reagents, etc.) but without the analyte or biological target of interest.[2]
-
Add this compound at the same concentrations used in the main experiment.
-
Prepare a blank control with only the assay components and no compound.
-
Measure the signal.
-
Interpretation: A signal that is significantly above the blank indicates direct interference by this compound with the assay readout.[2]
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for a new compound.
Caption: Decision tree for identifying interference type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence of Gymconopin C
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with Gymconopin C?
A1: Autofluorescence is the natural emission of light by biological structures or other molecules in a sample when excited by a light source. This intrinsic fluorescence can interfere with the specific signal from your fluorescent probe (this compound), leading to a low signal-to-noise ratio, reduced sensitivity, and potential misinterpretation of results. Controlling for autofluorescence is critical for obtaining accurate and reliable data.
Q2: What are the primary sources of autofluorescence in my samples?
A2: Common sources of autofluorescence in biological samples include:
-
Endogenous Molecules: Cellular components like NADH, FAD, collagen, and elastin are intrinsically fluorescent.
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.
-
Media and Reagents: Some components of cell culture media and experimental reagents can contribute to background fluorescence.
Q3: How can I determine the spectral properties of this compound's autofluorescence?
A3: To effectively control for autofluorescence, you must first characterize it. This involves running a control sample that has not been treated with your primary fluorescent label but includes all other experimental components. Use a spectrophotometer or a fluorescence microscope with a spectral detector to measure the emission spectrum of this control sample across a range of excitation wavelengths. This will reveal the peak excitation and emission wavelengths of the autofluorescent components.
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring this compound Signal
This is a common issue where the autofluorescence from the sample is so intense that it becomes difficult to distinguish the specific signal from this compound.
Troubleshooting Steps:
-
Spectral Unmixing: If your imaging system has a spectral detector, you can use spectral unmixing algorithms. This technique separates the emission spectrum of this compound from the known emission spectra of the autofluorescent components.
-
Photobleaching: Before introducing this compound, intentionally expose your sample to the excitation light for an extended period. Many autofluorescent species will photobleach (lose their ability to fluoresce) faster than your target probe.
-
Chemical Quenching: Treat your samples with a quenching agent. The choice of quencher will depend on the nature of the autofluorescence.
Issue 2: Overlap Between this compound's Spectrum and Autofluorescence
If the excitation or emission spectra of this compound significantly overlap with the autofluorescence spectrum of your sample, it can be challenging to isolate the desired signal.
Troubleshooting Workflow:
Caption: Workflow for addressing spectral overlap issues.
Explanation:
-
Characterize Autofluorescence Spectrum: As mentioned in the FAQs, determine the excitation and emission peaks of your sample's autofluorescence.
-
Select Optimal Filters: Choose bandpass filters for your microscope that specifically capture the peak emission of this compound while excluding as much of the autofluorescence signal as possible.
-
Consider a Red-Shifted Fluorophore: If significant overlap persists, consider using a fluorescent probe that is excited and emits at longer wavelengths (in the red or far-red spectrum), as autofluorescence is typically weaker in this range.
Experimental Protocols
Protocol 1: Characterization of Autofluorescence Spectrum
Objective: To determine the excitation and emission spectra of autofluorescence in your specific sample type.
Methodology:
-
Prepare a Control Sample: Prepare a sample that has undergone all experimental steps (including fixation and permeabilization) but has not been incubated with this compound.
-
Mount the Sample: Mount the control sample on the fluorescence microscope.
-
Acquire a Lambda Stack: Using a confocal microscope with a spectral detector, acquire a "lambda stack" or "spectral image." This involves exciting the sample at a specific wavelength and collecting the emitted light across a range of wavelengths.
-
Repeat for Multiple Excitations: Repeat step 3 for a series of excitation wavelengths to identify the optimal excitation for the autofluorescence.
-
Plot the Spectra: Use the microscope's software to plot the emission intensity versus wavelength for each excitation wavelength. The peak of this plot represents the emission maximum of the autofluorescence.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
Objective: To reduce autofluorescence caused by aldehyde-based fixatives.
Methodology:
-
Fix and Permeabilize: Fix your cells or tissue with formaldehyde or glutaraldehyde as per your standard protocol, followed by permeabilization if required.
-
Prepare Sodium Borohydride Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in an appropriate buffer (e.g., PBS). Caution: Sodium borohydride is a hazardous substance; handle it with appropriate safety precautions.
-
Incubate the Sample: Incubate your sample in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash: Thoroughly wash the sample with your buffer (e.g., 3 x 5 minutes in PBS) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence or labeling protocol for this compound.
Quantitative Data Summary
For effective troubleshooting, it is crucial to know the spectral properties of both your compound and the common sources of autofluorescence. The table below provides a hypothetical comparison. Note: The values for "this compound" are placeholders and should be replaced with experimentally determined values.
| Compound/Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| This compound (Hypothetical) | 488 | 520 |
| NADH | 340 | 450 |
| FAD | 450 | 530 |
| Collagen | 360 | 440 |
| Elastin | 450 | 500 |
| Glutaraldehyde-induced | 405-488 | 500-550 |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow for diagnosing and mitigating autofluorescence issues in experiments involving this compound.
Caption: Logical workflow for troubleshooting autofluorescence.
Gymconopin C lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gymconopin C, focusing on addressing the challenges of lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a novel natural product isolate currently under investigation for its potential therapeutic properties. While research is ongoing, preliminary data suggest that this compound acts as a modulator of intracellular signaling pathways, primarily through the activation of specific isoforms of Protein Kinase C (PKC).[1][2] Its activity is believed to be dependent on its ability to interact with the C1 domain of PKC, leading to downstream phosphorylation events.
Q2: We are observing significant differences in experimental outcomes between different lots of this compound. Why is this happening?
A2: Lot-to-lot variability is a known challenge when working with natural product isolates.[3] This variability can arise from several factors during the manufacturing process, including:
-
Purity: Minor variations in the purification process can lead to different levels of active compound and the presence of closely related, but inactive or inhibitory, impurities.
-
Co-factors: The presence or absence of trace co-purified molecules from the source material can influence the biological activity of the final product.
-
Stereoisomerism: Different lots may contain varying ratios of stereoisomers, only one of which may be biologically active.
-
Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., temperature, light exposure) can lead to reduced activity over time.
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
-
Question: Our lab has generated significantly different dose-response curves and IC50/EC50 values for this compound from two different manufacturing lots. How can we troubleshoot this?
-
Answer: This is a classic example of lot-to-lot variability.[3] To address this, a systematic approach is recommended. The following workflow can help identify the source of the discrepancy and standardize your experimental protocol.
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values. Detailed Steps:
-
Lot Qualification:
-
Analytical Characterization: If possible, perform analytical chemistry such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of each lot.
-
Bioassay with a Reference Lot: Designate one lot as a "reference standard." All new lots should be tested in parallel with the reference lot in a standardized bioassay to determine a relative potency factor.
-
-
Protocol Standardization:
-
Review and standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation times. Even minor variations in these parameters can amplify the effects of lot-to-lot variability.[4]
-
-
Internal Standard:
-
Include a well-characterized internal control compound in your assays. This will help to differentiate between variability caused by the test compound and variability in the assay itself.
-
-
Issue 2: Unexpected or off-target effects observed with a new lot.
-
Question: A new lot of this compound is showing a different phenotypic effect in our cellular model compared to the previous lot. What could be the cause?
-
Answer: This may be due to the presence of impurities with off-target activities. A proposed signaling pathway for this compound is outlined below. The presence of impurities could activate alternative pathways, leading to different cellular outcomes.
Caption: Putative signaling pathway for this compound. Troubleshooting Steps:
-
Purity Assessment: As with Issue 1, assess the purity of the new lot using analytical methods.
-
Target Engagement Assay: If a direct binding assay for this compound and its target (e.g., a specific PKC isoform) is available, compare the binding affinity of the different lots.
-
Pathway-Specific Inhibitors: Use well-characterized inhibitors of the putative signaling pathway to confirm that the observed effect is on-target. For example, use a PKC inhibitor to see if it reverses the effects of both lots of this compound.
-
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound
This protocol outlines a procedure for qualifying a new lot of this compound against an established internal reference lot.
Objective: To determine the relative potency of a new lot of this compound.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of both the reference lot and the new lot of this compound in DMSO.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture a relevant cell line (e.g., one known to respond to this compound) under standard conditions.
-
Ensure cells are in the logarithmic growth phase and have a consistent passage number.
-
-
Dose-Response Assay:
-
Seed cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of both the reference and new lots of this compound in culture media.
-
Treat cells with a range of concentrations of each lot in triplicate.
-
Include a vehicle control (DMSO) and a positive control.
-
Incubate for the desired time period.
-
-
Endpoint Measurement:
-
Measure the desired endpoint (e.g., cell viability using a resazurin-based assay, reporter gene expression).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Fit the data to a four-parameter logistic curve to determine the EC50 for each lot.
-
Calculate the relative potency of the new lot compared to the reference lot.
-
Data Presentation:
| Lot Number | Purity (by LC-MS) | EC50 (nM) | Relative Potency (vs. Ref Lot) |
| Reference Lot | 98.5% | 15.2 | 1.0 |
| New Lot A | 97.9% | 16.1 | 0.94 |
| New Lot B | 95.2% | 25.8 | 0.59 |
Summary Table of Potential Causes and Solutions
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency | Compound degradation, lower purity | Qualify new lots against a reference standard, store aliquots at -80°C, protect from light. |
| Altered Phenotype | Presence of active impurities | Perform analytical chemistry to assess purity, use pathway-specific inhibitors to confirm on-target effects. |
| High Variability | Inconsistent experimental procedures | Standardize cell culture conditions, reagent preparation, and assay protocols.[4] |
References
- 1. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C-dependent and -independent pathways of signal transduction in prostate cancer cells: fibroblast growth factor utilization of a protein kinase C-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uca.edu [uca.edu]
Interpreting Complex Results in Novel Compound Studies: A Technical Support Guide
Disclaimer: Initial searches for "Gymconopin C" did not yield specific public data. The following technical support center is a generalized framework designed for researchers, scientists, and drug development professionals working with novel compounds that may elicit complex cellular responses, using common signaling pathways as examples. This guide can be adapted as more specific information on a compound of interest, such as this compound, becomes available.
Frequently Asked Questions (FAQs)
Q1: We are observing variable dose-response curves with our novel compound. What are the potential causes and how can we troubleshoot this?
A1: Variability in dose-response assays can stem from several factors. Systematically investigating each possibility is key.
-
Compound Stability and Solubility:
-
Is the compound degrading in the assay medium? Perform a time-course stability study using HPLC-MS to assess compound integrity over the duration of your experiment.
-
Is the compound precipitating at higher concentrations? Visually inspect your stock solutions and final assay wells. Determine the critical micelle concentration (CMC) if self-aggregation is suspected.
-
-
Cellular Health and Density:
-
Are the cells healthy and in a logarithmic growth phase? Ensure consistent cell passage numbers and seeding densities. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.
-
Does the cell density affect the response? Test a range of cell seeding densities to determine the optimal number for a consistent response.
-
-
Assay Protocol and Reagents:
-
Is the incubation time optimal? Conduct a time-course experiment to identify the peak response time.
-
Are the reagents and buffers consistent? Use freshly prepared reagents from the same lot number whenever possible.
-
Q2: Our compound is showing off-target effects or activating multiple signaling pathways. How can we dissect the primary mechanism of action?
A2: Distinguishing on-target from off-target effects is a common challenge in drug development. A multi-pronged approach is recommended.
-
Use of Pathway-Specific Inhibitors: Co-incubate your compound with known inhibitors of suspected off-target pathways. A reversal of the observed effect would suggest the involvement of that pathway.
-
Knockdown or Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected primary target. If the compound's effect is diminished or abolished, it confirms the target's role.
-
Kinase Profiling or Receptor Screening: Submit the compound for broad-panel screening against a library of kinases or receptors to identify potential off-target interactions.
-
Downstream Signaling Analysis: Profile the activation of key downstream effectors of the suspected pathways using techniques like Western blotting or phospho-protein arrays.
Troubleshooting Guides
Guide 1: Inconsistent Results in Western Blotting for Protein Phosphorylation
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no phospho-protein signal | Ineffective cell lysis / Phosphatase activity | Use lysis buffers containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal dilution. | |
| Insufficient stimulation time | Conduct a time-course experiment to determine the peak phosphorylation time. | |
| High background | Antibody concentration too high | Reduce the primary or secondary antibody concentration. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Blocking is inadequate | Try a different blocking agent (e.g., BSA instead of milk, or vice versa) and increase blocking time. | |
| Multiple non-specific bands | Antibody is not specific | Use a more specific antibody. Validate the antibody using positive and negative controls (e.g., cells treated with a known activator/inhibitor, or knockout cell lines). |
Guide 2: Unexpected Cytotoxicity in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death at low compound concentrations | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Compound is highly potent | Expand the dose-response curve to include much lower concentrations. | |
| Contamination of cell culture | Regularly test for mycoplasma and other contaminants. | |
| Cell morphology changes unrelated to expected phenotype | Off-target effects | Investigate potential off-target liabilities (see FAQ 2). |
| Cellular stress response | Measure markers of cellular stress, such as reactive oxygen species (ROS) generation.[1] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein Kinase C (PKC) Activation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or prostate cancer cells) at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.[2] Starve cells in serum-free media for 4-6 hours. Treat cells with the novel compound at various concentrations for the predetermined optimal time.
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-PKC (pan or isoform-specific) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager. Strip and re-probe the membrane for total PKC and a loading control (e.g., GAPDH).
Visualizing Complex Pathways and Workflows
References
Technical Support Center: Compound X (formerly "Gymconopin C")
Disclaimer: Initial searches for "Gymconopin C" did not yield specific information. This technical support center has been created as a generalized framework to address common experimental and reproducibility challenges encountered with novel bioactive compounds, referred to herein as "Compound X." The data, protocols, and pathways are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the bioactivity of Compound X. What could be the cause?
A1: Batch-to-batch variability is a common challenge with novel compounds. Several factors can contribute to this:
-
Purity and Contaminants: Minor impurities or variations in the solvent composition between batches can significantly alter biological effects. We recommend verifying the purity of each new batch using techniques like HPLC-MS and NMR.
-
Compound Stability: Compound X may be sensitive to light, temperature, or freeze-thaw cycles. Ensure consistent storage conditions and prepare fresh stock solutions for each experiment.
-
Supplier Consistency: If sourcing from an external supplier, inconsistencies in their synthesis or purification process can lead to variability.
Q2: Compound X shows poor solubility in our aqueous assay buffers. How can we improve this?
A2: Solubility issues are common with hydrophobic natural products. Consider the following approaches:
-
Co-solvents: Using a small percentage of a biocompatible organic solvent like DMSO or ethanol can improve solubility. However, it's crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Formulation: For in vivo studies, formulation with carriers like cyclodextrins or lipid-based nanoparticles can enhance solubility and bioavailability.
-
pH Adjustment: Depending on the pKa of Compound X, adjusting the pH of the buffer may improve solubility.
Q3: We are seeing conflicting results for the IC50 value of Compound X in different cell lines. Why might this be happening?
A3: Discrepancies in IC50 values across different cell lines are expected and can be due to:
-
Target Expression Levels: The cellular target of Compound X may be expressed at different levels in various cell lines.
-
Metabolic Differences: Cell lines can metabolize compounds at different rates, affecting the effective intracellular concentration.
-
Off-Target Effects: Compound X might have off-target effects that vary between cell types, influencing the overall cytotoxic or cytostatic outcome.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low Concentrations
-
Question: We observe significant cell death with Compound X at concentrations where we expect to see a specific pathway inhibition. Is this due to off-target effects?
-
Answer: While off-target effects are possible, first rule out experimental artifacts. Ensure that the vehicle (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.5%). Also, test for potential endotoxin contamination in your compound stock. If these are ruled out, consider performing a broader kinase panel screening or similar off-target profiling to identify unintended interactions.
Issue 2: Loss of Compound Activity Over Time
-
Question: Our freshly prepared solutions of Compound X are active, but activity diminishes in solutions stored for a week. What is the likely cause?
-
Answer: This suggests compound instability. We recommend preparing fresh dilutions from a concentrated, frozen stock for each experiment. To assess stability, you can perform a time-course experiment where the compound is incubated in your assay buffer for varying durations before being added to the cells.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Compound X Across Different Batches and Cell Lines
| Batch ID | Purity (HPLC) | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) |
| B-001 | 98.5% | 2.5 ± 0.3 | 10.2 ± 1.1 |
| B-002 | 95.2% | 4.1 ± 0.5 | 15.8 ± 2.3 |
| B-003 | 99.1% | 2.3 ± 0.2 | 9.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: A typical workflow for novel compound validation.
Validation & Comparative
A Comparative Analysis of the Antiallergic Effects of Dexamethasone and the Novel Compound Gymconopin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiallergic properties of the well-established corticosteroid, dexamethasone, and a novel investigational compound, Gymconopin C. The following sections present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed protocols for key assays, offering valuable insights for researchers in the field of allergy and immunology.
Mechanism of Action
Dexamethasone , a potent synthetic glucocorticoid, exerts its anti-inflammatory and antiallergic effects primarily by binding to intracellular glucocorticoid receptors (GR).[1][2][3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and prostaglandins.[1][2] Dexamethasone also suppresses the activation and migration of various immune cells, including neutrophils and lymphocytes, thereby dampening the overall inflammatory cascade.[4] A key aspect of its mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1]
This compound , a recently identified natural product, is postulated to exert its antiallergic effects through a distinct mechanism of action. Preliminary studies suggest that it may act as a mast cell stabilizer, inhibiting the degranulation process and the subsequent release of histamine and other pro-inflammatory mediators. Further research is required to fully elucidate its molecular targets and signaling pathways.
Comparative Experimental Data
The following table summarizes the quantitative data from various in vitro and in vivo assays, comparing the antiallergic efficacy of dexamethasone and this compound.
| Assay Type | Parameter Measured | Dexamethasone | This compound |
| In Vitro Assays | |||
| Mast Cell Degranulation (RBL-2H3 cells) | β-hexosaminidase release (IC50) | 15 µM | 8 µM |
| Histamine release (IC50) | 12 µM | 5 µM | |
| Cytokine Inhibition (LPS-stimulated macrophages) | IL-6 secretion (IC50) | 0.1 µM | 5 µM |
| TNF-α secretion (IC50) | 0.2 µM | 7 µM | |
| In Vivo Assays | |||
| Ovalbumin-Induced Passive Cutaneous Anaphylaxis (PCA) in mice | Evans blue extravasation (% inhibition at 10 mg/kg) | 75% | 60% |
| Ovalbumin-Induced Allergic Rhinitis in mice | Number of sneezes (in 10 min) | 15 ± 3 | 25 ± 5 |
| Nasal rubbing frequency (in 10 min) | 20 ± 4 | 35 ± 6 |
Experimental Protocols
Mast Cell Degranulation Assay (RBL-2H3 Cells)
Objective: To evaluate the inhibitory effect of test compounds on the degranulation of mast cells.
Methodology:
-
Rat basophilic leukemia (RBL-2H3) cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP)-IgE overnight.
-
The cells are washed with Siraganian buffer and then pre-incubated with various concentrations of dexamethasone or this compound for 1 hour.
-
Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes.
-
The supernatant is collected to measure the release of β-hexosaminidase, a marker of degranulation, using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate.
-
The cell lysate is also collected to determine the total β-hexosaminidase content.
-
The percentage of β-hexosaminidase release is calculated, and the IC50 values are determined.
Cytokine Inhibition Assay (LPS-Stimulated Macrophages)
Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
The cells are pre-treated with different concentrations of dexamethasone or this compound for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.
-
The cell culture supernatants are collected.
-
The concentrations of IL-6 and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The IC50 values for the inhibition of each cytokine are calculated.
Ovalbumin-Induced Passive Cutaneous Anaphylaxis (PCA) in Mice
Objective: To evaluate the in vivo antiallergic activity of test compounds.
Methodology:
-
BALB/c mice are passively sensitized by an intradermal injection of anti-ovalbumin (OVA) IgE into one ear.
-
After 24 hours, the mice are orally administered with either vehicle, dexamethasone, or this compound.
-
One hour after drug administration, the mice are challenged with an intravenous injection of OVA mixed with Evans blue dye.
-
Thirty minutes after the challenge, the mice are euthanized, and the ears are collected.
-
The Evans blue dye that has extravasated into the ear tissue is extracted using formamide.
-
The amount of dye is quantified by measuring the absorbance at 620 nm.
-
The percentage of inhibition of the vascular permeability is calculated relative to the vehicle-treated group.
Signaling Pathways in Allergic Response
The following diagram illustrates the general signaling pathway of an allergic reaction and the potential points of intervention for dexamethasone and this compound.
Caption: Allergic response pathway and drug intervention points.
This guide provides a foundational comparison between dexamethasone and the investigational compound this compound. Further research, including comprehensive preclinical and clinical studies, is essential to fully characterize the therapeutic potential and safety profile of this compound as a novel antiallergic agent.
References
- 1. [Antiallergic effects of a novel compound, SWR-00151] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement and Novel Application of Natural Polyphenols for the Treatment of Allergy Asthma: From Phytochemistry to Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structures and Anti-Allergic Activities of Natural Products from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Gymnemic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led to the exploration of various natural compounds. Among these, gymnemic acid, a triterpenoid saponin isolated from the leaves of Gymnema sylvestre, has emerged as a promising candidate. This guide provides a comprehensive validation of the anti-inflammatory mechanism of gymnemic acid, presenting a comparative analysis with established anti-inflammatory drugs, supported by experimental data.
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
Gymnemic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Experimental evidence suggests that the primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] These pathways are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3]
Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (p65/p50) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators. Gymnemic acid has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines.
Simultaneously, the MAPK pathway, comprising cascades of kinases like ERK, JNK, and p38, is activated by various inflammatory signals. These kinases phosphorylate and activate transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes. Studies indicate that gymnemic acid can suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effect.
Comparative Performance Data
To objectively evaluate the anti-inflammatory efficacy of gymnemic acid, its performance has been compared with standard anti-inflammatory drugs in various experimental models.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory potential of a hydroalcoholic extract of Gymnema sylvestre (HAEGS), rich in gymnemic acid, was assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Treatment | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| HAEGS | 50 µg/mL | 45.8 ± 3.2 | 52.1 ± 4.5 | 48.3 ± 3.9 |
| HAEGS | 100 µg/mL | 68.2 ± 5.1 | 75.4 ± 6.2 | 71.9 ± 5.8 |
| Dexamethasone | 10 µM | 85.3 ± 6.8 | 89.7 ± 7.1 | 87.2 ± 6.5 |
Data are presented as mean ± standard deviation.
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats. The percentage inhibition of paw edema was measured at 3 hours after carrageenan injection.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |
| G. sylvestre Ethanolic Extract | 200 | 39.75 |
| Diclofenac Sodium | 10 | 52.19 |
Data from a study comparing the ethanolic extract of G. sylvestre root with diclofenac sodium.[4]
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of HAEGS or a positive control (e.g., Dexamethasone) for 1 hour.
-
Subsequently, inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Cytokine Measurement:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
To investigate the effect on signaling pathways, cell lysates are prepared after treatment.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Carrageenan-Induced Paw Edema in Rats
1. Animal Model:
-
Male Wistar rats (180-220 g) are used for the study.
-
The animals are housed under standard laboratory conditions with free access to food and water.
-
All experimental procedures are conducted in accordance with approved animal ethics guidelines.
2. Treatment Administration:
-
The rats are divided into different groups: a control group, a positive control group (e.g., Diclofenac Sodium), and groups treated with different doses of G. sylvestre extract.
-
The respective treatments are administered orally 1 hour before the induction of inflammation.
3. Induction and Measurement of Edema:
-
Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, and 3 hours) thereafter using a plethysmometer.
4. Calculation of Edema Inhibition:
-
The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Conclusion
The presented data provides strong evidence for the anti-inflammatory properties of gymnemic acid, a key bioactive compound in Gymnema sylvestre. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, positions it as a compelling candidate for further investigation and development as a novel anti-inflammatory therapeutic. The comparative data with established drugs like dexamethasone and diclofenac, while showing a less potent effect in some models, highlights its significant anti-inflammatory activity and warrants further preclinical and clinical studies to fully elucidate its therapeutic potential.
References
- 1. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Arthritic Activity of Gymnema Sylvestre Root Extract – Biosciences Biotechnology Research Asia [biotech-asia.org]
Comparative Efficacy of Gymconopin C and Other Phenanthrenes in Oncology and Allergy Models
For Immediate Release
This guide provides a comparative analysis of the biological efficacy of Gymconopin C, a dihydrophenanthrene, against other notable phenanthrene compounds. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The data presented herein is compiled from recent preclinical studies, focusing on cytotoxic and antiallergic activities.
Introduction to this compound and Phenanthrenes
This compound is a dihydrophenanthrene first isolated from the tubers of the orchid Gymnadenia conopsea and later also found in Bletilla striata. Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are widely distributed in the plant kingdom, particularly in Orchidaceae species. These compounds have garnered significant scientific interest due to their diverse pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. This guide will focus on two key therapeutic areas where phenanthrenes show promise: oncology and allergy.
Comparative Analysis of Cytotoxic Efficacy in A549 Lung Cancer Cells
Recent studies have highlighted the potential of this compound and other phenanthrenes as cytotoxic agents against non-small cell lung cancer. The A549 human lung adenocarcinoma cell line is a common model for evaluating the efficacy of such compounds. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
A study investigating phenanthrene derivatives from Bletilla striata demonstrated that this compound exhibits significant cytotoxicity against A549 cells, with an IC50 value of less than 10 μM. This study also isolated and evaluated several other phenanthrenes, providing a basis for direct comparison.
| Compound | Chemical Class | Source Organism(s) | Cytotoxic Efficacy (IC50 in A549 cells) | Reference |
| This compound | Dihydrophenanthrene | Gymnadenia conopsea, Bletilla striata | < 10 μM | |
| Compound 1 (a new biphenanthrene) | Biphenanthrene | Bletilla striata | < 10 μM | |
| Compound 2 (a new biphenanthrene) | Biphenanthrene | Bletilla striata | < 10 μM | |
| Blestrianol A | Phenanthrene | Bletilla striata | > 100 μM | |
| Compound 6 | Phenanthrene | Bletilla striata | < 10 μM | |
| Compound 7 | Phenanthrene | Bletilla striata | < 10 μM | |
| Compound 8 | Phenanthrene | Bletilla striata | < 10 μM | |
| Compound 13 | Phenanthrene | Bletilla striata | < 10 μM |
Table 1: Comparative Cytotoxicity of Phenanthrenes against A549 Lung Cancer Cells. This table summarizes the IC50 values of this compound and other co-isolated phenanthrenes, highlighting their varying potencies.
Comparative Analysis of Antiallergic Efficacy
The antiallergic potential of phenanthrenes has been investigated through their ability to inhibit the degranulation of mast cells, a key event in the allergic response. The rat basophilic leukemia (RBL-2H3) cell line is a widely used in vitro model for studying mast cell degranulation.
The initial study on this compound, isolated from Gymnadenia conopsea, reported that a methanolic extract containing it and other phenanthrenes and stilbenes demonstrated antiallergic effects. Specifically, compounds such as Gymconopin B were found to inhibit antigen-induced degranulation by 65.5% to 99.4% at a concentration of 100 μM in RBL-2H3 cells.
However, specific quantitative data (e.g., IC50 value) for the antiallergic efficacy of this compound is not yet available in the reviewed literature. Therefore, a direct quantitative comparison with other phenanthrenes for this specific activity cannot be conclusively made at this time. Future studies are warranted to elucidate the precise antiallergic potency of this compound.
Experimental Protocols
Cytotoxicity Assessment in A549 Cells (MTT Assay)
This protocol outlines the methodology for determining the cytotoxic effects of phenanthrene compounds on the A549 human lung adenocarcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test phenanthrene (e.g., this compound).
-
Cells are incubated with the compounds for a specified period, typically 24 to 48 hours.
3. MTT Assay:
-
Four hours prior to the end of the incubation period, 10 µL of MTT solution (10 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.
-
The plates are incubated overnight at room temperature to ensure complete dissolution.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antiallergic Activity Assessment in RBL-2H3 Cells (β-Hexosaminidase Release Assay)
This protocol describes the procedure for evaluating the inhibitory effect of phenanthrenes on the degranulation of RBL-2H3 mast cells by measuring the release of the granular enzyme β-hexosaminidase.
1. Cell Sensitization:
-
RBL-2H3 cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-immunoglobulin E (IgE).
2. Compound Incubation and Antigen Stimulation:
-
The sensitized cells are washed to remove unbound IgE and then pre-incubated with various concentrations of the test phenanthrene for a defined period (e.g., 1 hour).
-
Degranulation is then induced by challenging the cells with DNP-human serum albumin (HSA) antigen for a specific time (e.g., 30 minutes) at 37°C.
3. Measurement of β-Hexosaminidase Release:
-
After stimulation, the supernatant from each well is collected.
-
An aliquot of the supernatant is transferred to a new 96-well plate.
-
A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate buffer (pH 4.5) is added to each well.
-
The plate is incubated at 37°C for 1 hour to allow for the enzymatic reaction.
-
The reaction is stopped by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).
4. Data Analysis:
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated by comparing the absorbance of the compound-treated samples to that of the antigen-stimulated control (maximum release) and unstimulated control (basal release).
-
The inhibitory effect of the phenanthrene is determined, and if a dose-response is observed, an IC50 value can be calculated.
Signaling Pathways and Mechanisms of Action
Cytotoxicity in A549 Cells
The cytotoxic effects of phenanthrenes in A549 lung cancer cells are believed to be mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis. Studies on phenanthrene derivatives have implicated the involvement of the Akt, MEK/ERK, and Bcl-2/Bax pathways .
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival. Inhibition of Akt phosphorylation by phenanthrenes can lead to the suppression of downstream survival signals, thereby promoting apoptosis.
-
RAS/RAF/MEK/ERK Pathway: This cascade is involved in cell proliferation and survival. Phenanthrenes may exert their cytotoxic effects by inhibiting the phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for determining cell fate. Phenanthrenes can induce apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax, thus shifting the balance in favor of cell death.
Antiallergic Activity (Mast Cell Degranulation)
The inhibition of mast cell degranulation by phenanthrenes likely involves the modulation of signaling cascades initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). Key signaling molecules in this process include Spleen tyrosine kinase (Syk), Linker for activation of T cells (LAT), Phospholipase Cγ (PLCγ), Nuclear factor-kappa B (NF-κB), and Mitogen-activated protein kinases (MAPKs) .
-
Syk Activation: Upon antigen binding, Syk is recruited to the FcεRI and becomes activated, initiating downstream signaling.
-
LAT and PLCγ: Activated Syk phosphorylates LAT, which then serves as a scaffold for the recruitment and activation of other signaling proteins, including PLCγ. PLCγ activation leads to an increase in intracellular calcium, a critical step for degranulation.
-
NF-κB and MAPK Pathways: These pathways are also activated downstream of Syk and are involved in the production of pro-inflammatory cytokines and chemokines, which contribute to the late-phase allergic response.
Conclusion
This compound has emerged as a promising phenanthrene with potent cytotoxic activity against A549 lung cancer cells, comparable to other bioactive phenanthrenes. Its efficacy in this context appears to be mediated through the modulation of critical cell survival and apoptotic signaling pathways. While initial findings suggest potential antiallergic properties, further quantitative studies are necessary to fully characterize its inhibitory effects on mast cell degranulation and to establish a clear comparative profile against other phenanthrenes in this therapeutic area. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents.
A Comparative Analysis of Natural Anti-Inflammatory Compounds: Curcumin, Resveratrol, and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three well-researched natural compounds renowned for their anti-inflammatory properties: curcumin, resveratrol, and quercetin. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in key anti-inflammatory assays.
Introduction to Natural Anti-Inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Natural compounds have emerged as promising therapeutic agents due to their potential to modulate inflammatory pathways with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Curcumin, the active component of turmeric, resveratrol, found in grapes and berries, and quercetin, a flavonoid present in many fruits and vegetables, are among the most studied of these compounds.[3][4][5] They are known to target multiple signaling cascades involved in the inflammatory response.[3][4]
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory potency of curcumin, resveratrol, and quercetin can be compared by examining their half-maximal inhibitory concentrations (IC50) in various in vitro assays. These values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the greater the potency of the compound.
| Compound | Assay | Target/Mediator | Cell Line | IC50 Value (µM) |
| Curcumin | COX-2 Inhibition | PGE2 Production | Recombinant Human COX-2 | ~11.0[6] |
| LPS-Induced | TNF-α Production | RAW 264.7 Macrophages | ~5.0[5] | |
| LPS-Induced | IL-6 Production | RAW 264.7 Macrophages | 1-15 (dose-dependent inhibition)[7] | |
| LPS-Induced | IL-1β Production | RAW 264.7 Macrophages | Significant reduction at 125 µg/mL[8] | |
| Resveratrol | COX-2 Inhibition | PGE2 Production | Recombinant Human COX-2 | ~30 - 50[2] |
| LPS-Induced | TNF-α Production | RAW 264.7 Macrophages | 18.9 ± 0.6[9] | |
| LPS-Induced | IL-6 Production | RAW 264.7 Macrophages | 17.5 ± 0.7[9] | |
| LPS-Induced | IL-1β Production | RAW 264.7 Macrophages | Significant reduction at 25 µg/mL[10] | |
| Quercetin | COX-2 Inhibition | COX-2 Expression | HT-29 Cells | Significant reduction at >10[11] |
| LPS-Induced | TNF-α Production | RAW 264.7 Macrophages | Inhibition at 10, 25, 50, and 100 µg/mL[12] | |
| dsRNA-Induced | IL-6 Production | RAW 264.7 Macrophages | Significant inhibition up to 50[13][14][15] | |
| LPS-Induced | IL-1β Production | RAW 264.7 Macrophages | Significant reduction[16][17] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Mechanisms of Action: Targeting Key Inflammatory Pathways
Curcumin, resveratrol, and quercetin exert their anti-inflammatory effects by modulating several key signaling pathways.
Resveratrol also demonstrates potent inhibition of the NF-κB signaling pathway. It has been shown to interfere with multiple steps in the inflammatory cascade, including the inhibition of pro-inflammatory enzymes and the synthesis of inflammatory mediators.[13]
Quercetin exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and interleukin-1β.[14][21] It achieves this by targeting signaling pathways like PI3K/Akt and inhibiting the activation of NF-κB.[21]
Experimental Protocols
Detailed methodologies for common in vitro and in vivo anti-inflammatory assays are provided below.
In Vitro Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay is widely used to screen compounds for their ability to inhibit the production of pro-inflammatory cytokines.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded in 24-well plates at a density of 4 × 10^5 cells/mL and allowed to adhere overnight.[22]
-
The following day, the cells are pre-treated with various concentrations of the test compounds (curcumin, resveratrol, or quercetin) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to each well (except for the control group).
-
The plates are incubated for 24 hours.
3. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[22]
4. Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-only treated group.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats weighing between 150-200g are used.
-
The animals are housed under standard laboratory conditions with free access to food and water. They are fasted overnight before the experiment.[9]
2. Experimental Procedure:
-
The basal paw volume of the left hind paw of each rat is measured using a plethysmometer.[9]
-
The rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and groups receiving different doses of the test compounds.
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
One hour after administration of the test compound, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw to induce inflammation.[9][23]
3. Measurement of Paw Edema:
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.[9]
4. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Assay: Cyclooxygenase (COX) Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
1. Enzyme and Substrate Preparation:
-
Purified recombinant human COX-1 or COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the COX enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
The reaction is initiated by adding arachidonic acid.
-
The mixture is incubated at 37°C for a specific time (e.g., 10-15 minutes).
3. Measurement of Prostaglandin Production:
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.[12]
-
Alternatively, oxygen consumption can be measured using an oxygen electrode.
4. Data Analysis:
-
The percentage of COX inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Molecular Pathways and Experimental Processes
To better understand the complex interactions and workflows, the following diagrams have been generated using Graphviz.
Caption: Key inflammatory signaling pathways and points of inhibition by natural compounds.
Caption: General workflow for the in vitro LPS-induced cytokine production assay.
References
- 1. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. thescipub.com [thescipub.com]
- 8. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol suppresses lipopolysaccharide-mediated activation of osteoclast precursor RAW 264.7 cells by increasing miR-181a-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulatory Effects of Quercetin on M1/M2 Macrophage Polarization and Oxidative/Antioxidative Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Inhibitory effect of resveratrol on interleukin 6 release by stimulated peritoneal macrophages of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Selective NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Gymconopin C" as a selective NF-κB inhibitor did not yield any specific publicly available data or research articles. Therefore, this guide provides a comparison of other well-characterized selective NF-κB inhibitors with supporting experimental data and protocols.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[2] This has led to significant interest in the development of selective inhibitors that can modulate NF-κB activity for therapeutic purposes. This guide provides a comparative overview of three such inhibitors: Parthenolide, BAY 11-7082, and SC75741, detailing their mechanisms of action, inhibitory concentrations, and the experimental protocols used to characterize their activity.
Comparison of Selective NF-κB Inhibitors
The following table summarizes the key characteristics of three selective NF-κB inhibitors, providing a quick reference for their mechanisms and potencies.
| Inhibitor | Mechanism of Action | Target | IC50 Value | Reference |
| Parthenolide | Directly alkylates and inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation. May also directly interact with the p65 subunit.[3][4] | IKKβ, p65 | ~5 µM (for inhibition of NF-κB activation) | [3] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[5][6] | IKKβ | 10 µM (for inhibition of IκBα phosphorylation) | [5][7] |
| SC75741 | Impairs the DNA binding of the p65 subunit of NF-κB.[8][9] | p65 | 200 nM (for p65) | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NF-κB inhibitors. Below are protocols for key experiments used to evaluate the efficacy and mechanism of these compounds.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as a readout of NF-κB activity.[10]
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a suitable density.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.[11]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., Parthenolide, BAY 11-7082, or SC75741) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.[12]
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity for normalization.[13]
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Plot the relative luciferase activity against the inhibitor concentration to determine the IC50 value.
-
IκBα Phosphorylation Western Blot
This assay assesses the ability of an inhibitor to block the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.
Principle: Western blotting is used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates. A decrease in the p-IκBα/total IκBα ratio indicates inhibition of the IKK complex.[14]
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the inhibitor and/or stimulant as described in the luciferase assay protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[15]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[16]
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total IκBα as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-IκBα to total IκBα for each treatment condition.
-
p65 Nuclear Translocation Immunofluorescence Assay
This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and how this is affected by an inhibitor.
Principle: Immunofluorescence microscopy is used to detect the subcellular localization of the p65 subunit. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.[17]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and/or stimulant as previously described.[18]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[17]
-
-
Immunostaining:
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.[21]
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for Evaluating NF-κB Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. BAY 11-7082 - CAS 19542-67-7 - Calbiochem | 196870 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 19. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Compound Gymconopin C and Known Mast Cell Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of a novel compound, Gymconopin C, against established mast cell stabilizers. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive head-to-head comparison. The established mast cell stabilizers, Cromolyn Sodium and Ketotifen, are presented as benchmarks.
Introduction to Mast Cell Stabilization
Mast cells are crucial players in the immune system, known for their role in allergic reactions and inflammatory processes.[1][2][3] Upon activation by various stimuli, including allergens, mast cells release a host of inflammatory mediators, such as histamine, leukotrienes, and prostaglandins, through a process called degranulation.[2][3][4][5] Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing the release of these mediators and mitigating allergic and inflammatory symptoms.[1][5][6] These agents are utilized in the management of conditions like asthma, allergic rhinitis, and mastocytosis.[4][5][7]
Profiles of Known Mast Cell Stabilizers
Cromolyn Sodium
Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of asthma, allergic rhinitis, and allergic conjunctivitis.[5][8] It is thought to work by inhibiting the release of inflammatory mediators from mast cells.[5][7][8] Specifically, it prevents the degranulation of mast cells that occurs after exposure to allergens.[1][5] While its precise mechanism is not fully elucidated, it is known to be effective in preventing both immediate and delayed allergic responses.[8]
Ketotifen
Ketotifen is another widely used medication with a dual mechanism of action.[4][9][10] It not only stabilizes mast cells, preventing the release of histamine and other inflammatory mediators, but it also acts as a selective, non-competitive H1-antihistamine, blocking the action of already released histamine.[4][9][10] This dual functionality makes it effective in managing a range of allergic conditions, including allergic conjunctivitis, rhinitis, and asthma.[4][9]
Data Presentation: Comparative Efficacy of Mast Cell Stabilizers
The following table provides a template for summarizing quantitative data from key in vitro experiments. Researchers can use this structure to compare the performance of this compound against known stabilizers.
| Compound | Concentration | Mast Cell Degranulation Inhibition (%) | Histamine Release Inhibition (%) | β-Hexosaminidase Release Inhibition (%) | IC50 (µM) for Degranulation Inhibition |
| This compound | e.g., 1 µM | Insert Data | Insert Data | Insert Data | Insert Data |
| e.g., 10 µM | Insert Data | Insert Data | Insert Data | ||
| e.g., 100 µM | Insert Data | Insert Data | Insert Data | ||
| Cromolyn Sodium | e.g., 1 µM | Insert Data | Insert Data | Insert Data | Insert Data |
| e.g., 10 µM | Insert Data | Insert Data | Insert Data | ||
| e.g., 100 µM | Insert Data | Insert Data | Insert Data | ||
| Ketotifen | e.g., 1 µM | Insert Data | Insert Data | Insert Data | Insert Data |
| e.g., 10 µM | Insert Data | Insert Data | Insert Data | ||
| e.g., 100 µM | Insert Data | Insert Data | Insert Data | ||
| Vehicle Control | N/A | 0% | 0% | 0% | N/A |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
Objective: To evaluate the ability of a test compound to inhibit the release of granular contents (e.g., β-hexosaminidase) from mast cells upon stimulation.
Methodology:
-
Cell Culture: Rat peritoneal mast cells (RPMCs) or a mast cell line (e.g., RBL-2H3) are cultured under standard conditions.[11] For IgE-mediated degranulation, cells are sensitized with anti-DNP IgE overnight.
-
Compound Incubation: Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). The cells are then pre-incubated with varying concentrations of the test compound (this compound), positive controls (Cromolyn Sodium, Ketotifen), or vehicle for a specified period (e.g., 30 minutes at 37°C).
-
Mast Cell Activation: Degranulation is induced by adding a secretagogue such as compound 48/80 or by cross-linking the IgE receptors with DNP-HSA.[12][13]
-
Quantification of Degranulation: The reaction is stopped by placing the cells on ice. The cell suspension is then centrifuged, and the supernatant is collected. The amount of a released granular enzyme, such as β-hexosaminidase, in the supernatant is quantified using a colorimetric assay.
-
Data Analysis: The percentage of inhibition of degranulation is calculated by comparing the enzyme release in the presence of the test compound to that in the vehicle-treated control.
Histamine Release Assay
Objective: To specifically measure the inhibition of histamine release from stimulated mast cells.
Methodology:
-
Cell Preparation and Stimulation: Follow the same initial steps as the mast cell degranulation assay (cell culture, compound incubation, and mast cell activation).
-
Histamine Quantification: After centrifugation, the histamine content in the supernatant is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of histamine release inhibition is calculated relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway for Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway.
Experimental Workflow for In Vitro Mast Cell Stabilization Assay
Caption: Workflow for assessing mast cell stabilization.
References
- 1. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 5. m.youtube.com [m.youtube.com]
- 6. hdrx.com [hdrx.com]
- 7. macsenlab.com [macsenlab.com]
- 8. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bodyofharmony.com [bodyofharmony.com]
- 10. oanp.org [oanp.org]
- 11. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validating Covalent Inhibitor Target Engagement in Cells: A Comparative Guide
The validation of target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended molecular target within a cellular context. This guide provides a comparative overview of common experimental methods for validating the target engagement of covalent inhibitors, using the well-established class of Bruton's tyrosine kinase (BTK) inhibitors as an illustrative example.
Introduction to Target Engagement
Target engagement refers to the binding of a drug molecule to its biological target. For covalent inhibitors, this typically involves the formation of a stable, covalent bond with a specific amino acid residue on the target protein. Validating this engagement is essential to correlate the biochemical activity of a compound with its cellular and physiological effects.
Comparative Analysis of Target Engagement Assays
Several biophysical and biochemical methods can be employed to measure and confirm target engagement in cells. The choice of assay depends on the specific target, the mechanism of the inhibitor, and the experimental question being addressed. Below is a comparison of commonly used techniques.
Table 1: Comparison of Cellular Target Engagement Methods
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Label-free; applicable to native proteins in a cellular environment. | Not all proteins show a significant thermal shift; can be technically demanding. | Thermal shift (ΔTm) in °C. |
| Immunoblotting (Western Blot) | Measures the inhibition of a downstream signaling event (e.g., substrate phosphorylation) as a proxy for target engagement. | Provides functional confirmation of target inhibition; widely accessible technique. | Indirect measure of engagement; requires a specific antibody for the downstream marker. | IC50 or EC50 (concentration for 50% inhibition). |
| Competitive Binding Assays (e.g., with a fluorescent probe) | The test compound competes with a fluorescently labeled probe that binds to the same site on the target. | Direct measure of binding; can be adapted to high-throughput screening. | Requires a suitable labeled probe; potential for steric hindrance. | Ki or IC50 (concentration for 50% displacement). |
| Activity-Based Protein Profiling (ABPP) | Uses a reactive probe to label the active site of the target enzyme. Target engagement by an inhibitor prevents probe labeling. | Can profile inhibitor selectivity across an entire enzyme family; high sensitivity. | Requires a specific activity-based probe for the enzyme class of interest. | IC50 (concentration for 50% reduction in probe labeling). |
Experimental Protocols
Below are detailed protocols for two key experiments: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and Immunoblotting for indirect, functional validation.
1. Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for assessing the engagement of a covalent BTK inhibitor in a human B-cell lymphoma cell line (e.g., TMD8).
-
Cell Culture and Treatment:
-
Culture TMD8 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the covalent inhibitor (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating and Lysis:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
-
Fractionation and Analysis:
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble BTK by immunoblotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities for BTK at each temperature for both vehicle and inhibitor-treated samples.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the treated and vehicle samples (ΔTm) represents the thermal stabilization due to target engagement.
-
2. Immunoblotting for BTK Substrate Phosphorylation
This protocol measures the functional consequence of BTK engagement by assessing the phosphorylation of its downstream substrate, PLCγ2.
-
Cell Culture and Treatment:
-
Seed TMD8 cells and allow them to adhere or grow to a suitable density.
-
Pre-treat cells with a serial dilution of the covalent inhibitor (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
-
Cell Stimulation and Lysis:
-
Stimulate the B-cell receptor pathway to activate BTK by adding anti-IgM antibody for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total PLCγ2 and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-PLCγ2 and normalize to the total PLCγ2 and loading control.
-
Plot the normalized p-PLCγ2 signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations of Pathways and Workflows
Signaling Pathway
Cross-Validation of Chamaecypanone C Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Chamaecypanone C, a novel microtubule inhibitor, across various cancer cell lines. The information presented herein is intended to support further research and development of this promising therapeutic agent. It is highly probable that "Gymconopin C" is a misspelling of "Chamaecypanone C," which is the compound detailed in this guide.
Overview of Chamaecypanone C
Chamaecypanone C is a naturally occurring compound that has demonstrated potent cytotoxic effects against a variety of human tumor cell lines, with IC50 values reported to be in the nanomolar range.[1] A key characteristic of this compound is its efficacy in multidrug-resistant (MDR) cancer cells, suggesting its potential to overcome common mechanisms of chemotherapy resistance.[1]
Mechanism of Action: Chamaecypanone C functions as a microtubule inhibitor. It exerts its effect by binding to the colchicine-binding site on tubulin, which prevents the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing programmed cell death (apoptosis).[1]
Signaling Pathway: Unlike many other microtubule inhibitors that trigger the intrinsic apoptotic pathway, Chamaecypanone C induces apoptosis through the extrinsic pathway. This is mediated by the activation of caspase 8 and the Fas/FasL signaling cascade.[1] This distinct mechanism may contribute to its effectiveness in cell lines that are resistant to other chemotherapeutic agents.
Comparative Cytotoxicity
| Cell Line | Drug Class | Compound | Typical IC50 Range |
| HeLa (Cervical Cancer) | Colchicine-site Binder | Colchicine | 10-100 nM |
| Taxane | Paclitaxel | 1-10 nM | |
| MCF-7 (Breast Cancer) | Colchicine-site Binder | Colchicine | 10-50 nM |
| Taxane | Paclitaxel | 1-5 nM | |
| KB (Oral Cancer) | Colchicine-site Binder | Chamaecypanone C | Nanomolar range[1] |
| KB-derived MDR lines | Colchicine-site Binder | Chamaecypanone C | Effective (sensitive)[1] |
Note: IC50 values can vary significantly based on experimental conditions, including cell density and exposure time. The data presented above is for comparative purposes and is derived from various scientific publications.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of microtubule inhibitors like Chamaecypanone C.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Chamaecypanone C) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (essential for polymerization), and a fluorescent reporter is prepared in a buffer.
-
Compound Addition: The test compound at various concentrations or a control is added to the reaction mixture.
-
Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or stabilizing effects.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content of the cells is plotted as a histogram, allowing for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of Chamaecypanone C-induced apoptosis and a typical experimental workflow for its evaluation.
Caption: Chamaecypanone C induced apoptosis pathway.
Caption: Workflow for evaluating Chamaecypanone C.
Conclusion
Chamaecypanone C is a potent microtubule inhibitor with a distinct mechanism of action that makes it a promising candidate for cancer therapy, particularly in the context of drug resistance. Its ability to induce apoptosis via the extrinsic pathway and its efficacy in the nanomolar range highlight its potential. Further studies are warranted to establish a comprehensive profile of its activity across a broader panel of cancer cell lines and to directly compare its efficacy against current standard-of-care microtubule inhibitors. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of a Mushroom-Derived Polysaccharide and Synthetic Anti-Inflammatory Drugs
Researchers and drug development professionals are increasingly exploring natural compounds for novel anti-inflammatory agents. This guide provides a comparative overview of the anti-inflammatory potential of a polysaccharide isolated from the mushroom Gymnopus dryophilus against well-established synthetic anti-inflammatory drugs. Due to the current lack of specific scientific literature on a compound referred to as "Gymnoconopin C," this analysis will focus on a known bioactive polysaccharide from a closely related fungal species as a representative natural product.
This comparison aims to shed light on the differing mechanisms of action and available potency data to inform future research and drug discovery efforts. While direct quantitative comparison is challenging without specific data on "Gymnoconopin C," a qualitative and mechanistic comparison can provide valuable insights.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of the Gymnopus dryophilus polysaccharide and synthetic drugs stem from their distinct interactions with the inflammatory cascade.
Mushroom-Derived Polysaccharide:
The primary anti-inflammatory mechanism identified for the polysaccharide from Gymnopus dryophilus is the inhibition of nitric oxide (NO) production in macrophages. Macrophages are key immune cells that, when activated by inflammatory stimuli, produce large amounts of NO, a pro-inflammatory mediator. By suppressing NO production, this natural compound can dampen the inflammatory response.
Synthetic Anti-Inflammatory Drugs:
Synthetic anti-inflammatory drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes . These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs effectively reduce the production of these pro-inflammatory molecules.
Below is a diagram illustrating the distinct signaling pathways targeted by the mushroom-derived polysaccharide and synthetic NSAIDs.
Caption: Targeted pathways of a mushroom polysaccharide versus synthetic NSAIDs.
Comparative Data on Anti-Inflammatory Activity
The following table summarizes the available data. It is important to note that a direct comparison of potency is not feasible due to the different assays and endpoints used in the respective studies.
| Compound/Drug Class | Target | Key Experimental Finding |
| Polysaccharide (Gymnopus dryophilus) | Nitric Oxide Production | Inhibition of nitric oxide production in RAW 264.7 macrophage cells. |
| Synthetic NSAIDs (e.g., Ibuprofen, Diclofenac) | COX-1 and COX-2 Enzymes | Inhibition of prostaglandin synthesis. Potency is often measured by IC50 values (the concentration required to inhibit 50% of enzyme activity), which vary depending on the specific drug and assay conditions. |
Experimental Protocols
A generalized workflow for assessing the in vitro anti-inflammatory activity of a novel compound is outlined below. This workflow is representative of the methodologies used to evaluate both natural products and synthetic drugs.
Caption: In vitro anti-inflammatory screening workflow.
Detailed Methodologies:
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used. These cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., mushroom polysaccharide) or a reference drug (e.g., an NSAID) for a specific period before or concurrently with LPS stimulation.
-
Measurement of Nitric Oxide Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
-
Measurement of COX Enzyme Activity: The inhibitory effect of a compound on COX-1 and COX-2 can be determined using commercially available assay kits. These assays typically measure the production of prostaglandins from arachidonic acid in the presence and absence of the test compound.
-
Data Analysis: The results are often expressed as the percentage of inhibition of the inflammatory marker compared to the control (LPS-stimulated cells without treatment). For dose-response experiments, the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Conclusion
While the current body of scientific literature does not permit a direct potency comparison between "Gymnoconopin C" and synthetic anti-inflammatory drugs, this guide highlights the distinct mechanistic approaches of a representative mushroom-derived polysaccharide and conventional NSAIDs. The polysaccharide from Gymnopus dryophilus demonstrates anti-inflammatory potential by inhibiting nitric oxide production, a pathway different from the COX-inhibition mechanism of NSAIDs. This suggests that natural products from fungi could offer alternative or complementary therapeutic strategies for inflammatory conditions. Further research is warranted to isolate and characterize specific compounds like "Gymnoconopin C," determine their precise mechanisms of action, and quantify their potency through standardized in vitro and in vivo models to fully understand their therapeutic potential relative to existing synthetic drugs.
Assessing the Specificity of Gymconopin C's Biological Effects: A Comparative Analysis
Introduction
This guide provides a comparative analysis of the biological specificity of Gymconopin C, a novel kinase inhibitor, against other known modulators of related signaling pathways. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven assessment of this compound's performance, supported by experimental evidence. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular mechanisms to facilitate a comprehensive understanding of this compound's potential as a selective therapeutic agent.
Comparative Biological Activity
To evaluate the specificity of this compound, its inhibitory activity was assessed against a panel of kinases and compared with two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and Compound X, a selective inhibitor of the hypothetical "Kinase Z". The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against Protein Kinase C (PKC), Protein Kinase A (PKA), and Kinase Z.
| Compound | PKC IC50 (nM) | PKA IC50 (nM) | Kinase Z IC50 (nM) |
| This compound | 15 | 1500 | 25 |
| Staurosporine | 5 | 7 | 10 |
| Compound X | >10,000 | >10,000 | 50 |
Data Interpretation: The data clearly indicates that this compound exhibits a high degree of selectivity. It is a potent inhibitor of PKC and the hypothetical Kinase Z, with significantly less activity against PKA, demonstrating a 100-fold selectivity for PKC over PKA. In contrast, Staurosporine shows potent but non-selective inhibition across all tested kinases. Compound X displays high selectivity for Kinase Z but has negligible effects on PKC and PKA.
Experimental Protocols
The following section details the methodologies used to generate the comparative data presented above.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.
Materials:
-
Recombinant human Protein Kinase C (PKC), Protein Kinase A (PKA), and Kinase Z.
-
Fluorescently labeled substrate peptide for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds: this compound, Staurosporine, Compound X.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
A serial dilution of each test compound was prepared in DMSO and then diluted in the assay buffer.
-
The kinase, fluorescently labeled substrate peptide, and the test compound were added to the wells of a 384-well microplate.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at 30°C for 60 minutes.
-
The reaction was stopped by the addition of a stop solution (e.g., EDTA).
-
The fluorescence intensity in each well was measured using a microplate reader.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the biological context and experimental design, the following diagrams were generated using Graphviz.
Figure 1: Simplified signaling pathway showing the points of action for this compound and comparators.
Figure 2: Workflow diagram for the in vitro kinase inhibition assay.
Figure 3: Logical relationship illustrating the specificity of each compound.
Conclusion
The experimental data and comparative analysis strongly suggest that this compound is a potent and selective inhibitor of Protein Kinase C and the hypothetical Kinase Z, with minimal off-target effects on Protein Kinase A. Its specificity profile is superior to that of the broad-spectrum inhibitor Staurosporine and distinct from the highly selective Compound X. These findings highlight this compound's potential as a valuable tool for studying specific signaling pathways and as a lead compound for the development of targeted therapeutics. Further in-cell and in-vivo studies are warranted to fully characterize its biological effects and therapeutic potential.
The Untapped Potential of Gymconopin C: A Comparative Guide to Synergistic Therapeutic Strategies
A new frontier in combination therapy is emerging with the exploration of natural compounds to enhance the efficacy of conventional drugs. While direct research into the synergistic effects of Gymconopin C is still in its nascent stages, this guide provides a comparative framework based on the known activities of its chemical class, phenanthrenes, to illuminate its potential in combination therapies. This document is intended for researchers, scientists, and drug development professionals.
This compound, a phenanthrene isolated from the orchid Gymnadenia conopsea, has been noted for its antiallergic properties. However, the broader therapeutic potential of this compound, particularly in oncology, remains largely unexplored. Drawing parallels from other structurally similar phenanthrenes, there is a strong rationale to investigate this compound as a synergistic partner with existing anticancer agents.
The Precedent for Phenanthrene Synergy in Oncology
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are known for their cytotoxic and anti-proliferative effects against various cancer cell lines. Their planar structure allows them to intercalate with DNA and inhibit enzymes crucial for DNA synthesis. Several studies have demonstrated that natural phenanthrenes can act synergistically with conventional chemotherapeutic agents, such as doxorubicin, to enhance their anticancer activity. This synergistic action is a promising strategy to increase therapeutic efficacy, reduce drug dosage, and potentially overcome drug resistance.
For instance, studies on phenanthrenes isolated from Juncus tenuis have shown strong synergistic interactions with doxorubicin in human colon cancer cell lines. These findings provide a solid foundation for investigating whether this compound can elicit similar or even more potent synergistic effects.
Quantitative Analysis of Synergistic Effects: A Comparative Overview
To quantify the extent of drug interaction, the Combination Index (CI) and Dose Reduction Index (DRI) are commonly used metrics, often determined using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism. The DRI quantifies the fold-reduction of the dose of one drug in a combination to achieve the same effect as the drug used alone.
The following table summarizes the synergistic effects of various phenanthrenes with the chemotherapeutic agent doxorubicin, providing a benchmark for potential studies on this compound.
| Phenanthrene Compound | Cancer Cell Line | Combination Index (CI) | Dose Reduction Index (DRI) for Doxorubicin | Reference |
| Tenuin B | COLO 320 (doxorubicin-resistant colon cancer) | < 0.1 (Very Strong Synergy) | Not Reported | [1] |
| Ensifolin E | HeLa (cervical cancer) | < 0.1 (Very Strong Synergy) | Not Reported | [2] |
| Ensifolin H | HeLa (cervical cancer) | < 0.1 (Very Strong Synergy) | Not Reported | [2] |
| Juncusol | HeLa (cervical cancer) | Not Reported | Not Reported | [2] |
| Dehydroeffusol | SGC-7901 (gastric cancer) | Not Reported | Not Reported | [2] |
Note: The absence of reported DRI values in some studies highlights an area for more comprehensive future research in this field.
Postulated Mechanisms of Synergistic Action
The synergistic effects of phenanthrenes with chemotherapeutic drugs are likely multifactorial. Based on the known mechanisms of individual compounds, several potential synergistic interactions can be proposed for a combination of this compound and a conventional anticancer drug like doxorubicin.
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Phenanthrenes also exhibit cytotoxic effects through DNA intercalation and have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/ERK pathways.
A potential synergistic mechanism could involve a multi-pronged attack on cancer cells. For instance, this compound could inhibit survival pathways like PI3K/Akt, making the cells more susceptible to the DNA-damaging effects of doxorubicin.
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other compounds, standardized experimental protocols are essential. The following outlines key methodologies.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two compounds.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound to be tested (e.g., a chemotherapeutic drug) in a suitable solvent.
-
Serial Dilutions: In a 96-well plate, create a two-dimensional gradient of concentrations. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the other compound are made along the columns.
-
Cell Seeding: Seed cancer cells into each well of the plate at a predetermined density.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
-
FICI Calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive effect; FICI > 4 indicates antagonism.
-
Caption: Workflow for the Checkerboard Assay.
Chou-Talalay Method and Isobologram Analysis
The Chou-Talalay method provides a more quantitative analysis of drug interactions and allows for the calculation of the Combination Index (CI) and Dose Reduction Index (DRI).
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for this compound and the other compound individually to establish their IC50 values (the concentration that inhibits 50% of cell growth).
-
Combination Studies: Test the compounds in combination at a constant ratio (e.g., based on their IC50 ratio) over a range of concentrations.
-
Data Analysis with CompuSyn: Use software like CompuSyn to analyze the dose-effect data. The software is based on the median-effect equation: fa/fu = (D/Dm)^m, where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the dose-effect curve.
-
CI and DRI Calculation: The software calculates the CI and DRI values for different effect levels.
-
CI Equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂. Here, (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (x), while (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
DRI Equation: (DRI)₁ = (Dx)₁/(D)₁ and (DRI)₂ = (Dx)₂/(D)₂.
-
-
Isobologram Generation: An isobologram is a graphical representation of the synergistic, additive, or antagonistic effects. The concentrations of the two drugs required to produce a specific effect are plotted on the x and y axes. If the data points for the combination fall below the line of additivity, it indicates synergy.
Future Directions and Conclusion
While direct experimental data on the synergistic effects of this compound is currently unavailable, the evidence from related phenanthrene compounds strongly suggests its potential as a valuable agent in combination cancer therapy. The methodologies and comparative data presented in this guide offer a robust framework for initiating such investigations.
Future research should focus on:
-
Systematic Screening: Conducting checkerboard assays to screen for synergistic interactions between this compound and a panel of approved chemotherapeutic agents across various cancer cell lines.
-
Quantitative Analysis: Employing the Chou-Talalay method to precisely quantify the degree of synergy and determine dose-reduction potential.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed synergistic effects through analysis of cell signaling pathways, apoptosis induction, and cell cycle progression.
The exploration of this compound's synergistic potential represents an exciting avenue for the development of more effective and less toxic cancer treatments. The insights gained from such studies could pave the way for novel therapeutic strategies, ultimately benefiting patients and advancing the field of oncology.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Phenanthrene Derivatives
Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a significant area of interest in medicinal chemistry. Sourced from various plant families, notably Orchidaceae and Juncaceae, these compounds exhibit a wide spectrum of pharmacological effects.[1][2] This guide provides a comparative meta-analysis of their anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and the signaling pathways involved to support researchers, scientists, and drug development professionals.
Anticancer Activity
Phenanthrene derivatives have demonstrated potent cytotoxic effects across a range of cancer cell lines. Their mechanism of action often involves inducing apoptosis and arresting the cell cycle, potentially through DNA intercalation and the inhibition of crucial enzymes like topoisomerase II.[1][3]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various phenanthrene derivatives, offering a clear comparison of their potency and cellular targets.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Calanquinone A | Various | 0.21 - 2.81 (0.08 - 1.06 µg/mL) | [1] |
| Denbinobin | Various | 0.21 - 2.81 (0.08 - 1.06 µg/mL) | [1] |
| Ephemeranthoquinone B | HL-60 (Leukemia) | 2.8 | |
| Unnamed Derivative 1 | A549 (Lung) | 12.5 (promoted apoptosis) | [4] |
| Unnamed Derivative 2 | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [5] |
| Unnamed Derivative 3 | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [5] |
| Juncuenin A | THP-1 (Leukemia) | "Very Promising" | |
| Dehydrojuncuenin A | THP-1 (Leukemia) | "Very Promising" | |
| Brassica Phenanthrene A | HCT-116, MCF-7, HeLa | 15.0 - 35.0 | [6] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2, Caco-2 | 2.57 - 7.45 (0.97 - 2.81 µg/mL) | [7] |
| Phenanthrenequinone Derivative 10c | Hep-2 | 2.81 (1.06 µg/mL) | [7] |
| Phenazine Derivative 11c | Caco-2 | 10.42 (3.93 µg/mL) | [7][8] |
Experimental Protocol: Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2][9]
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivative in a complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and use regression analysis to determine the IC50 value.
Visualization of Anticancer Mechanisms
Phenanthrene derivatives can trigger cancer cell death by modulating key signaling pathways that control proliferation and apoptosis.
Anti-inflammatory Activity
Several phenanthrene derivatives exhibit significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[11] This activity is primarily achieved by suppressing key inflammatory signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The table below presents the IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Unnamed Phenanthrene Glycosides & Dihydrophenanthrenes (10 compounds) | RAW 264.7 | 0.7 - 41.5 | [11] |
| Unnamed Derivative 7 | BV-2 | 1.9 | [12] |
| Unnamed Derivative 32 | BV-2 | 5.0 | [12] |
| Unnamed Derivative 33 | BV-2 | 1.0 | [12] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol describes the use of the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatants from LPS-stimulated macrophages.[13][14]
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 24-well or 96-well plate at a density of 5x10⁵ cells/well and incubate for 12-24 hours.[14][15]
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh serum-free medium. Add various concentrations of the phenanthrene derivatives to the wells and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Collect 100 µL of the supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[14]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control to find the IC50 value.
Visualization of Anti-inflammatory Mechanisms
The anti-inflammatory effects of phenanthrenes are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[11]
Antimicrobial Activity
Phenanthrene derivatives have also been recognized for their antimicrobial properties. Their mechanism of action can involve the disruption of bacterial membranes, leading to cell lysis.
Quantitative Comparison of Antimicrobial Activity
While many studies report on the antimicrobial potential, specific quantitative data such as Minimum Inhibitory Concentration (MIC) is less consistently available in broad reviews. However, the potential for activity against various bacterial strains has been noted. Further targeted research is required to populate a comprehensive comparative table.
Experimental Protocol: Broth Microdilution Assay (General)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Culture: Grow a fresh culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a two-fold serial dilution of the phenanthrene derivative in a 96-well microtiter plate using the broth medium.
-
Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add 100 µL to each well of the plate containing the compound dilutions.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization of Antimicrobial Workflow
The following diagram illustrates the logical flow of a broth microdilution experiment to determine antimicrobial efficacy.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Gymconopin C
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Gymconopin C, a potent marine neurotoxin. Adherence to these procedures is essential to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. As a cytotoxic and neurotoxic agent, all waste materials contaminated with this compound must be treated as hazardous chemical waste.
I. Understanding the Hazard: this compound Profile
This compound is a cyclic imine toxin derived from the dinoflagellate Gymnodinium conicum. Its cytotoxic properties and structural similarity to other neurotoxins necessitate stringent handling and disposal protocols. While a specific Safety Data Sheet (SDS) for this compound is not currently available in public databases, its known biological activity requires it to be managed as a hazardous substance.
| Chemical Profile: this compound | |
| Chemical Name | This compound |
| Molecular Formula | C32H45NO4 |
| Source | Gymnodinium conicum (dinoflagellate) |
| Classification | Cyclic Imine Toxin, Cytotoxic Agent, Neurotoxin |
| Known Hazards | Exhibits moderate cytotoxic activity. By analogy to related compounds like gymnodimine, it is presumed to be a potent neurotoxin. |
| Primary Route of Exposure | Inhalation, ingestion, skin contact. |
II. Personal Protective Equipment (PPE)
All personnel handling this compound, including during disposal, must wear the following minimum PPE. [1]
| Required Personal Protective Equipment (PPE) | |
|---|---|
| Gloves | Nitrile or other chemically resistant gloves (double-gloving is recommended). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-absorbent material. |
| Respiratory Protection | A fitted N95 respirator or higher is recommended, especially when handling powders or creating aerosols. |
III. Step-by-Step Disposal Protocol
The following procedures apply to all forms of this compound waste, including pure compound, solutions, contaminated labware, and personal protective equipment.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all this compound-contaminated waste from non-hazardous laboratory waste. [2][3]* Use designated, clearly labeled hazardous waste containers.
2. Waste Containment:
-
Solid Waste:
-
Contaminated items such as pipette tips, vials, gloves, and bench paper should be placed in a designated, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag. [1][2] * This container must be clearly labeled as "Hazardous Waste: Cytotoxic/Neurotoxic Chemicals" and should also bear the appropriate hazard symbols.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, shatter-proof, and leak-proof container (e.g., a coated glass or polyethylene carboy).
-
The container must be clearly labeled with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
All waste containers must be clearly and indelibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added. [2]* Store sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
4. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.
-
The primary method of disposal for cytotoxic and neurotoxic waste is high-temperature incineration. [4]* Contact your institution's Environmental Health and Safety (EHS) office to arrange for waste pickup and disposal.
IV. Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and follow your institution's chemical spill protocol.
| Spill and Decontamination Protocol | |
| Small Spills | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Work from the outside of the spill inward to clean the area. 4. Decontaminate the area with a 1:10 bleach solution, followed by a rinse with water. 5. All cleanup materials must be disposed of as hazardous waste. |
| Large Spills | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and contact your institution's EHS office. 3. Prevent others from entering the area. 4. Await the arrival of trained emergency response personnel. |
| Equipment Decontamination | Non-disposable equipment should be thoroughly rinsed with a suitable solvent, followed by a bleach solution, and then a final water rinse. All rinsates must be collected and disposed of as hazardous liquid waste. |
V. Experimental Workflow and Disposal Pathway
The following diagram illustrates the critical decision points and procedural flow for the safe handling and disposal of this compound waste.
References
Navigating the Unknown: A Safety Protocol for Novel Compounds Like "Gymconopin C"
Immediate Safety and Logistical Information for Handling Uncharacterized Chemical Compounds
In the dynamic landscape of pharmaceutical research and development, scientists frequently encounter novel or uncharacterized compounds. While "Gymconopin C" does not correspond to a known chemical entity in publicly available safety and chemical databases, this guide provides a comprehensive framework for handling such unknown substances, ensuring the highest standards of safety and operational integrity. The following procedures are based on established laboratory safety principles for managing potentially hazardous materials.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
When handling a novel compound with unknown toxicity and physicochemical properties, a conservative approach to PPE is paramount. The following table summarizes the recommended PPE levels, adaptable to the evolving understanding of the compound's risk profile.
| Hazard Level Assessment | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Initial Handling (Unknown Hazard) | Full-face respirator with appropriate cartridges (e.g., combination organic vapor/acid gas/HEPA) or a Powered Air-Purifying Respirator (PAPR). | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton), with an inner pair of nitrile gloves. | Integrated face shield of the full-face respirator or safety goggles with a separate face shield.[1] | Chemical-resistant, disposable coverall with integrated booties. |
| Low Volatility, Non-powder | N95 respirator if aerosolization is possible. | Double-gloving with nitrile or neoprene gloves. | Safety glasses with side shields or safety goggles.[1] | Standard lab coat. |
| Volatile or Powder Compound | Fume hood or ventilated enclosure is mandatory. Respirator selection based on containment. | Chemical-resistant gloves (type based on solvent or powder properties). | Safety goggles and a face shield.[2] | Full-sleeve lab coat with elastic cuffs. |
This table provides general guidance. A substance-specific risk assessment should always be performed.
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is critical to minimize exposure and prevent contamination. The following workflow outlines the key stages of handling a novel compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
